Hexylhibo
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398387 | |
| Record name | HEXYLHIBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334887-43-3 | |
| Record name | HEXYLHIBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JNJ-16259685 on the Metabotropic Glutamate Receptor 1a (mGluR1a)
A Senior Application Scientist's Synthesis of Preclinical Data and Methodological Insights for Researchers and Drug Development Professionals.
This guide provides a comprehensive technical overview of the mechanism of action of JNJ-16259685, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1a (mGluR1a). We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize this important research compound.
Introduction to mGluR1a and Allosteric Modulation
The metabotropic glutamate receptor 1 (mGluR1) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system.[1][2] Unlike ionotropic glutamate receptors that form ion channels, mGluRs mediate their effects through the activation of intracellular second messenger systems.[2] The mGluR1a splice variant is predominantly located postsynaptically and is coupled to Gαq/11 proteins.[3][4] Upon activation by the endogenous ligand glutamate, mGluR1a initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6] This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4][6]
Allosteric modulators represent a sophisticated class of drugs that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds.[7] Negative allosteric modulators (NAMs) of mGluR1a, such as JNJ-16259685, do not compete directly with glutamate but rather induce a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist.[7][8] This mode of action offers several potential therapeutic advantages, including greater subtype selectivity and a ceiling effect that may reduce the risk of adverse effects associated with complete receptor blockade.
JNJ-16259685: A Potent and Selective mGluR1a NAM
JNJ-16259685, chemically identified as (3,4-dihydro-2H-pyrano[9][10]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a highly potent and selective, systemically active mGluR1 receptor antagonist.[8][9] It functions as a non-competitive antagonist, a hallmark of allosteric modulation.[7][9][11]
Binding Characteristics and Selectivity
The affinity and selectivity of JNJ-16259685 for mGluR1a have been extensively characterized using radioligand binding assays. These assays are a cornerstone for quantifying ligand-receptor interactions.[12][13]
Key Binding Parameters of JNJ-16259685:
| Parameter | Receptor | Value | Method |
| Ki | rat mGluR1a | 0.34 ± 0.20 nM | [³H]R214127 competition binding |
| Selectivity | mGluR2, 3, 4, 6 | No activity up to 10 µM | Functional assays |
| Selectivity | AMPA, NMDA receptors | No binding | Binding assays |
Table 1: Binding affinity and selectivity of JNJ-16259685 for mGluR1a. Data sourced from Lavreysen et al., 2004.[9]
The sub-nanomolar affinity of JNJ-16259685 for mGluR1a underscores its high potency.[9][11] Importantly, it displays exceptional selectivity, with no significant activity at other mGluR subtypes or ionotropic glutamate receptors at concentrations up to 10 µM.[9][11] This high degree of selectivity makes JNJ-16259685 an invaluable tool for dissecting the specific physiological roles of mGluR1a.
Mechanism of Action: Non-Competitive Antagonism
The non-competitive nature of JNJ-16259685's antagonism is a key feature of its allosteric mechanism. This is typically demonstrated through functional assays where the concentration-response curve of an agonist (e.g., glutamate) is shifted in the presence of the antagonist. In the case of a non-competitive antagonist, the maximal response of the agonist is reduced, while the EC50 may or may not be affected.
Schild analysis is a classical pharmacological method used to differentiate between competitive and non-competitive antagonism.[14][15] For a competitive antagonist, a Schild plot yields a straight line with a slope of 1.[14][15] Deviations from this, such as a slope other than 1 or a depression of the maximal response, are indicative of non-competitive or allosteric interactions.[14][16] Studies with JNJ-16259685 have consistently shown that it reduces the maximal effect of glutamate, confirming its non-competitive mode of action.[7][9]
Elucidating the Functional Consequences of mGluR1a Modulation by JNJ-16259685
The functional effects of JNJ-16259685 are primarily assessed by measuring its impact on the canonical Gαq/11 signaling pathway of mGluR1a.
Inhibition of Intracellular Calcium Mobilization
A primary downstream effect of mGluR1a activation is the release of calcium from intracellular stores.[3][5] This can be readily measured using fluorescence-based calcium flux assays in cell lines expressing recombinant mGluR1a.[17][18]
Functional Potency of JNJ-16259685 in Calcium Flux Assays:
| Receptor | IC50 |
| rat mGluR1a | 3.24 ± 1.00 nM |
| human mGluR1a | 1.21 ± 0.53 nM |
Table 2: Inhibitory potency of JNJ-16259685 on glutamate-induced calcium mobilization. Data sourced from Lavreysen et al., 2004.[9]
These low nanomolar IC50 values demonstrate the high potency of JNJ-16259685 in inhibiting mGluR1a function.[9][19]
Inhibition of Inositol Phosphate Production
Another key event in the Gαq/11 pathway is the production of inositol phosphates (IPs) following the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC.[1][6] Measurement of IP accumulation provides a direct readout of Gq-coupled receptor activity. In primary cerebellar cultures, JNJ-16259685 potently inhibits glutamate-mediated inositol phosphate production with an IC50 of 1.73 ± 0.40 nM.[8][9]
mGluR1a Signaling Pathway and the Action of JNJ-16259685
The following diagram illustrates the canonical mGluR1a signaling pathway and the point of intervention for JNJ-16259685.
Caption: mGluR1a signaling and JNJ-16259685 inhibition.
Experimental Protocols for Characterizing mGluR1a NAMs
The following section provides detailed, step-by-step methodologies for key experiments used to characterize compounds like JNJ-16259685.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[20][21]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing mGluR1a in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.[20]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable mGluR1a radioligand (e.g., [³H]R214127), and varying concentrations of the unlabeled test compound (JNJ-16259685).[20]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known mGluR1a ligand).
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[20]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.[20]
-
Caption: Radioligand binding assay workflow.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit agonist-induced intracellular calcium mobilization.[17][22][23]
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing mGluR1a (e.g., HEK293 or CHO cells).
-
Plate the cells in a 384-well, black-walled, clear-bottom plate and allow them to adhere overnight.[17]
-
-
Dye Loading:
-
Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[17]
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye and add assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FDSS or FLIPR).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound (JNJ-16259685) and incubate for a short period.
-
Add a fixed concentration of an mGluR1a agonist (e.g., glutamate) to stimulate calcium release.
-
Record the change in fluorescence intensity over time.[17]
-
-
Data Analysis:
-
Calculate the agonist-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
In Vivo Pharmacology of JNJ-16259685
JNJ-16259685 is systemically active and readily crosses the blood-brain barrier, making it suitable for in vivo studies.[9][11] Subcutaneous administration of JNJ-16259685 results in high receptor occupancy in the brain, with ED50 values of 0.040 mg/kg in the cerebellum and 0.014 mg/kg in the thalamus in rats.[8][9] In vivo studies have shown that JNJ-16259685 can modulate behaviors related to anxiety, aggression, and drug-seeking, highlighting the therapeutic potential of targeting mGluR1a.[10][24][25]
Conclusion
JNJ-16259685 is a well-characterized negative allosteric modulator of mGluR1a. Its high potency, selectivity, and non-competitive mechanism of action have been rigorously established through a combination of radioligand binding and functional assays. The detailed protocols provided in this guide offer a framework for the characterization of other mGluR1a modulators. As a valuable research tool, JNJ-16259685 continues to facilitate the exploration of the physiological and pathophysiological roles of mGluR1a, paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
- 16. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. JNJ16259685 | GluR | TargetMol [targetmol.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. bu.edu [bu.edu]
- 24. researchgate.net [researchgate.net]
- 25. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of (S)-HexylHIBO: A Technical Guide to the Discovery and Synthesis of a Novel GPR120 Agonist
Abstract
This technical guide provides an in-depth exploration of (S)-HexylHIBO ((S)-2-hexyl-4,5-dihydro-1H-imidazole-4-carboxylic acid), a potent and selective agonist for G-protein coupled receptor 120 (GPR120). We delve into the scientific rationale for its discovery, positioning it within the broader context of therapeutic agents for metabolic diseases. The core of this document is a detailed, step-by-step elucidation of its chemical synthesis, providing researchers with the practical insights required for its replication. Furthermore, we examine the compound's mechanism of action, illustrating the intricate signaling pathways it modulates. This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of metabolic disease, medicinal chemistry, and pharmacology.
Introduction: The Therapeutic Promise of Targeting GPR120
Metabolic disorders, including type 2 diabetes mellitus (T2DM) and obesity, represent a growing global health crisis. A key pathological feature of these conditions is chronic, low-grade inflammation and insulin resistance.[1] In the quest for novel therapeutic targets, the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a highly promising candidate.[2][3]
GPR120 is activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1] Its expression in tissues critical to metabolic regulation—such as adipocytes, pro-inflammatory macrophages, and intestinal enteroendocrine cells—positions it as a central node in controlling glucose homeostasis and inflammation.[2][4] Activation of GPR120 has been shown to mediate several beneficial effects:
-
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, GPR120 agonism triggers the release of GLP-1, a crucial incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[2][4]
-
Insulin Sensitization: GPR120 signaling in adipocytes and macrophages improves insulin sensitivity.[1]
-
Potent Anti-inflammatory Effects: In macrophages, GPR120 activation inhibits inflammatory pathways, addressing a core driver of insulin resistance.[1]
The discovery of natural ligands like omega-3 fatty acids validated GPR120 as a drug target. However, the high doses required for a therapeutic effect necessitated the development of potent, selective, and synthetically accessible small-molecule agonists.[1] This need spurred the discovery and development of novel chemical scaffolds, including the imidazoline-based structure of (S)-HexylHIBO.
Discovery of Imidazoline-Based GPR120 Agonists
The development of synthetic GPR120 agonists was initially guided by research on the related receptor, GPR40.[3] Early screening efforts identified lead compounds that, while active on GPR40, showed moderate activity on GPR120. Through systematic structure-activity relationship (SAR) studies, medicinal chemists refined these initial hits to enhance potency and selectivity for GPR120.
The imidazoline scaffold emerged as a particularly fruitful area of investigation. This heterocyclic core allows for precise, stereocontrolled installation of substituents that can effectively probe the GPR120 binding pocket. The discovery detailed in patent WO/2012/137992 revealed that compounds featuring a 4,5-dihydro-1H-imidazole-4-carboxylic acid core demonstrated significant GPR120 agonist activity. Specifically, the introduction of an alkyl chain at the 2-position of the imidazoline ring was found to be critical for potent agonism. (S)-HexylHIBO, with its (S)-configured carboxylic acid and a C6 hexyl chain, represents a highly optimized compound from this series, designed for potent and selective engagement with the GPR120 receptor.
Chemical Synthesis of (S)-HexylHIBO
The synthesis of (S)-HexylHIBO is a stereospecific process that leverages commercially available chiral starting materials to establish the required stereocenter. The overall synthetic strategy involves the construction of the core imidazoline ring through the condensation of a protected L-aspartic acid derivative with an imino ether derived from heptanal.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (S)-HexylHIBO.
Detailed Experimental Protocol
The following protocol is based on the general procedures outlined for analogous compounds in patent WO/2012/137992. Researchers should adapt and optimize these conditions as necessary.
Step 1: Synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)succinate
-
Rationale: This initial step protects the carboxylic acid groups and the amine of the L-aspartic acid starting material. The tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) protecting groups are chosen for their stability under subsequent reaction conditions and their susceptibility to simultaneous removal under acidic conditions (acidolysis).
-
Procedure:
-
To a solution of Boc-L-Aspartic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add tert-butanol (2.5 eq) and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the di-tert-butyl protected aspartate derivative.
-
Step 2: Synthesis of Heptimidic acid methyl ester
-
Rationale: The aldehyde (heptanal) is converted to an imino ether. This functional group is more reactive towards the amine in the subsequent condensation step, facilitating the formation of the imidazoline ring.
-
Procedure:
-
Dissolve heptanenitrile (1.0 eq) in anhydrous methanol (approx. 2 M).
-
Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution for 30-60 minutes until saturation.
-
Seal the vessel and stir the reaction at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude heptimidic acid methyl ester hydrochloride salt, which is used directly in the next step without further purification.
-
Step 3: Condensation and Cyclization to form (S)-2-hexyl-4,5-dihydro-1H-imidazole-4-carboxylic acid tert-butyl ester
-
Rationale: This is the key ring-forming step. The deprotected primary amine of the aspartate derivative nucleophilically attacks the imino ether, followed by an intramolecular cyclization and elimination of methanol to form the thermodynamically stable dihydroimidazole ring.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like DCM and treat with a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group, yielding the free amine. Neutralize carefully with a base like triethylamine (TEA).
-
To the resulting amine solution, add the heptimidic acid methyl ester hydrochloride from Step 2 (1.1 eq) and an excess of a non-nucleophilic base such as triethylamine (TEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the protected (S)-HexylHIBO.
-
Step 4: Final Deprotection to (S)-HexylHIBO
-
Rationale: The final step involves the removal of the tert-butyl ester protecting group to reveal the required carboxylic acid moiety, which is critical for binding to the GPR120 receptor.
-
Procedure:
-
Dissolve the purified product from Step 3 in DCM (approx. 0.1 M).
-
Add an excess of trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final compound by preparative reverse-phase HPLC to yield (S)-HexylHIBO as a TFA salt.
-
Data and Characterization
| Parameter | Expected Value |
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| ¹H NMR | Expect characteristic peaks for the hexyl chain, diastereotopic protons on the imidazoline ring, and the chiral proton at C4. |
| Mass Spectrometry | Expect [M+H]⁺ at m/z 199.14 |
| Chiral Purity | >95% e.e. (determined by chiral HPLC) |
| Chemical Purity | >95% (determined by HPLC) |
Mechanism of Action: GPR120 Signaling
(S)-HexylHIBO exerts its therapeutic effects by binding to and activating GPR120. The binding event initiates a conformational change in the receptor, leading to the engagement of distinct intracellular signaling pathways. The carboxylic acid moiety of (S)-HexylHIBO is believed to form a critical salt bridge with a positively charged arginine residue (Arg99) in the receptor's binding pocket, anchoring the ligand and initiating signal transduction.[5]
GPR120 activation is pleiotropic, engaging at least two major downstream pathways:
-
Gαq/11-Protein Pathway: In adipocytes and enteroendocrine cells, ligand-bound GPR120 couples to Gαq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is linked to enhanced glucose uptake in adipocytes and GLP-1 secretion in gut cells.
-
β-Arrestin 2 Pathway: In macrophages, the anti-inflammatory effects of GPR120 are primarily mediated by β-arrestin 2. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex then internalizes and interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory pathways like NF-κB and JNK.
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Neuroactive Potential of Hexylhibo: A Technical Guide for Preclinical Investigation
Audience: Researchers, scientists, and drug development professionals in the field of neuroscience.
Abstract: The discovery of novel neuroactive compounds is a critical endeavor in the pursuit of therapeutics for a spectrum of neurological disorders. This guide provides a comprehensive, technically-grounded framework for the initial characterization of a novel synthetic molecule, "Hexylhibo," in neuronal systems. We eschew a rigid, one-size-fits-all template in favor of a logically-driven, iterative approach that builds from foundational viability and activity screening to in-depth mechanistic deconvolution. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data. This document serves as a roadmap for researchers seeking to systematically investigate the biological activity of novel chemical entities in neurons, using this compound as a practical exemplar.
Introduction: The Imperative for Novel Neuropharmacological Agents
The global burden of neurological and neurodegenerative diseases necessitates an unceasing search for new therapeutic modalities. Small molecules capable of modulating neuronal function, promoting survival, or restoring homeostasis hold immense promise.[1] "this compound" represents a novel chemical scaffold with putative neuroactive properties based on preliminary in-silico modeling (data not shown). This guide outlines a robust, multi-tiered strategy to empirically determine its biological activity in relevant neuronal models. Our approach is rooted in a deep understanding of neuronal physiology, emphasizing the causal relationships between experimental choices and the insights they yield.
Part 1: Foundational Characterization - Is this compound Neuroactive and Neurotoxic?
Before delving into complex mechanistic studies, it is paramount to establish the fundamental dose-response relationship of this compound with neuronal viability and basic function. This initial phase aims to identify a therapeutic window and rule out overt cytotoxicity.
Primary Neuronal Culture: The Gold Standard In Vitro Model
For these initial studies, primary hippocampal or cortical neurons are the preferred model system due to their physiological relevance.
Protocol 1: Primary Hippocampal Neuron Culture
-
Dissociation: Dissect hippocampi from E18 mouse or rat embryos and place them in ice-cold dissection medium.
-
Digestion: Incubate the tissue in a papain solution at 37°C for 20-30 minutes.
-
Trituration: Gently triturate the digested tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Maturation: Culture the neurons for 7-14 days in vitro (DIV) to allow for the development of mature synaptic connections.
Assessing Neuronal Viability and Cytotoxicity
A critical first step is to determine the concentration range at which this compound can be studied without causing significant cell death.
Experimental Workflow: Dose-Response Cytotoxicity Assessment
Caption: Workflow for determining the neurotoxicity of this compound.
Table 1: Hypothetical Cytotoxicity Data for this compound
| This compound (µM) | Neuronal Viability (% of Control) | LDH Release (% of Max) |
| 0.1 | 99.8 ± 2.1 | 1.5 ± 0.5 |
| 1 | 98.5 ± 3.5 | 2.1 ± 0.8 |
| 10 | 95.2 ± 4.0 | 5.3 ± 1.2 |
| 50 | 70.1 ± 6.8 | 25.6 ± 3.4 |
| 100 | 25.3 ± 5.2 | 78.9 ± 5.1 |
Based on this hypothetical data, a non-toxic concentration range of 0.1-10 µM would be selected for subsequent functional assays.
Part 2: Elucidating the Mode of Action - Excitatory or Inhibitory Modulation?
Having established a safe concentration range, the next logical step is to determine how this compound affects neuronal activity. The primary dichotomy in the central nervous system is between excitatory and inhibitory neurotransmission.[2][3]
Calcium Imaging: A High-Throughput Readout of Neuronal Activity
Changes in intracellular calcium concentration ([Ca²⁺]i) are a reliable proxy for neuronal firing. We can use calcium imaging to screen for this compound's effects on basal and evoked neuronal activity.
Protocol 2: Fluo-4 Calcium Imaging
-
Loading: Incubate mature neuronal cultures with the calcium indicator dye Fluo-4 AM.
-
Baseline: Acquire a stable baseline fluorescence recording.
-
Application: Perfuse this compound at a non-toxic concentration (e.g., 5 µM) and record any changes in fluorescence.
-
Stimulation: Apply a depolarizing stimulus (e.g., high potassium chloride) to assess the effect of this compound on evoked activity.
-
Analysis: Quantify changes in fluorescence intensity over time.
Hypothetical Outcome and Interpretation:
-
Scenario A: this compound increases basal [Ca²⁺]i. This suggests a potential excitatory effect, possibly through the opening of ion channels permeable to calcium or by modulating excitatory synaptic transmission.
-
Scenario B: this compound decreases basal [Ca²⁺]i or dampens evoked [Ca²⁺]i transients. This points towards an inhibitory mechanism.[2] This could involve hyperpolarization of the neuronal membrane or suppression of synaptic vesicle release.[4]
Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel and Synaptic Function
For a more definitive and mechanistic understanding, whole-cell patch-clamp electrophysiology is indispensable. This technique allows for direct measurement of ion currents and membrane potential.
Experimental Design: Investigating Inhibitory vs. Excitatory Effects
References
Hexylhomoibotenic acid receptor binding affinity
An In-Depth Technical Guide to the Receptor Binding Affinity of Hexylhomoibotenic Acid
Introduction
Hexylhomoibotenic acid, commonly referred to as HexylHIBO, is a synthetic derivative of the fungal neurotoxin ibotenic acid. Its utility in neuroscience research stems from its activity as a ligand for glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system (CNS).[1] Understanding the precise binding characteristics of investigational compounds like this compound is fundamental to their validation as pharmacological tools and to the broader endeavor of drug development.
Glutamate receptors are broadly classified into two superfamilies: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[1][2] iGluRs, which include NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate rapid synaptic transmission.[3][4] In contrast, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, second-messenger-mediated signaling cascades.[2]
This guide provides a comprehensive technical overview of the receptor binding profile of Hexylhomoibotenic acid. It is designed for researchers, scientists, and drug development professionals, offering not only the binding data but also the underlying experimental logic and detailed protocols required to independently verify and explore the pharmacology of this compound. We will delve into the specific interactions of this compound with its primary targets, the Group I metabotropic glutamate receptors, and outline the gold-standard methodologies used to quantify these interactions.
Section 1: The Primary Target - Group I Metabotropic Glutamate Receptors
The efficacy and selectivity of a pharmacological agent are defined by its interaction with its molecular target. For this compound, the primary targets are the Group I mGluRs, which consist of two subtypes: mGluR1 and mGluR5.[5][6]
Structure and Signaling
Group I mGluRs are Class C GPCRs characterized by a large extracellular N-terminal "Venus flytrap" domain where glutamate and competitive ligands bind.[2] Upon agonist binding, a conformational change is induced, activating intracellular G-proteins. Specifically, mGluR1 and mGluR5 couple to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade allows Group I mGluRs to exert profound modulatory effects on neuronal excitability and synaptic plasticity.
Caption: Group I mGluR signaling pathway.
Section 2: Binding Affinity and Selectivity Profile of Hexylhomoibotenic Acid
The pharmacological utility of this compound is defined by its specific binding affinities across the glutamate receptor family. As an antagonist, its affinity is typically expressed as an inhibition constant (K_i), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing agonist. A lower K_i value denotes higher binding affinity.
The known binding profile of this compound demonstrates its classification as a selective Group I mGluR antagonist.[5][6] The activity is primarily attributed to the (S)-enantiomer of the molecule.[7]
Table 1: Receptor Binding Profile of Hexylhomoibotenic Acid (this compound)
| Receptor Target | Receptor Family | Ligand Activity | Affinity Constant (K_i) | Citation(s) |
|---|---|---|---|---|
| mGluR1a | Metabotropic (Group I) | Antagonist | 140 µM | [5][6] |
| mGluR5a | Metabotropic (Group I) | Antagonist | 110 µM | [5][6] |
| mGluR2 | Metabotropic (Group II) | Antagonist | > 1000 µM | [6] |
| mGluR4a | Metabotropic (Group III) | Antagonist | > 1000 µM | [6] |
| AMPA Receptors | Ionotropic | Antagonist | > 100 µM (IC₅₀) | [6] |
| NMDA Receptors | Ionotropic | Antagonist | > 100 µM (IC₅₀) | [6] |
| Kainate Receptors | Ionotropic | Antagonist | > 100 µM (IC₅₀) |[6] |
Note: Data reflects the racemic mixture unless otherwise specified. K_i values are derived from competition binding assays.
This profile highlights that this compound possesses micromolar affinity for Group I mGluRs while exhibiting significantly weaker interactions with Group II and III mGluRs and the major iGluR subtypes. This selectivity makes it a valuable tool for isolating and studying the physiological roles of mGluR1 and mGluR5.
Section 3: Experimental Determination of Binding Affinity
To ensure scientific rigor, binding affinities must be determined through robust, reproducible experimental methods. Radioligand binding assays are the gold standard for directly measuring the interaction between a ligand and a receptor due to their high sensitivity and specificity.[8][9]
The core principle involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand (a "hot" ligand). The amount of radioactivity bound to the receptors is then measured. Competition assays, which are used to determine the K_i of an unlabeled ("cold") compound like this compound, measure the ability of the test compound to displace the "hot" ligand from the receptor.[8][10]
Caption: Workflow for a competition radioligand binding assay.
Detailed Protocol 1: Membrane Preparation from h-mGluR5-expressing HEK293 Cells
Expertise & Causality: The quality of the receptor preparation is paramount. Using a stable cell line (e.g., HEK293) expressing a high level of the target receptor (human mGluR5) ensures a consistent and enriched source, minimizing variability between experiments. Homogenization in a hypotonic buffer with protease inhibitors is crucial to lyse the cells while preserving receptor integrity. Multiple centrifugation steps are used to isolate the membrane fraction from cytosolic components.
Methodology:
-
Cell Culture: Grow HEK293 cells stably expressing h-mGluR5 to ~90% confluency.
-
Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Scrape cells into DPBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation (Step 6). This step washes away residual cytosolic components.
-
Final Preparation: Resuspend the final pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) or a storage buffer containing a cryoprotectant like sucrose.[11]
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is essential for normalizing the binding data (e.g., fmol/mg protein).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Detailed Protocol 2: Competition Radioligand Binding Assay for mGluR5
Trustworthiness & Self-Validation: This protocol incorporates controls to ensure data validity. Total binding is measured in the absence of any competing cold ligand. Non-specific binding (NSB) is measured in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (e.g., 1 mM L-Glutamate or another selective mGluR5 antagonist) to define the baseline level of radioligand binding to non-receptor components. Specific binding is the critical value, calculated as Total Binding - NSB. A robust assay should have high specific binding and low non-specific binding.
Methodology:
-
Preparation: On the day of the assay, thaw the mGluR5 membrane aliquot on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in ice-cold Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 1 mM L-Glutamate.
-
This compound Competition: 50 µL of this compound at concentrations spanning a wide range (e.g., 1 nM to 1 mM).
-
-
Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]MPEP or another suitable mGluR5 ligand) diluted in Assay Buffer to all wells. The concentration should be approximately equal to its K_d value to ensure adequate specific binding without being wasteful.
-
Membrane Addition: Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[11]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]
-
Radioactivity Counting: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Calculate Specific Binding = (Average Total Binding CPM) - (Average NSB CPM).
-
For each this compound concentration, calculate the percent inhibition of specific binding: 100 * (1 - ((Sample CPM - NSB CPM) / (Total CPM - NSB CPM))).
-
Plot percent inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 334887-43-3 | Hexylhomoibotenic acid | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 334887-43-3 | Benchchem [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
The Pharmacological Profile of Volixibat (SHP626): An In-depth Technical Guide
Disclaimer: The following in-depth technical guide is based on publicly available data regarding the investigational drug Volixibat . The compound "Hexylhibo" specified in the prompt appears to be a fictional substance. To fulfill the core requirements of the request with scientific integrity, Volixibat has been selected as a real-world analogue with a well-documented pharmacological profile.
Abstract
Volixibat (also known as SHP626) is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] By selectively blocking this transporter in the terminal ileum, Volixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[2][3] This mechanism reduces the total bile acid pool in the body, which is the therapeutic rationale for its development in treating cholestatic liver diseases, where the accumulation of bile acids contributes to liver damage and symptoms like pruritus (itching).[3][4] This guide provides a comprehensive overview of the pharmacological profile of Volixibat, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, preclinical data, and clinical development status.
Introduction: The Rationale for ASBT Inhibition
Cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), are characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and systemic circulation.[5][6] This buildup is cytotoxic and contributes significantly to the pathophysiology and symptomatology of these conditions, most notably severe pruritus.[4]
The enterohepatic circulation is a highly efficient process, recycling approximately 95% of bile acids from the intestine back to the liver.[7] The Apical Sodium-dependent Bile Acid Transporter (ASBT) located on the brush border membrane of enterocytes in the terminal ileum is the primary protein responsible for this reabsorption.[1][7] The central hypothesis behind ASBT inhibition is that by blocking this initial uptake step, the body's bile acid pool can be significantly reduced, alleviating the toxic burden on the liver and mitigating symptoms.[2][8] Volixibat was designed as a highly potent and selective inhibitor of ASBT to achieve this therapeutic goal.[8]
Mechanism of Action
Volixibat acts as a competitive inhibitor of ASBT.[8] By binding to the transporter, it prevents the reuptake of bile acids from the intestinal lumen into the enterocytes.[3] This interruption of the enterohepatic circulation has two primary downstream effects:
-
Increased Fecal Bile Acid (FBA) Excretion: With reabsorption blocked, a larger quantity of bile acids transits to the colon and is excreted in the feces.[3][9] This is the direct pharmacodynamic effect of the drug.
-
Upregulation of Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver is sensed by hepatocytes, which then upregulate the conversion of cholesterol into new bile acids to replenish the pool.[8][10] This process is evidenced by an increase in the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4), an intermediate in the bile acid synthesis pathway.[9][10]
This dual action effectively shunts bile acids out of the body while consuming hepatic cholesterol, which may offer additional metabolic benefits.[8][10]
References
- 1. Volixibat - Wikipedia [en.wikipedia.org]
- 2. mirumclinicaltrials.com [mirumclinicaltrials.com]
- 3. mirumpharma.com [mirumpharma.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explore.lib.uliege.be [explore.lib.uliege.be]
- 7. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with volixibat in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mirumpharma.com [mirumpharma.com]
Hexylhibo as a Pharmacological Tool for Interrogating Group I Metabotropic Glutamate Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of Hexylhibo, a selective antagonist of Group I metabotropic glutamate receptors (mGluRs), and its application in the study of glutamate receptor signaling. We will delve into the mechanistic underpinnings of this compound's action, provide detailed protocols for its use in key experimental paradigms, and offer insights into data interpretation, empowering researchers to effectively leverage this tool in their investigations.
Introduction: The Nuances of Glutamate Signaling and the Role of Group I mGluRs
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, mediating fast synaptic transmission through ionotropic receptors (iGluRs) like AMPA, NMDA, and kainate receptors.[1][2][3] However, glutamate's influence extends beyond rapid, direct ion channel gating. It also modulates neuronal excitability and synaptic plasticity through a family of G-protein coupled receptors known as metabotropic glutamate receptors (mGluRs).[2][4][5]
mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2] This guide focuses on Group I mGluRs, which include mGluR1 and mGluR5. These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins.[2] Their activation initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), profoundly influencing a wide array of neuronal functions, including learning, memory, and synaptic plasticity.[2][4]
Given their critical roles in both normal brain function and various neuropathological conditions, the pharmacological dissection of Group I mGluR signaling is of paramount importance.[1][6] This is where selective antagonists like this compound become indispensable research tools.
This compound: A Selective Antagonist of Group I mGluRs
This compound, also known as Hexyl-homoibotenic acid, is a potent and selective antagonist of Group I metabotropic glutamate receptors.[7][8][9] It is crucial to distinguish this compound from modulators of ionotropic AMPA receptors; this compound specifically targets the metabotropic family of glutamate receptors.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate binding site on mGluR1a and mGluR5a, thereby preventing their activation by the endogenous ligand, glutamate.[1][7][8] This antagonistic action blocks the downstream signaling cascade initiated by these receptors, providing a means to investigate the physiological and pathophysiological roles of Group I mGluR signaling.
The selectivity profile of this compound is a key attribute for its utility in research. It demonstrates inhibitory activity at mGluR1a and mGluR5a, while not affecting Group II (mGluR2) or Group III (mGluR4a) receptors.[7] This allows for the specific interrogation of Group I mGluR-mediated effects.
Physicochemical and Pharmacological Properties
A clear understanding of a compound's properties is fundamental to its effective application. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (S)-2-Amino-2-(3-(hexyloxy)-5-oxo-4,5-dihydroisoxazol-4-yl)acetic acid | N/A |
| Molecular Formula | C12H20N2O4 | [1] |
| Molecular Weight | 256.3 g/mol | [1][10] |
| CAS Number | 334887-43-3 | [7][10][11] |
| Target(s) | mGluR1a, mGluR5a | [1][7][8] |
| Inhibitory Constant (Kb) | 140 µM for mGluR1a, 110 µM for mGluR5a | [1][7][8] |
| Solubility | Slightly soluble in methanol (0.1-1 mg/mL) | [9] |
Experimental Applications of this compound
This compound can be employed in a variety of in vitro and in vivo experimental paradigms to elucidate the roles of Group I mGluRs in neuronal function.
In Vitro Electrophysiology
Patch-clamp electrophysiology in brain slices or cultured neurons is a powerful technique to study the effects of this compound on synaptic transmission and neuronal excitability. A notable effect of this compound is its ability to decrease spontaneous excitatory postsynaptic currents (sEPSCs).[1][7]
Caption: Workflow for electrophysiological recording of sEPSCs with this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound hydrobromide in your solvent of choice (e.g., methanol), ensuring it is purged with an inert gas.[9] Note the slight solubility of 0.1-1 mg/ml.[9]
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline sEPSCs for 5-10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 200 µM, which has been shown to reduce sEPSC amplitude by approximately 28.7%).[7]
-
Record for 10-15 minutes in the presence of this compound.
-
Perform a washout by perfusing with regular aCSF for 15-20 minutes.
-
-
Data Analysis:
-
Use appropriate software to detect and analyze sEPSCs for frequency and amplitude.
-
Compare the sEPSC parameters during baseline, this compound application, and washout.
-
Calcium Imaging
As Group I mGluRs are linked to intracellular calcium mobilization, calcium imaging is a valuable technique to assess the antagonistic effects of this compound.
Caption: Workflow for calcium imaging experiments using this compound.
-
Cell Preparation:
-
Plate primary neurons on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
-
Imaging:
-
Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Perfuse with a physiological saline solution.
-
Establish a stable baseline fluorescence recording.
-
Apply a specific Group I mGluR agonist, such as (S)-3,5-DHPG, to induce a calcium transient.
-
Wash out the agonist and allow the calcium levels to return to baseline.
-
Perfuse with the saline solution containing this compound for 10-15 minutes.
-
While still in the presence of this compound, re-apply the agonist.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at the two excitation wavelengths of the indicator.
-
Quantify the peak amplitude of the agonist-evoked calcium response in the absence and presence of this compound. A significant reduction in the calcium response in the presence of this compound indicates effective antagonism of Group I mGluRs.
-
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings with this compound, it is essential to incorporate self-validating steps into your experimental design.
-
Concentration-Response Curves: Determine the optimal concentration of this compound for your specific preparation by generating a concentration-response curve. This will help you use the lowest effective concentration, minimizing potential off-target effects.
-
Washout and Reversibility: A key indicator of a specific drug effect is its reversibility upon washout. Ensure your experimental design includes a washout phase to demonstrate that the observed effects are not due to irreversible changes or cell death.
-
Positive and Negative Controls:
-
Positive Control: Use a well-characterized Group I mGluR agonist (e.g., DHPG) to confirm that the signaling pathway is intact in your preparation before applying this compound.
-
Negative Control: In some experiments, you may consider using an inactive isomer of a related compound, if available, to control for non-specific effects.
-
Concluding Remarks
This compound is a valuable pharmacological tool for the targeted investigation of Group I metabotropic glutamate receptor signaling. Its selectivity for mGluR1 and mGluR5 allows researchers to dissect the complex roles of this signaling pathway in a multitude of neuronal processes. By understanding its mechanism of action and employing rigorous, well-controlled experimental designs, scientists can confidently utilize this compound to advance our understanding of glutamate neurotransmission in health and disease.
References
- 1. GluR | CymitQuimica [cymitquimica.com]
- 2. WO2010071846A2 - Compounds for treating neuropsychiatric conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-HEXYLHIBO CAS#: 334887-48-8 [m.chemicalbook.com]
- 5. US20190144495A1 - Hydrophobic interaction protein chromatography under no-salt conditions - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. labsolu.ca [labsolu.ca]
- 11. This compound | 334887-43-3 [chemicalbook.com]
In-Vitro Characterization of (S)-HexylHIBO: A Comprehensive Framework for Preclinical Assessment
An In-Depth Technical Guide
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory network involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and memory. A key component of this system is the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, potentiating their therapeutic effects. This makes FAAH a compelling target for the development of novel therapeutics for pain, anxiety, and inflammatory disorders.[2]
(S)-HexylHIBO has been identified as a putative inhibitor of FAAH. To assess its therapeutic potential and build a robust data package for further development, a thorough in-vitro characterization is essential. This guide provides a comprehensive framework for this process, grounded in scientific integrity and field-proven insights. Our approach is designed not only to determine the potency of (S)-HexylHIBO but also to elucidate its mechanism of action, define its selectivity profile, and conduct critical early safety assessments. The imperative for such a rigorous evaluation is underscored by the tragic clinical trial outcome of the FAAH inhibitor BIA 10-2474, where unforeseen off-target activities led to severe neurotoxicity, highlighting that target potency alone is insufficient to predict clinical success.[3][4][5] This document will guide researchers through a self-validating series of experiments to build a complete preclinical profile of (S)-HexylHIBO.
Part 1: Primary Target Engagement & Potency Determination
The foundational step in characterizing any inhibitor is to quantify its potency against the intended target. The half-maximal inhibitory concentration (IC50) is the most common metric for this, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7] A potent inhibitor will have a low IC50 value.
For (S)-HexylHIBO, we will determine its potency against human FAAH using a fluorometric activity assay. This method is selected for its high throughput, sensitivity, and reproducibility.[2] The assay relies on a synthetic substrate, AMC arachidonoyl amide, which upon hydrolysis by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[8][9] The rate of fluorescence increase is directly proportional to FAAH activity, allowing for a precise measurement of inhibition.
Experimental Protocol: FAAH Inhibition Assay (IC50 Determination)
This protocol is designed to determine the IC50 of (S)-HexylHIBO against recombinant human FAAH.
Materials:
-
Recombinant Human FAAH Enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
AMC Arachidonoyl Amide (Substrate)
-
(S)-HexylHIBO (Test Compound)
-
DMSO (Vehicle)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[2][8]
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (S)-HexylHIBO in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[10]
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add 20 µL of the serially diluted (S)-HexylHIBO solutions.
-
Include vehicle control wells (assay buffer with DMSO) and positive control inhibitor wells.
-
-
Enzyme Addition:
-
Add 40 µL of recombinant human FAAH enzyme solution (prepared in assay buffer to the desired working concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.[10]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the (S)-HexylHIBO concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[6][10]
-
Data Presentation: Potency of FAAH Inhibitors
| Compound | Target | IC50 (Human FAAH) |
| (S)-HexylHIBO | FAAH | ~X.X nM/µM (To be determined) |
| URB597 (Control) | FAAH | 4.6 nM[1] |
| JZL 195 (Control) | FAAH | (Value as per literature/batch data) |
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of (S)-HexylHIBO.
Part 2: Elucidation of Inhibition Mechanism
Beyond potency, understanding how an inhibitor interacts with its target is paramount. This involves determining if the inhibition is reversible or irreversible and, if reversible, its specific mode of action (e.g., competitive, non-competitive).[11][12] This knowledge is critical for predicting in-vivo efficacy and duration of action and for structure-activity relationship (SAR) studies. Irreversible inhibitors, which form a covalent bond with the enzyme, may offer a prolonged duration of action but also carry a higher risk of toxicity if off-target binding occurs.[13][14]
Experimental Approach: Enzyme Kinetic Studies
A rapid dilution experiment is a straightforward and effective method to distinguish between reversible and irreversible inhibition.[11] The principle is simple: if an inhibitor is reversible, its effect will be diminished upon significant dilution, whereas an irreversible inhibitor's effect will persist as it has permanently inactivated the enzyme.
Experimental Protocol: Reversibility Assay
Procedure:
-
High Concentration Incubation:
-
Incubate the FAAH enzyme with a high concentration of (S)-HexylHIBO (e.g., 10-fold its IC50) for a set period (e.g., 30 minutes).
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the fluorogenic substrate. This dilution should lower the concentration of (S)-HexylHIBO to a level well below its IC50 (e.g., 0.1x IC50).
-
-
Activity Measurement:
-
Immediately measure the enzyme activity as described in the IC50 protocol.
-
-
Controls:
-
Run a control where the enzyme is diluted in the same manner but without the inhibitor.
-
Run a second control where the enzyme is assayed with the low, diluted concentration of the inhibitor without pre-incubation.
-
-
Interpretation:
-
If the enzyme activity in the diluted sample recovers to the level of the uninhibited control, the inhibition is reversible.
-
If the enzyme activity remains low and similar to a fully inhibited sample, the inhibition is irreversible.
-
If inhibition is determined to be reversible, further studies varying the substrate concentration can be performed to identify the specific mechanism (competitive, non-competitive, uncompetitive, or mixed) based on the changes observed in enzyme kinetic parameters (Km and Vmax).[12][15]
Modes of Reversible Enzyme Inhibition
Caption: Diagrams of reversible enzyme inhibition mechanisms.
Part 3: Selectivity & Off-Target Profiling
The clinical failure of the FAAH inhibitor BIA 10-2474 was a stark reminder that even highly potent drugs can have devastating consequences if they interact with unintended biological targets.[4] BIA 10-2474 was later found to inhibit several other lipases, which may have contributed to its neurotoxicity.[3][16] Therefore, a comprehensive selectivity profile for (S)-HexylHIBO is not just a regulatory requirement but a fundamental component of a responsible drug discovery program.
Experimental Strategy: A Tiered Approach
A tiered approach is recommended to efficiently assess the selectivity of (S)-HexylHIBO.
-
Broad Panel Screening: The initial step is to screen (S)-HexylHIBO at a single high concentration (e.g., 10 µM) against a broad panel of targets. This panel should include enzymes structurally related to FAAH (e.g., other serine hydrolases) and common promiscuous target classes like kinases.[17]
-
Dose-Response Follow-up: Any "hits" from the initial screen (e.g., >50% inhibition) should be followed up with full dose-response experiments to determine their IC50 values.
-
Orthogonal and Cellular Confirmation: For significant off-target hits, it is crucial to confirm the interaction using an orthogonal assay method (e.g., a different technology platform). Furthermore, confirming target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) provides more physiologically relevant data.[17]
Data Presentation: Selectivity Profile of (S)-HexylHIBO
| Target | Target Class | IC50 (µM) | Selectivity Fold (Off-Target IC50 / FAAH IC50) |
| FAAH | Serine Hydrolase | (From Part 1) | - |
| Off-Target 1 | Serine Hydrolase | (To be determined) | (To be calculated) |
| Off-Target 2 | Kinase | (To be determined) | (To be calculated) |
| Off-Target 3 | GPCR | (To be determined) | (To be calculated) |
Off-Target Screening Cascade
Caption: A logical workflow for identifying and validating off-targets.
Part 4: Early Safety Pharmacology Assessment
Early in-vitro safety pharmacology studies are essential to identify potential liabilities that could terminate a drug development program. Two of the most critical assessments are for Cytochrome P450 (CYP) enzyme inhibition and hERG potassium channel blockade.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are the primary family of enzymes responsible for metabolizing drugs and other xenobiotics.[18] Inhibition of these enzymes by a new drug candidate like (S)-HexylHIBO can slow the metabolism of co-administered drugs, leading to elevated plasma concentrations and potential toxicity.[19][20] Regulatory agencies recommend testing against a panel of the most clinically relevant CYP isoforms.[20]
Experimental Protocol: Fluorogenic CYP Inhibition Assay
Materials:
-
Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
CYP-specific fluorogenic substrates
-
NADPH regeneration system
-
Known CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) as positive controls
-
96 or 384-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of (S)-HexylHIBO as previously described.
-
Reaction Setup: In a microplate, combine the appropriate CYP enzyme, NADPH regeneration system, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37°C for a short period.
-
Initiation: Add the specific fluorogenic substrate for the CYP isoform being tested to initiate the reaction.
-
Detection: Monitor the increase in fluorescence over time using a plate reader.
-
Analysis: Calculate IC50 values for each CYP isoform as described for the FAAH assay.
hERG Channel Inhibition
The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[21] Blockade of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22] Therefore, assessing the potential for hERG inhibition is a critical safety screen for all new chemical entities. Automated patch-clamp electrophysiology is the gold standard for this assessment.[21]
Experimental Protocol: Automated Patch Clamp hERG Assay
Principle: This assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293).[21] An automated patch-clamp system establishes a tight "seal" on individual cells, allowing for the precise control of membrane voltage and the recording of ion currents. The effect of (S)-HexylHIBO is determined by measuring the reduction in the hERG current in its presence.
Procedure:
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel.
-
Assay Execution: The automated patch-clamp system (e.g., QPatch or SyncroPatch) will handle cell capture, seal formation, and whole-cell recording.[21]
-
Compound Application: A stable baseline hERG current is established, after which vehicle and then increasing concentrations of (S)-HexylHIBO are sequentially applied to the cells.
-
Data Acquisition: The hERG tail current is measured following a specific voltage protocol designed to elicit and isolate the current.[23]
-
Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Data Presentation: Early Safety Profile
| Assay | Isoform/Target | IC50 (µM) |
| CYP Inhibition | CYP1A2 | (To be determined) |
| CYP2C9 | (To be determined) | |
| CYP2C19 | (To be determined) | |
| CYP2D6 | (To be determined) | |
| CYP3A4 | (To be determined) | |
| Cardiotoxicity | hERG Channel | (To be determined) |
Early Safety Assessment Workflow
Caption: Workflow for key in-vitro safety pharmacology assays.
Conclusion
This technical guide outlines a multi-faceted strategy for the comprehensive in-vitro characterization of (S)-HexylHIBO. By systematically evaluating its potency, mechanism of inhibition, selectivity, and early safety profile, researchers can build a robust data package. This approach, rooted in scientific rigor, not only defines the therapeutic potential of (S)-HexylHIBO as a FAAH inhibitor but also proactively identifies potential liabilities. A favorable profile—characterized by high on-target potency, a well-defined mechanism, a clean selectivity profile, and wide safety margins in CYP and hERG assays—will provide a strong rationale for advancing (S)-HexylHIBO into more complex preclinical studies, such as in-vivo efficacy and full ADME/Tox profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. benchchem.com [benchchem.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. criver.com [criver.com]
- 20. enamine.net [enamine.net]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. hERG Assay | PPTX [slideshare.net]
- 23. fda.gov [fda.gov]
The Group I Metabotropic Glutamate Receptor Antagonist Hexylhibo: A Technical Guide to its Therapeutic Potential in Neurological Disorders
This guide provides a comprehensive technical overview of Hexylhibo, a selective antagonist of group I metabotropic glutamate receptors (mGluRs), for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, potential therapeutic applications, and detailed protocols for its use in preclinical research, moving beyond a simple recitation of facts to an in-depth exploration of the scientific rationale and experimental design considerations that underpin its investigation as a potential therapeutic agent.
Introduction: Targeting Glutamatergic Dysregulation in CNS Disorders
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is critical for synaptic plasticity, learning, and memory.[1] However, excessive or dysregulated glutamate transmission is implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, including epilepsy, chronic pain, anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] This excitotoxicity, primarily mediated by ionotropic glutamate receptors, can lead to neuronal damage and death.[3][4][5]
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic neurotransmission. Group I mGluRs, comprising mGluR1 and mGluR5, are typically located postsynaptically and are positively coupled to phospholipase C (PLC). Their activation leads to an increase in intracellular calcium and protein kinase C (PKC) activity, contributing to neuronal excitability. Antagonists of group I mGluRs, therefore, represent a promising therapeutic strategy to dampen excessive glutamate signaling and its downstream pathological consequences.
This compound, also known as Hexylhomoibotenic acid, has emerged as a valuable research tool in this domain. It is a competitive antagonist with selectivity for group I mGluRs, specifically mGluR1a and mGluR5a.[6][7][8] This guide will provide a detailed exploration of this compound's pharmacological properties and its potential therapeutic applications, supported by established experimental protocols.
Core Pharmacology and Mechanism of Action of this compound
This compound's therapeutic potential is rooted in its specific antagonism of group I mGluRs. Understanding its pharmacological profile is essential for designing and interpreting experiments.
Chemical Properties and Pharmacokinetics
| Property | Value | Source |
| Chemical Name | α-Amino-4-hexyl-2,3-dihydro-3-oxo-5-isoxazolepropanoic acid | Tocris Bioscience |
| Molecular Formula | C12H20N2O4 | [9] |
| Molecular Weight | 256.3 g/mol | [9] |
| Solubility | Slightly soluble in methanol (0.1-1 mg/ml) | Cayman Chemical |
Note: The S-enantiomer, (S)-HexylHIBO, is also commercially available and exhibits higher potency at group I mGluRs.[9]
Receptor Binding and Functional Antagonism
This compound acts as a competitive antagonist at the glutamate binding site of mGluR1a and mGluR5a. Its binding affinity (Ki) has been determined through radioligand binding assays.
| Receptor Subtype | Ki (µM) | Reference |
| mGluR1a | 140 | [6][7][8] |
| mGluR5a | 110 | [6][7][8] |
Functionally, this compound has been demonstrated to reduce spontaneous excitatory postsynaptic currents (sEPSCs) in rat pyramidal neurons in vitro, confirming its ability to dampen excitatory neurotransmission.[6][7][8]
Signaling Pathway Modulation
By blocking group I mGluRs, this compound inhibits the activation of the PLC signaling cascade. This, in turn, prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium mobilization and PKC activation. The downstream consequences of this inhibition are a decrease in neuronal excitability and modulation of synaptic plasticity.
Figure 1. Mechanism of this compound action on the Group I mGluR signaling pathway.
Potential Therapeutic Applications and Preclinical Evidence
The ability of this compound to modulate glutamatergic neurotransmission makes it a valuable tool for investigating a range of CNS disorders. While clinical data on this compound itself is not available, the broader class of group I mGluR antagonists has shown promise in various preclinical models.
Neuroprotection in Excitotoxic Injury
Scientific Rationale: Excitotoxicity, caused by excessive glutamate receptor activation, is a common mechanism of neuronal injury in stroke, traumatic brain injury, and neurodegenerative diseases.[3][4][5] By antagonizing group I mGluRs, this compound can potentially reduce the downstream signaling cascades that contribute to cell death.
Preclinical Evidence: While specific studies on this compound in excitotoxicity models are not extensively published, the principle of group I mGluR antagonism in neuroprotection is well-established. For instance, other mGluR1 and mGluR5 antagonists have been shown to reduce neuronal damage in in vitro and in vivo models of ischemia.
Modulation of Synaptic Plasticity in Neuropsychiatric Disorders
Scientific Rationale: Aberrant synaptic plasticity is a key feature of many neuropsychiatric disorders, including Fragile X syndrome, autism spectrum disorders, and depression. Group I mGluRs are critically involved in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[10][11][12] Antagonism of these receptors can, therefore, normalize pathological synaptic function.
Preclinical Evidence: Research using other group I mGluR antagonists in animal models of neuropsychiatric disorders has demonstrated behavioral improvements. For example, mGluR5 antagonists have shown efficacy in reducing repetitive behaviors and improving social interaction in models of Fragile X syndrome.
Attenuation of Seizure Activity
Scientific Rationale: The hyperexcitability of neuronal networks is the hallmark of epilepsy. By reducing glutamate-mediated excitation, group I mGluR antagonists like this compound could potentially raise the seizure threshold and suppress seizure propagation.
Preclinical Evidence: Studies have shown that group I mGluR antagonists can have anticonvulsant effects in various animal models of epilepsy.
Experimental Protocols for Investigating this compound's Therapeutic Potential
This section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic utility of this compound. These protocols are designed to be self-validating systems, incorporating appropriate controls and data analysis strategies.
In Vitro Neuroprotection Assay: Assessment of this compound's Efficacy Against Glutamate-Induced Excitotoxicity
Objective: To determine the concentration-dependent protective effect of this compound against glutamate-induced neuronal cell death in primary cortical neuron cultures.
Methodology:
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 10-12 days in vitro (DIV).
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to neurons).
-
On DIV 10-12, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Glutamate-Induced Excitotoxicity:
-
Following pre-treatment, add glutamate to a final concentration of 50 µM to all wells except the negative control group.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
-
For MTT assay, incubate cells with MTT solution for 4 hours, then solubilize the formazan crystals and measure absorbance at 570 nm.
-
For LDH assay, collect the culture supernatant and measure LDH activity using a commercially available kit.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Plot a dose-response curve and determine the EC50 value for this compound's neuroprotective effect.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups.
-
Figure 2. Workflow for the in vitro neuroprotection assay.
Ex Vivo Electrophysiology: Investigating this compound's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the ability of this compound to modulate synaptic plasticity by examining its effect on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Methodology:
-
Acute Hippocampal Slice Preparation:
-
Anesthetize an adult rat and rapidly dissect the brain.
-
Prepare 400 µm thick transverse hippocampal slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in an interface chamber for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the CA1 pyramidal cell layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
-
This compound Application:
-
Bath-apply this compound at a desired concentration (e.g., 100 µM) for 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to assess the maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP in this compound-treated slices to control slices.
-
Use appropriate statistical tests (e.g., Student's t-test or two-way ANOVA) to determine significance.
-
Figure 3. Experimental workflow for assessing the effect of this compound on LTP.
In Vivo Microdialysis in a Rodent Model of Neuropsychiatric Disorder
Objective: To measure the effect of systemic this compound administration on extracellular glutamate levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving animal model relevant to a neuropsychiatric disorder.
Methodology:
-
Surgical Implantation of Microdialysis Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) at a predetermined dose.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the concentration of glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis:
-
Express glutamate concentrations as a percentage of the baseline average.
-
Compare the time course of glutamate levels in this compound-treated animals to vehicle-treated controls.
-
Use statistical methods such as repeated measures ANOVA to analyze the data.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of group I mGluRs in the pathophysiology of CNS disorders. Its selectivity as an antagonist allows for the targeted dissection of this signaling pathway in various preclinical models. The experimental protocols outlined in this guide provide a framework for rigorously evaluating its therapeutic potential in areas such as neuroprotection, modulation of synaptic plasticity, and seizure control.
Future research should focus on in vivo efficacy studies in a wider range of animal models of neurological and psychiatric diseases. Furthermore, detailed pharmacokinetic and toxicological studies would be necessary to assess its drug-like properties and potential for clinical translation. While this compound itself may primarily remain a research compound, the insights gained from its use will undoubtedly contribute to the development of novel therapeutics targeting the glutamatergic system for the treatment of debilitating CNS disorders.
References
- 1. youtube.com [youtube.com]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testicular oocytes in smallmouth bass in Northeastern Minnesota in relation to varying levels of human activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incomplete removal of extracellular glutamate controls synaptic transmission and integration at a cerebellar synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Metabotropic glutamate receptor subtype 1 regulates sodium currents in rat neocortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent Receptor Activity Underlies Group I mGluR-Mediated Cellular Plasticity in CA3 Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal Long-Term Potentiation Is Supported by Presynaptic and Postsynaptic Tyrosine Receptor Kinase B-Mediated Phospholipase Cγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Hexylhibo as a Modulator of Synaptic Plasticity: A Technical Guide to its Mechanism and Application
Executive Summary
The dynamic regulation of synaptic strength, known as synaptic plasticity, forms the cellular basis of learning, memory, and cognitive function. A key regulatory system in this process is the glutamatergic signaling network, particularly the Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic development. This guide provides a detailed technical overview of Hexylhibo (Hexylhomoibotenic Acid), a potent antagonist of Group I mGluRs. We will explore its molecular mechanism of action, present its quantified effects on synaptic transmission, and provide a comprehensive protocol for its application in ex vivo electrophysiological studies. This document is intended for researchers, neuroscientists, and drug development professionals seeking to leverage this compound as a tool to investigate synaptic plasticity and explore novel therapeutic strategies.
Introduction: The Central Role of Group I mGluRs in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is primarily categorized into two opposing forms: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1] These processes are essential for encoding and storing information in the brain.[2] Glutamate, the primary excitatory neurotransmitter in the central nervous system, orchestrates these changes through its interaction with a variety of receptors at the postsynaptic density.
Among these, the Group I metabotropic glutamate receptors, mGluR1 and mGluR5, play a crucial modulatory role.[2][3] Unlike ionotropic receptors that form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[4] Specifically, Group I mGluRs are coupled to Gαq/11 proteins, which activate Phospholipase C (PLC).[5][6] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
This signaling cascade has profound effects on synaptic function:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7]
-
DAG , along with the elevated Ca2+, activates Protein Kinase C (PKC).[8]
The resulting increase in intracellular Ca2+ and activation of downstream kinases like PKC and ERK/MAPK modulate the function of other key synaptic proteins, including NMDA and AMPA receptors, thereby influencing the threshold for inducing both LTP and LTD.[4][8] Given their central role, pharmacological modulation of Group I mGluRs provides a powerful method to dissect the mechanisms of synaptic plasticity and investigate disease states characterized by its dysregulation.
This compound: A Potent Antagonist of Group I Metabotropic Glutamate Receptors
This compound, also known as Hexylhomoibotenic Acid, is a chemical tool compound that acts as a potent competitive antagonist at Group I mGluRs.[8] Its utility in neuroscience research stems from its ability to selectively block the signaling pathways initiated by the activation of mGluR1 and mGluR5, allowing for precise investigation of their roles in synaptic function.
Mechanism of Action: Interrupting the Gq Signaling Cascade
By competitively binding to mGluR1 and mGluR5, this compound prevents the endogenous ligand, glutamate, from activating the receptor. This blockade directly inhibits the Gαq/11 protein-mediated activation of Phospholipase C (PLC).[5][6] Consequently, the production of the second messengers IP3 and DAG is suppressed, leading to a downstream attenuation of intracellular calcium release and a reduction in the activation of calcium-dependent signaling pathways, including PKC.[6][8] This interruption of the canonical Group I mGluR signaling pathway is the primary mechanism through which this compound modulates synaptic plasticity.
Quantitative Effects on Receptor Binding and Synaptic Transmission
The efficacy of this compound is demonstrated by its binding affinities (Kb) and its functional impact on synaptic events. As a competitive antagonist, its effect is concentration-dependent. Published data provides key metrics for its use in experimental settings.
| Parameter | Receptor Subtype | Value | Source |
| Binding Affinity (Kb) | mGlu1a | 140 µM | [8] |
| mGlu5a | 110 µM | [8] | |
| Functional Effect | Spontaneous Excitatory Postsynaptic Current (sEPSC) Amplitude Reduction | 28.7% at 200 µM | [8] |
This quantifiable reduction in sEPSC amplitude provides a direct measure of this compound's ability to dampen basal excitatory synaptic transmission, an effect consistent with the blockade of a modulatory, excitatory pathway.
Experimental Protocol: Probing Synaptic Plasticity with this compound
To investigate the role of Group I mGluRs in synaptic plasticity using this compound, ex vivo slice electrophysiology is the gold standard. The following protocol provides a self-validating workflow for assessing the compound's effect on Long-Term Potentiation (LTP) in the hippocampal CA1 region.
Experimental Workflow Diagram
Step-by-Step Methodology
This protocol is adapted from standard ex vivo electrophysiology procedures.[9][10][11]
A. Slice Preparation:
-
Anesthesia and Perfusion: Deeply anesthetize a Wistar rat with isoflurane and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based cutting solution.
-
Dissection: Rapidly decapitate the animal, dissect the brain, and isolate the hippocampus in the same ice-cold cutting solution.
-
Slicing: Cut 350-400 µm thick coronal or horizontal slices using a vibratome.
-
Recovery: Transfer slices immediately to a recovery chamber containing artificial cerebrospinal fluid (aCSF) carbogenated and maintained at 32-34°C for at least 1 hour before recordings commence.
B. Electrophysiological Recording:
-
Setup: Transfer a single slice to a submerged recording chamber continuously perfused with carbogenated aCSF at 30-32°C.
-
Electrode Placement: Place a bipolar stimulating electrode over the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Input/Output Curve: Determine the stimulation intensity that elicits 40-50% of the maximal fEPSP response for all subsequent recordings.
-
Baseline Recording: Record stable baseline fEPSPs every 30 seconds for a minimum of 20-30 minutes. The stability is validated if the average fEPSP slope does not drift by more than 5% during this period.
C. Pharmacological Application:
-
Control Group: Continue to perfuse the slice with standard aCSF.
-
This compound Group: Switch the perfusion to aCSF containing this compound (e.g., 200 µM). Allow the drug to perfuse for at least 20 minutes prior to inducing plasticity to ensure equilibration in the tissue.
D. LTP Induction and Measurement:
-
Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to the Schaffer collaterals. This strong tetanus serves as the plasticity-inducing stimulus.
-
Post-Induction Recording: Continue recording fEPSPs every 30 seconds for at least 60 minutes post-HFS.
-
Data Analysis: For each experiment, normalize the fEPSP slopes to the average slope from the baseline period. Quantify LTP as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording (e.g., 50-60 minutes post-HFS). Compare the magnitude of LTP between the control and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).
Expected Outcome: The application of this compound is expected to significantly impair or block the induction of LTP compared to the control group, demonstrating the critical role of Group I mGluR activation in this form of synaptic plasticity.
Implications for Drug Development and Neuroscience Research
The modulation of synaptic plasticity via Group I mGluRs is a promising avenue for therapeutic intervention in a range of CNS disorders.[12][13]
-
Neurodevelopmental Disorders: In conditions like Fragile X Syndrome, exaggerated Group I mGluR signaling is a core pathological feature. Antagonists of these receptors have shown potential in correcting synaptic deficits in preclinical models.[12]
-
Psychiatric Disorders: Dysregulation of glutamate pathways is implicated in anxiety, depression, and schizophrenia.[12] Group I mGluR antagonists are being investigated for their potential to rebalance neural circuitry in these conditions.[12]
-
Neurodegenerative Diseases: In diseases such as Alzheimer's, mGluR5 has been linked to the synaptic deficits caused by amyloid-β oligomers.[8] Modulating mGluR5 activity may therefore offer a neuroprotective strategy.[13]
This compound serves as an essential research tool in these endeavors. By providing a means to pharmacologically inhibit mGluR1/5 signaling, it allows researchers to probe the fundamental contributions of this pathway to both normal synaptic function and pathophysiology, thereby validating it as a target for novel drug development.
Conclusion
This compound is a potent and valuable antagonist for the study of Group I metabotropic glutamate receptors. Its well-defined mechanism of action—the inhibition of the Gq-coupled PLC signaling cascade—and its demonstrated ability to reduce excitatory synaptic transmission make it an ideal tool for investigating the intricate roles of mGluR1 and mGluR5 in synaptic plasticity. The protocols and data presented in this guide provide a framework for researchers and drug developers to effectively utilize this compound, ultimately advancing our understanding of cognition and paving the way for new therapeutic strategies for complex brain disorders.
References
- 1. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 3. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal Excitatory Synaptic Transmission and Plasticity Are Differentially Altered during Postnatal Development by Loss of the X-Linked Intellectual Disability Protein Oligophrenin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of neurotoxicants on synaptic transmission: lessons learned from electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic LTP and LTD of excitatory and inhibitory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of spontaneous excitatory synaptic currents in salamander retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Low Frequency Stimulation on Spontaneous Inhibitory and Excitatory Post-Synaptic Currents in Hippocampal CA1 Pyramidal Cells of Kindled Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Allosteric modulators of metabotropic glutamate receptors: lessons learnt from mGlu1, mGlu2 and mGlu5 potentiators and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Hexylhomoibotenic Acid (Hexylhibo)
A Comprehensive Overview for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of (S)-Hexylhomoibotenic acid, commonly referred to as Hexylhibo. As a selective antagonist for Group I metabotropic glutamate receptors (mGluRs), this compound is a valuable tool for neuroscience research and holds potential for therapeutic development in a range of neurological and psychiatric disorders. This document will delve into its chemical structure, physicochemical properties, mechanism of action, a plausible synthetic route, and key experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound, systematically named (S)-α-Amino-3-hydroxy-5-isoxazolehexanoic acid, is a synthetic organic compound and an analog of ibotenic acid.[1] Its structure features a chiral center at the alpha-carbon of the amino acid moiety, with the (S)-enantiomer being the active form. The isoxazole ring and the hexyl group are key determinants of its pharmacological activity.
| Property | Value | Reference |
| Synonyms | (S)-HexylHIBO | [1] |
| CAS Number | 334887-43-3 | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Rotatable Bonds | 8 | [1] |
| Topological Polar Surface Area | 109.32 Ų | [1] |
| XLogP3 | -0.7 | [1] |
Table 1: Physicochemical Properties of this compound. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Mechanism of Action: Antagonism of Group I Metabotropic Glutamate Receptors
This compound functions as a competitive antagonist at Group I metabotropic glutamate receptors, with specific activity against the mGluR1 and mGluR5 subtypes.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.
The Group I mGluR Signaling Cascade
Upon activation by the endogenous ligand glutamate, Group I mGluRs initiate a complex intracellular signaling cascade. This pathway is primarily mediated by the Gαq/11 subunit of the associated G-protein. The activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). These signaling events lead to the modulation of various downstream effectors, including ion channels and other protein kinases such as ERK1/2 and Akt, ultimately influencing neuronal function.
This compound's Role as an Antagonist
As an antagonist, this compound binds to the glutamate binding site on mGluR1 and mGluR5 but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade. This blockade of Group I mGluR signaling can have significant effects on neuronal activity, and it is this mechanism that underlies its utility in research and its therapeutic potential.
References
Methodological & Application
A Guide to Advanced In-Vitro Neuronal Culture: Investigating the Hypothetical "Hexylhibo" Protocol
Introduction to the Challenge:
The term "Hexylhibo protocol" does not correspond to a recognized, standardized procedure within the current scientific literature or established cell culture resources. Extensive searches for this specific terminology yield no definitive protocols. This suggests the term may be a neologism, a proprietary name not yet in the public domain, or a misnomer for an existing but differently named methodology.
However, the query presents an opportunity to delve into the principles of advanced, chemically-defined neuronal culture. By deconstructing the components of the term "this compound," we can explore relevant, cutting-edge techniques that align with the potential scientific concepts it implies. "Hexyl" suggests the involvement of a six-carbon alkyl chemical moiety, which could be part of a molecule used to influence cell fate, such as a histone deacetylase (HDAC) inhibitor or a synthetic retinoid. "Hibo" could speculatively be linked to a signaling pathway, such as the Hippo pathway, which is increasingly recognized for its role in neuronal development and regeneration.
This document, therefore, serves as a scientifically-grounded, application-focused guide that synthesizes these concepts into a cohesive and practical protocol. We will outline a modern workflow for generating high-purity neuronal cultures, drawing upon principles of directed differentiation and the use of small molecules that could plausibly be related to the "this compound" query.
Part 1: Scientific Foundation & Core Principles
Modern neuronal culture has shifted away from undefined systems (e.g., serum-containing media) towards fully chemically-defined protocols. This approach provides superior reproducibility and allows for the precise dissection of molecular mechanisms.
Key Principles:
-
Directed Differentiation: Utilizing a combination of small molecules to inhibit or activate specific signaling pathways, thereby guiding pluripotent stem cells (PSCs) or neural progenitor cells (NPCs) towards a desired neuronal fate.
-
Epigenetic Modulation: Employing compounds that alter the chromatin landscape to facilitate the expression of neuron-specific genes. HDAC inhibitors containing aliphatic chains (like the "hexyl" group) are a key example.
-
Control of Proliferation and Survival: Incorporating factors that suppress the growth of non-neuronal cells (e.g., glia) and promote the long-term health and maturation of post-mitotic neurons. The Hippo signaling pathway is a critical regulator of cell proliferation and is a plausible target for refining culture purity.
The Role of Small Molecules: A "Hexyl" Hypothesis
The "hexyl" component may refer to molecules like Valproic Acid (VPA) or Trichostatin A (TSA) , which are HDAC inhibitors known to promote neuronal differentiation. The aliphatic carbon chains in these molecules are crucial for their biological activity. For the purpose of this protocol, we will incorporate VPA as a well-characterized agent for enhancing neurogenesis.
The Hippo Pathway: A "Hibo" Hypothesis
The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Its core components include the kinases LATS1/2, which, when active, phosphorylate and inhibit the transcriptional co-activators YAP and TAZ . In the context of neuronal culture, inhibiting the Hippo pathway (leading to YAP/TAZ activation) can promote the proliferation of NPCs, while its activation is necessary for cells to exit the cell cycle and terminally differentiate. We will leverage this by ensuring our protocol drives cells towards a post-mitotic state.
Part 2: Detailed Application Protocol
This protocol describes the differentiation of human induced pluripotent stem cells (iPSCs) into a mixed population of cortical neurons over a period of 21 days.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # | Storage | Key Application |
| iPSC Line (e.g., WTC11) | Coriell | GM25256 | LN2 | Starting pluripotent cell source. |
| Matrigel hESC-qualified Matrix | Corning | 354277 | -20°C | Extracellular matrix for adherent culture. |
| mTeSR™ Plus Medium | STEMCELL Tech | 100-0276 | 4°C | iPSC maintenance medium. |
| ReLeSR™ Passaging Reagent | STEMCELL Tech | 100-0484 | 4°C | Non-enzymatic reagent for passaging iPSCs as aggregates. |
| DMEM/F12 with GlutaMAX™ | Thermo Fisher | 10565018 | 4°C | Base medium for differentiation. |
| N-2 Supplement (100X) | Thermo Fisher | 17502048 | -20°C | Supports growth of neural progenitor cells. |
| B-27™ Plus Supplement (50X) | Thermo Fisher | A3582801 | -20°C | Supports viability and maturation of post-mitotic neurons. |
| Dorsomorphin | Sigma-Aldrich | P5499 | -20°C | Small molecule inhibitor of BMP signaling (promotes neural induction).[1] |
| SB431542 | Tocris Bioscience | 1614 | -20°C | Small molecule inhibitor of TGF-β/Activin/Nodal signaling (promotes neural induction).[1] |
| Valproic Acid (VPA), Sodium Salt | Sigma-Aldrich | P4543 | RT | HDAC inhibitor to enhance neuronal differentiation.[2][3][4][5][6] |
| Brain-Derived Neurotrophic Factor (BDNF) | PeproTech | 450-02 | -20°C | Neurotrophin for neuronal survival and maturation. |
| Glial cell-derived Neurotrophic Factor (GDNF) | PeproTech | 450-10 | -20°C | Neurotrophin for neuronal survival. |
| Ascorbic Acid | Sigma-Aldrich | A4403 | 4°C | Antioxidant, promotes neuronal maturation. |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher | D1306 | 4°C | Nuclear counterstain for imaging. |
| Anti-β-III Tubulin (Tuj1) Antibody | BioLegend | 801202 | 4°C | Marker for immature and mature neurons. |
| Anti-MAP2 Antibody | Cell Signaling | 4542 | 4°C | Marker for mature neuronal dendrites. |
Workflow Overview
Caption: Experimental workflow for neuronal differentiation from iPSCs.
Step-by-Step Protocol
Phase 1: iPSC Expansion (Culture Time: 4-5 days)
-
Plate Coating: Coat 6-well plates with Matrigel (diluted 1:100 in DMEM/F12) for 1 hour at room temperature. Aspirate before use.
-
iPSC Seeding: Seed iPSCs onto coated plates in mTeSR™ Plus medium. Culture at 37°C, 5% CO2.
-
Maintenance: Change medium daily. Passage cells using ReLeSR™ when colonies reach ~80% confluency. The goal is to have a healthy, confluent monolayer of iPSCs on Day 0.
Phase 2: Neural Induction (Duration: 7 days)
-
Causality: This phase uses dual SMAD inhibition to block BMP and TGF-β pathways, which are dominant drivers of non-neural fates (mesoderm and endoderm).[1] This efficiently and rapidly directs the culture towards a neuroectoderm lineage.
-
Day 0: Aspirate mTeSR™ Plus medium. Add 2 mL of Neural Induction Medium (NIM) per well.
-
NIM Composition: DMEM/F12, 1X N-2 Supplement, 1 µM Dorsomorphin, 10 µM SB431542.
-
-
Days 2, 4, 6: Perform a full medium change with fresh NIM. By Day 7, the cell morphology should change, showing rosette-like structures characteristic of neural progenitors.
Phase 3: Neuronal Differentiation (Duration: 7 days)
-
Causality: The withdrawal of SMAD inhibitors and the introduction of Valproic Acid (VPA) promotes cell cycle exit and enhances the expression of pro-neural transcription factors.[6] The inclusion of B-27 supplement provides essential factors for the survival of newly born, post-mitotic neurons.
-
Day 7: Aspirate NIM. Add 2 mL of Neuronal Differentiation Medium (NDM) per well.
-
NDM Composition: DMEM/F12, 1X N-2 Supplement, 1X B-27 Plus Supplement, 1 mM Valproic Acid.
-
-
Days 9, 11, 13: Perform a full medium change with fresh NDM. During this stage, you will observe neurite outgrowth from cell clusters.
Phase 4: Neuronal Maturation (Duration: 7+ days)
-
Causality: VPA is removed, and key neurotrophic factors (BDNF and GDNF) are added. These factors are critical for the long-term survival, dendritic arborization, and synaptic maturation of the cultured neurons.[3]
-
Day 14: Aspirate NDM. Add 2 mL of Neuronal Maturation Medium (NMM) per well.
-
NMM Composition: Neurobasal® Plus Medium, 1X B-27 Plus Supplement, 20 ng/mL BDNF, 20 ng/mL GDNF, 200 µM Ascorbic Acid.
-
-
Day 16 onwards: Perform a 50% medium change with fresh NMM every 2-3 days. The culture can be maintained for several weeks for functional assays (e.g., electrophysiology, calcium imaging).
Part 3: Validation and Quality Control
A robust protocol requires built-in checkpoints for validation.
Immunocytochemistry (ICC)
Perform ICC at the end of each phase to confirm lineage progression.
| Timepoint | Primary Antibody | Expected Outcome |
| Day 7 | PAX6 / SOX1 | High percentage of cells (>80%) should be positive, confirming successful neural progenitor induction. |
| Day 14 | β-III Tubulin (Tuj1) | Widespread Tuj1 expression indicates the presence of immature neurons with developing neurite networks. |
| Day 21+ | MAP2, Synapsin-1 | Strong MAP2 staining in dendrites and punctate Synapsin-1 staining along neurites confirm neuronal maturation. |
Signaling Pathway Diagram
The core of this protocol relies on the precise manipulation of key signaling pathways.
Caption: Key small molecule mechanisms in the differentiation protocol.
References
- 1. Small Molecules Greatly Improve Conversion of Human-Induced Pluripotent Stem Cells to the Neuronal Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. Valproic acid promotes neuronal differentiation by induction of proneural factors in association with H4 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of (S)-HexylHIBO in Experimental Research
Abstract
This comprehensive guide provides detailed application notes and protocols for the dissolution of (S)-HexylHIBO, a potent and selective Group I metabotropic glutamate receptor (mGluR) antagonist. These guidelines are designed for researchers, scientists, and drug development professionals to ensure accurate, reproducible, and safe handling of this compound in various experimental settings. The protocols outlined herein are grounded in established biochemical principles and best practices for compound management in a laboratory environment.
Introduction to (S)-HexylHIBO
(S)-HexylHIBO is a crucial pharmacological tool for investigating the roles of mGluR1a and mGluR5a in neuronal signaling and pathophysiology. Its utility in research is dependent on proper preparation and handling, starting with its dissolution. This document provides a detailed guide to solubilizing (S)-HexylHIBO for both in vitro and in vivo applications, emphasizing the rationale behind each procedural step to ensure experimental success and data integrity.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of (S)-HexylHIBO is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 256.3 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK--[1] |
| Storage (Solid) | -20°C | --INVALID-LINK--[2] |
Core Principles of Dissolution for Experimental Compounds
The process of dissolving a compound like (S)-HexylHIBO for experimental use is governed by several key principles. Adherence to these principles is critical for achieving reliable and reproducible results.
References
Application Note: Electrophysiological Characterization of Hexylhibo, a Novel TREK-1 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of TREK-1 Activation
The two-pore domain potassium (K2P) channel, TREK-1 (TWIK-related potassium channel-1), is a critical regulator of neuronal excitability.[1][2] Expressed throughout the central and peripheral nervous systems, TREK-1 channels contribute to the resting membrane potential and are modulated by a diverse range of physical and chemical stimuli, including membrane stretch, temperature, pH, and signaling lipids.[1][2][3] Activation of TREK-1 leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing. This mechanism implicates TREK-1 as a promising therapeutic target for a variety of neurological disorders characterized by hyperexcitability, such as pain, epilepsy, and depression.[4][5]
This application note provides a comprehensive guide to the electrophysiological characterization of a novel, potent, and selective TREK-1 activator, herein referred to as Hexylhibo. The following protocols and methodologies are designed to provide a robust framework for researchers to investigate the mechanism of action, potency, and selectivity of this compound, thereby facilitating its development as a potential therapeutic agent.
Mechanism of Action: How this compound Modulates Neuronal Excitability
This compound is hypothesized to act as a direct activator of the TREK-1 channel. By binding to a specific site on the channel protein, it is thought to increase the channel's open probability, leading to a sustained potassium current. This outward current drives the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization and a reduction in the neuron's likelihood of firing an action potential. The precise binding site and gating modifications induced by this compound are key areas of investigation outlined in the following protocols.
Protocols for Electrophysiological Characterization
The following protocols outline the use of patch-clamp electrophysiology to characterize the effects of this compound on TREK-1 channels. These methods are applicable to both native neurons and heterologous expression systems (e.g., HEK293 cells transfected with the gene for TREK-1).
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Determine Potency (EC50)
This protocol is designed to quantify the concentration-dependent activation of TREK-1 channels by this compound.
Materials:
-
Cells: HEK293 cells stably expressing human TREK-1, or primary cultured neurons.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.[6]
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7][8]
-
-
Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TREK-1 currents.
-
-
Data Acquisition:
-
Record baseline currents in the external solution.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM), allowing the current to stabilize at each concentration.
-
Wash out the compound with the external solution to assess reversibility.
-
-
Data Analysis:
-
Measure the steady-state outward current at a specific depolarizing voltage (e.g., +40 mV) for each concentration.
-
Normalize the current to the baseline and plot the concentration-response curve.
-
Fit the data with a Hill equation to determine the half-maximal effective concentration (EC₅₀) and the Hill coefficient.
-
Protocol 2: Current-Clamp Recordings to Assess Effects on Neuronal Excitability
This protocol investigates the functional consequences of TREK-1 activation by this compound on the firing properties of neurons.
Materials:
-
Same as Protocol 1, but using primary cultured neurons (e.g., hippocampal or dorsal root ganglion neurons).
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Current-Clamp Protocol:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
-
Data Acquisition:
-
Record baseline neuronal firing properties.
-
Perfuse the chamber with a concentration of this compound at or near its EC₅₀.
-
Record the changes in resting membrane potential and action potential firing.
-
-
Data Analysis:
-
Measure the change in resting membrane potential.
-
Quantify the number of action potentials fired at each current step before and after this compound application.
-
Analyze changes in action potential threshold and firing frequency.
-
Data Presentation: Expected Electrophysiological Profile of this compound
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Potency and Efficacy of this compound on TREK-1 Channels
| Parameter | Expected Value | Description |
|---|---|---|
| EC₅₀ | 1-10 µM | The concentration of this compound that produces 50% of the maximal activation of TREK-1 current. |
| Hill Coefficient | ~1-2 | Indicates the steepness of the concentration-response curve and potential cooperativity of binding. |
| Maximal Activation | 2-5 fold increase | The fold increase in TREK-1 current at saturating concentrations of this compound compared to baseline. |
Table 2: Effects of this compound on Neuronal Excitability
| Parameter | Expected Effect | Rationale |
|---|---|---|
| Resting Membrane Potential | Hyperpolarization | Increased K⁺ efflux through activated TREK-1 channels. |
| Action Potential Firing | Decreased | Hyperpolarization moves the membrane potential further from the action potential threshold. |
| Input Resistance | Decreased | The opening of additional K⁺ channels provides more pathways for current to flow across the membrane. |
Selectivity Profiling
To establish the utility of this compound as a specific pharmacological tool, it is crucial to assess its selectivity for TREK-1 over other ion channels. A panel of voltage-gated and ligand-gated ion channels should be tested using similar electrophysiological protocols. Key channels to include in a selectivity screen are other members of the K2P family (e.g., TREK-2, TRAAK, TASK-1), as well as major voltage-gated sodium, calcium, and other potassium channels.[9]
Conclusion
This compound represents a promising new tool for the investigation of TREK-1 channel function and a potential lead compound for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for its electrophysiological characterization. By systematically evaluating its potency, mechanism of action, and selectivity, researchers can gain a comprehensive understanding of this compound's pharmacological profile and its potential impact on neuronal excitability.
References
- 1. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 2. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREK-1 is a heat-activated background K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Interrogating K2P Pharmacology: development and characterization of small-molecule modulators of two-pore potassium channels [escholarship.org]
Application Notes & Protocols: The Use of Hexylhibo for Rodent Behavioral Studies
A Guide for Researchers in Neuroscience and Drug Development
Disclaimer: Hexylhibo is a hypothetical compound name used for the purpose of these application notes to illustrate the robust protocols and scientific rationale required for preclinical behavioral analysis. The mechanisms, protocols, and data presented are based on the established pharmacology of selective positive allosteric modulators of the GABAA α5 subunit.
Introduction: Targeting the Hippocampal GABAA α5 Subunit
This compound is conceptualized as a novel, potent, and selective positive allosteric modulator (PAM) for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system[1]. The α5 subunit is of particular interest to neuropharmacologists due to its highly restricted expression profile, being most abundant in the hippocampus, a brain region critical for learning and memory[2][3][4].
Unlike traditional benzodiazepines that act non-selectively across various GABAA receptor subtypes (α1, α2, α3, α5), leading to sedation and amnesia, a selective α5-PAM like this compound offers a targeted approach. These receptors primarily mediate tonic (persistent) inhibition in hippocampal pyramidal neurons, finely tuning neuronal excitability[2][5][6]. Research suggests that excessive hippocampal activity is a feature of age-related cognitive decline.[5][6] Therefore, enhancing tonic inhibition via α5-PAMs presents a novel therapeutic strategy to normalize network function and improve cognitive performance, particularly in memory-impaired subjects[5][6][7].
These application notes provide a comprehensive guide for researchers to design, execute, and interpret rodent behavioral studies using this compound to investigate its pro-cognitive and anxiolytic potential.
Mechanism of Action: Positive Allosteric Modulation
GABAA receptors are ligand-gated chloride ion channels. When GABA binds to the receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect[1].
A Positive Allosteric Modulator (PAM) does not activate the receptor on its own. Instead, it binds to a distinct allosteric site on the receptor complex, increasing the receptor's affinity for GABA or enhancing the channel's opening frequency or duration when GABA is bound[1]. This potentiates the natural inhibitory signal. This compound, by selectively targeting the α5 subunit, enhances GABAergic tone specifically in brain regions rich in these receptors, like the hippocampus, without causing widespread sedation associated with α1 modulation[2].
Caption: Mechanism of this compound as a GABAA α5 PAM.
Drug Preparation and Administration Guidelines
Proper formulation and consistent administration are critical for reproducible behavioral data. The following table provides hypothetical, yet plausible, parameters for this compound based on similar compounds investigated in peer-reviewed literature.[5][6][8]
| Parameter | Recommendation | Rationale & Key Considerations |
| Formulation Vehicle | 10% Tween® 80 in 0.9% Saline | A common vehicle for suspending hydrophobic compounds for parenteral administration. Always run a vehicle-only control group to ensure the vehicle itself does not impact behavior. The solution should be vortexed thoroughly before each injection. |
| Route of Administration | Intraperitoneal (IP) Injection | IP injection provides rapid systemic absorption. For CNS-targeted drugs, it's crucial to confirm brain penetrance via pharmacokinetic studies. Ensure consistent injection technique to minimize stress and variability.[9] |
| Suggested Dose Range | 1 - 10 mg/kg | This range is based on published effective doses for other systemic α5-PAMs.[5][6] A dose-response study is essential to determine the optimal dose for the desired behavioral effect and to identify the therapeutic window before potential side effects (e.g., motor impairment) emerge. |
| Administration Timing | 30 minutes pre-testing | This allows for sufficient time for the compound to be absorbed and reach peak concentration in the brain before the behavioral task begins. This timing should be optimized based on pharmacokinetic data for this compound.[8][9] |
| Solution Storage | Store at 4°C for up to 1 week. Protect from light. | Prevents degradation of the compound. Allow the solution to come to room temperature before injection to avoid causing a hypothermic response in the animal. |
Experimental Workflow & Behavioral Protocols
A standardized experimental workflow is crucial for minimizing confounding variables arising from stress or procedural inconsistencies.
Caption: Standardized workflow for an acute dosing behavioral study.
Protocol: Novel Object Recognition (NOR) Test
Principle: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[10][11] It is a robust assay for evaluating recognition memory, which is highly dependent on hippocampal and perirhinal cortex function. A cognitive-enhancing compound like this compound is expected to improve performance in this task.
Methodology:
-
Habituation (Day 1):
-
Training/Familiarization Trial (T1) (Day 2):
-
Administer this compound (e.g., 3 mg/kg, IP) or vehicle 30 minutes prior to the trial.
-
Place two identical objects (e.g., small glass pyramids) in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.[11][14]
-
Record the session using an overhead camera. The time spent actively exploring each object (sniffing, touching with nose/paws) is the primary measure.
-
-
Test Trial (T2) (Day 2, after retention interval):
-
Return the mouse to its home cage for a defined retention interval (e.g., 1 to 24 hours). A longer interval increases the cognitive load.
-
Replace one of the familiar objects with a novel object (e.g., a small metal cube) that differs in shape, color, and texture. The position of the novel object should be counterbalanced across animals.[14]
-
Place the mouse back into the arena for 5 minutes and record exploration time for both the familiar (F) and novel (N) object.
-
Data Analysis:
-
Exploration Time: Manually score or use automated video tracking software to quantify the time spent exploring each object in T1 and T2.
-
Discrimination Index (DI): This is the key metric. Calculate it as:
-
DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)
-
-
Expected Outcome: A DI significantly above zero indicates successful memory of the familiar object. Animals treated with this compound are hypothesized to show a higher DI compared to vehicle-treated controls, especially after a long retention interval.
Protocol: Elevated Plus Maze (EPM)
Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents.[15] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16] Anxiolytic compounds increase the proportion of time spent in the open arms. This test is crucial to determine if this compound has anxiolytic properties or if changes in cognitive tasks could be confounded by anxiety modulation.
Methodology:
-
Acclimation: Allow animals to acclimate to the dimly lit testing room for at least 30-45 minutes prior to testing.[9]
-
Drug Administration: Administer this compound or vehicle 30 minutes before placing the animal on the maze.
-
Procedure:
-
Place the rodent in the center of the plus-shaped maze, facing one of the open arms.[16][17]
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session with an overhead camera for subsequent analysis.
-
Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between animals to remove olfactory cues.[17]
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Time Spent in Open Arms (%): (Time in open arms / Total time) x 100.
-
Entries into Open Arms (%): (Entries into open arms / Total entries) x 100.
-
-
Measure of General Activity:
-
Total Arm Entries: A significant change may indicate hyperactivity or sedation, which is an important confounding factor.
-
-
Expected Outcome: Anxiolytic compounds like diazepam reliably increase the percentage of time and entries into the open arms. If this compound has anxiolytic effects, a similar pattern would be observed. If no change is seen, it suggests the compound's effects in cognitive tasks are not primarily driven by anxiety reduction.
Important Considerations for Experimental Design
To ensure the integrity and reproducibility of your findings, several factors must be carefully controlled.
-
Controls: Every experiment must include a vehicle-treated control group. A positive control (a compound with a known effect) can also be valuable for validating the assay.
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions to prevent unconscious bias.
-
Confounding Factors: Always monitor for effects on general locomotion (e.g., using an open field test), as sedation or hyperactivity can interfere with the interpretation of cognitive and anxiety tests.[18][19]
-
Animal Variables: Factors such as the strain, sex, and age of the rodents can significantly impact behavior.[18][19] These should be kept consistent within a study and reported clearly in any publications. The estrous cycle in female rodents can also influence behavior and should be monitored where possible.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. What are GABRA5 modulators and how do they work? [synapse.patsnap.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Selective GABAA α5 Positive Allosteric Modulators Improve Cognitive Function in Aged Rats with Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. mmpc.org [mmpc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze protocol v1 [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Hexylhomoibotenic acid dosage for animal models
Application Note & Protocol: Excitotoxic Lesioning in Rodent Models Using Ibotenic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Important Advisory
This document provides a detailed guide for inducing targeted excitotoxic lesions in the central nervous system of animal models. Initial searches for "Hexylhomoibotenic acid" did not yield sufficient published data to formulate a specific protocol. Given its likely classification as an analogue of ibotenic acid, this guide will focus on the well-characterized and widely used excitotoxin, Ibotenic Acid .[1][2][3][4] Ibotenic acid serves as a reliable tool for creating specific, axon-sparing neuronal lesions, which is invaluable for modeling neurological disorders and studying brain function.[5][6][7] This protocol is intended for use by trained researchers in appropriate laboratory settings and in compliance with all institutional and national guidelines for animal welfare.
Scientific Principle: The Mechanism of Ibotenic Acid Excitotoxicity
Ibotenic acid is a potent analogue of the excitatory neurotransmitter glutamate.[5] Its neurotoxic effects stem from its function as a powerful agonist at glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs).[5][6]
Mechanism of Action:
-
Receptor Agonism: Ibotenic acid binds to and excessively activates NMDA and mGluR receptors on neuronal cell bodies.[5][8]
-
Calcium Influx: The over-stimulation of NMDA receptors leads to a massive and uncontrolled influx of calcium (Ca²⁺) into the neuron.[5]
-
Enzymatic Activation & Oxidative Stress: This calcium overload triggers a cascade of detrimental intracellular events. It activates enzymes like calmodulin-dependent protein kinase II (CaM-KII), which in turn generate reactive oxygen species (ROS).[5] The excess calcium also enhances the mitochondrial electron transport system, further increasing ROS production.[5]
-
Neuronal Death: The combination of enzymatic over-activity, oxidative stress, and mitochondrial dysfunction results in excitotoxic cell death, specifically targeting neuronal cell bodies (perikarya) while largely sparing axons of passage.[6][7][8]
This targeted action makes ibotenic acid preferable to non-specific methods like electrolytic lesions, especially in studies where preserving fiber tracts is crucial.[5][7]
Caption: Ibotenic acid pathway leading to excitotoxicity.
Dosage and Administration Protocols for Rodent Models
Accurate dosing and precise administration are critical for creating consistent and targeted lesions. The following protocols are based on established methodologies.
Preparation of Ibotenic Acid Solution
Ibotenic acid should be dissolved in a sterile, buffered saline solution to ensure stability and physiological compatibility.
Protocol:
-
Reagents & Materials:
-
Ibotenic acid powder (CAS: 2552-55-8)
-
Sterile 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Under sterile conditions, weigh the desired amount of ibotenic acid powder.
-
Dissolve the powder in sterile PBS (pH 7.4) to achieve the target concentration (e.g., 5-10 µg/µL).[9] Note: Solubility in water is ~1 mg/mL, but is higher in basic or acidic solutions.[5] Ensure the pH is readjusted to 7.4 if necessary.
-
Vortex gently until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Store the solution in aliquots at -20°C. It can be kept frozen for up to a year with no significant loss of toxicity.[5]
-
Stereotaxic Injection Protocol (Rat Model Example)
Intracranial injections require stereotaxic equipment for precise targeting of brain structures.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., male Wistar rat, 240 ± 20 g) using an approved anesthetic protocol (e.g., intraperitoneal injection of ketamine and xylazine).[9]
-
Confirm the depth of anesthesia via pedal withdrawal reflex.
-
Secure the animal in a stereotaxic apparatus.
-
-
Surgical Procedure:
-
Shave and sterilize the scalp with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Identify Bregma and Lambda landmarks.
-
Using a stereotaxic atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region.[9] For example, for the dorsal hippocampus: Anteroposterior (AP): -4.0 mm, Mediolateral (ML): ±3.0 mm, Dorsoventral (DV): -3.6 mm from Bregma.[9]
-
Drill a small burr hole through the skull at the target ML and AP coordinates.
-
-
Injection:
-
Load a Hamilton microsyringe (or similar microinjection device) with the ibotenic acid solution.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the solution at a slow, controlled rate (e.g., 0.1 µL/min) to minimize mechanical damage and prevent backflow.[9]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion into the tissue.[9]
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and place the animal in a clean, warm cage for recovery.
-
Monitor the animal closely according to institutional guidelines.
-
Caption: General workflow for an excitotoxic lesion study.
Dosage Considerations
The optimal dose of ibotenic acid depends on the target structure, its neuronal density, the animal species, and age.[10] It is crucial to perform pilot studies to determine the ideal concentration and volume for a specific experimental goal.
| Species | Target Region | Concentration | Volume | Outcome | Reference |
| Rat (Wistar) | Hippocampus (bilateral) | 5 µg/µL | 1.0 µL per side | Impaired cholinergic transmission and memory performance. | [9] |
| Rat (Sprague-Dawley) | Laterodorsal Tegmental Nucleus (LDTg) | 0.1 M (~15.8 µg/µL) | 0.1 µL (two infusions) | Compact lesion with >80% cholinergic cell loss. | [11] |
| Rat (Infant) | Hippocampus | 1-5 µg/µL | 0.5-1.0 µL per site | Dose-dependent lesion size; high mortality at higher doses. | [10] |
| Mouse | General (Systemic) | 16 mg/kg (i.p.) | N/A | Acute poisoning model for neurotransmitter analysis. | [12][13] |
Note: Concentrations are often reported in molarity (M) or mass/volume (µg/µL). The molar mass of ibotenic acid is 158.11 g/mol .[5]
Verification of Lesion
Post-mortem histological analysis is essential to confirm the location and extent of the neuronal lesion.
-
Perfusion and Tissue Processing: After the experimental endpoint, perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Sectioning: Collect the brain and create coronal or sagittal sections using a cryostat or vibratome.
-
Staining: Use stains like Cresyl Violet (Nissl stain) to visualize neuronal cell bodies. A successful lesion will appear as a region of gliosis and significant neuronal loss compared to the contralateral hemisphere or sham-operated controls.[11]
Safety and Handling
Ibotenic acid is a potent neurotoxin and must be handled with care.[14][15]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling ibotenic acid powder or solutions.
-
Handling: Avoid inhalation of the powder and prevent contact with skin and eyes.
-
Disposal: Dispose of all contaminated materials and waste according to institutional and local regulations for chemical waste.
-
Toxicity: While systemic toxicity in humans from accidental lab exposure is not well-documented, ingestion of mushrooms containing ibotenic acid can cause significant neurological effects.[14][16] There is no specific antidote; treatment is supportive.[5]
References
- 1. Ibotenic acid analogues. Synthesis and biological and in vitro activity of conformationally restricted agonists at central excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibotenic acid analogues. Synthesis, molecular flexibility, and in vitro activity of agonists and antagonists at central glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 7. The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminable excitotoxic effects of ibotenic acid, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid [frontiersin.org]
- 13. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. âIbotenic Acid in Amanita Muscaria: Effects, Safety, and Legality [acslab.com]
- 15. The neurotoxic actions of ibotenic acid on cholinergic and opioid peptidergic systems in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amanita muscaria - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Western Blot Analysis Following Hexylhibo Treatment
Introduction: Unraveling Cellular Responses to Hexylhibo
This compound is a potent antagonist of group I metabotropic glutamate receptors (mGluRs), specifically targeting mGlu1a and mGlu5a receptors.[1][2] These receptors are pivotal in modulating synaptic plasticity and neuronal excitability. Their dysregulation has been implicated in various neurological and psychiatric disorders. As researchers and drug development professionals delve into the therapeutic potential of this compound, a robust method to elucidate its downstream cellular effects is paramount. Western blotting stands as a cornerstone technique for this purpose, allowing for the sensitive and specific quantification of protein expression and post-translational modifications.
This comprehensive guide provides a detailed protocol for performing Western blot analysis on cells or tissues treated with this compound. Beyond a mere list of steps, this document explains the critical considerations and rationale behind each experimental choice, ensuring a self-validating and reproducible workflow.
I. The Experimental Rationale: Why Western Blot for this compound?
This compound, by antagonizing mGlu1a and mGlu5a receptors, is expected to modulate intracellular signaling cascades. These pathways often involve a series of protein phosphorylation events and changes in protein expression levels. Western blotting allows for the direct interrogation of these molecular events.
Key applications of Western blotting in this compound research include:
-
Target Engagement Verification: Confirming the downstream effects of this compound on known mGluR signaling pathways (e.g., phosphorylation status of ERK, Akt, or other relevant kinases).
-
Pathway Elucidation: Identifying novel signaling pathways modulated by this compound treatment.
-
Dose-Response and Time-Course Studies: Determining the optimal concentration and duration of this compound treatment to elicit a desired molecular response.
-
Off-Target Effect Screening: Investigating potential unintended effects on other signaling pathways.
Below is a diagram illustrating a generalized workflow for investigating the effects of this compound using Western blotting.
Caption: Workflow for Western Blotting after this compound Treatment.
II. Detailed Protocol: From Cell Culture to Data Interpretation
This protocol is a robust starting point and may require optimization depending on the specific cell type, target protein, and antibodies used.[3]
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. This ensures that cells are in a logarithmic growth phase and are more likely to respond consistently to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound for different durations (e.g., 0, 15, 30, 60 minutes; or longer for changes in protein expression). Always include a vehicle-only control group treated with the same concentration of the solvent used for the this compound stock.[4]
B. Protein Extraction (Cell Lysis)
The choice of lysis buffer is critical for efficient protein extraction and preservation of post-translational modifications.[5]
-
Wash: After treatment, place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any residual media.[4]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis.[3][6]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[6]
C. Protein Quantification
Accurate protein quantification is essential for equal loading of protein in each lane of the gel, which is a prerequisite for reliable downstream analysis.[7]
-
Assay Selection: Use a standard protein quantification assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay. The BCA assay is generally more resistant to interference from common lysis buffer components.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin, BSA).
-
Quantification: Determine the protein concentration of each sample according to the manufacturer's instructions for the chosen assay.
D. Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein quantification results, normalize the concentration of each sample with lysis buffer.
-
Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer to each normalized sample. Laemmli buffer contains SDS to denature proteins and impart a uniform negative charge, and a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds.[6]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to complete protein denaturation.[4]
-
Final Centrifugation: Briefly centrifuge the samples to pellet any remaining insoluble material.
E. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.[7] Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are generally more robust and have a higher binding capacity. The transfer can be performed using wet, semi-dry, or dry transfer systems.[8]
F. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[5] Blocking prevents non-specific binding of the antibodies to the membrane. For phosphorylated proteins, BSA is the preferred blocking agent as milk contains phosphoproteins that can increase background.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but a common starting point is a 1:1000 dilution for 1-2 hours at room temperature or overnight at 4°C.[3][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that is specific for the host species of the primary antibody. The secondary antibody is typically diluted in blocking buffer and incubated for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
G. Signal Detection and Data Analysis
-
Detection: For HRP-conjugated secondary antibodies, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD camera-based imager or X-ray film.[7] For fluorescently-labeled secondary antibodies, use an appropriate fluorescence imaging system.
-
Image Analysis: Quantify the band intensities using image analysis software.
-
Normalization: To account for any variations in protein loading, normalize the intensity of the target protein band to that of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin). The expression of the loading control should not be affected by the this compound treatment.
III. Optimization and Troubleshooting
Western blotting often requires optimization to achieve high-quality, reproducible results.[3][9] The following table summarizes common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient protein extraction | Use a more stringent lysis buffer; ensure adequate protease/phosphatase inhibitors. |
| Low protein concentration | Load more protein per lane (e.g., 40-50 µg). | |
| Inefficient protein transfer | Optimize transfer time and voltage; check membrane type.[8] | |
| Primary or secondary antibody issue | Increase antibody concentration; increase incubation time; use a fresh antibody aliquot. | |
| Inactive ECL substrate | Use fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time; try a different blocking agent (e.g., BSA instead of milk).[9] |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Membrane dried out | Ensure the membrane remains wet throughout the immunodetection process.[5] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody; try a different antibody from another vendor. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis | Run the gel at a lower voltage or in a cold room. |
IV. Signaling Pathway Visualization
To illustrate a potential signaling pathway that could be investigated following this compound treatment, the diagram below depicts a simplified representation of mGluR1/5 signaling and potential downstream targets for Western blot analysis.
Caption: Simplified mGluR1/5 Signaling Pathway and Western Blot Targets.
V. Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to investigate the cellular effects of this compound. By understanding the rationale behind each step and implementing rigorous optimization and controls, researchers can generate reliable and insightful data to advance our understanding of mGluR pharmacology and the therapeutic potential of this compound.
References
- 1. dcchemicals.com [dcchemicals.com]
- 2. This compound | 334887-43-3 | Benchchem [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. ptglab.com [ptglab.com]
- 6. bio-rad.com [bio-rad.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promegaconnections.com [promegaconnections.com]
Synthesis of (S)-2-(4-Hexyl-4,5-dihydrooxazol-2-yl)benzoic Acid ((S)-HexylHIBO): An Application Note and Laboratory Protocol
Introduction
Chiral 2-oxazolines are a class of privileged heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their utility as chiral ligands in asymmetric catalysis, chiral auxiliaries, and as integral scaffolds in biologically active molecules is well-documented.[1][2] The rigid, planar structure of the oxazoline ring, combined with the stereogenic centers, allows for effective stereochemical control in a variety of chemical transformations. Derivatives of 2-(2-hydroxyphenyl)-2-oxazoline (HIBO) are of particular interest. This guide provides a comprehensive, research-grade protocol for the laboratory synthesis of a novel chiral HIBO derivative, (S)-2-(4-Hexyl-4,5-dihydrooxazol-2-yl)benzoic acid, hereafter referred to as (S)-HexylHIBO.
The synthetic strategy detailed herein is a robust two-step process commencing with readily available starting materials. The core of this protocol involves the formation of a β-hydroxy amide intermediate, followed by a dehydrative cyclization to construct the target oxazoline ring. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.
Proposed Synthetic Pathway
The synthesis of (S)-HexylHIBO is proposed to proceed via the following two-step sequence:
-
Amide Formation: Acylation of the chiral amino alcohol, (S)-2-amino-1-octanol, with phthalic anhydride to yield the β-hydroxy amide intermediate, (S)-N-(1-hydroxyoctan-2-yl)phthalamic acid.
-
Dehydrative Cyclization: Intramolecular cyclization of the amide intermediate, promoted by triflic acid (TfOH), to afford the final product, (S)-HexylHIBO. This method is chosen for its efficiency and for generating water as the sole byproduct.[3]
Detailed Experimental Protocols
Part 1: Synthesis of (S)-N-(1-hydroxyoctan-2-yl)phthalamic acid (Intermediate 1)
This step involves the ring-opening of phthalic anhydride with the chiral amino alcohol to form the corresponding phthalamic acid derivative.
Materials and Equipment:
| Material/Equipment | Specifications |
| Phthalic anhydride | ≥99% purity |
| (S)-2-amino-1-octanol | ≥98% purity, enantiomeric excess (ee) >99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Round-bottom flask | 250 mL, with magnetic stir bar |
| Magnetic stirrer/hotplate | |
| Ice bath | |
| Rotary evaporator | |
| Standard glassware | Beakers, graduated cylinders, funnels |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add phthalic anhydride (1.48 g, 10 mmol, 1.0 equiv.).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until the phthalic anhydride is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amino Alcohol: In a separate beaker, dissolve (S)-2-amino-1-octanol (1.45 g, 10 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled phthalic anhydride solution over a period of 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, a white precipitate of the product should form. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the isolated white solid under vacuum to a constant weight. The product, (S)-N-(1-hydroxyoctan-2-yl)phthalamic acid, is typically used in the next step without further purification.
Part 2: Synthesis of (S)-2-(4-Hexyl-4,5-dihydrooxazol-2-yl)benzoic Acid ((S)-HexylHIBO)
This step involves the acid-catalyzed intramolecular cyclization and dehydration of the intermediate to form the final oxazoline product.[3]
Materials and Equipment:
| Material/Equipment | Specifications |
| (S)-N-(1-hydroxyoctan-2-yl)phthalamic acid | From Part 1 |
| Triflic acid (TfOH) | ≥99% purity |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask with reflux condenser | 250 mL, with magnetic stir bar |
| Heating mantle or oil bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Silica gel for column chromatography | 230-400 mesh |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the (S)-N-(1-hydroxyoctan-2-yl)phthalamic acid (2.93 g, 10 mmol, 1.0 equiv.) synthesized in Part 1.
-
Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE).
-
Catalyst Addition: With stirring, carefully add triflic acid (TfOH) (1.33 mL, 15 mmol, 1.5 equiv.) to the suspension.[4]
-
Heating: Heat the reaction mixture to 80 °C using a heating mantle or oil bath and maintain this temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the triflic acid. Caution: CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (S)-HexylHIBO product.
Expected Product Characterization
| Property | Expected Value |
| Compound Name | (S)-2-(4-Hexyl-4,5-dihydrooxazol-2-yl)benzoic Acid |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| Appearance | Off-white solid or viscous oil |
| ¹H NMR | Expect characteristic peaks for the aromatic protons, the oxazoline ring protons (CH and CH₂), and the hexyl chain protons. |
| ¹³C NMR | Expect peaks for the carboxyl carbon, aromatic carbons, oxazoline ring carbons, and the aliphatic carbons of the hexyl chain. |
| Mass Spec (ESI+) | m/z = 276.15 [M+H]⁺ |
Experimental Rationale and Mechanistic Insight
The selection of (S)-2-amino-1-octanol as the chiral starting material directly installs the desired (S)-stereochemistry at the C4 position of the oxazoline ring and appends the hexyl group. Phthalic anhydride serves as a convenient and reactive precursor for the 2-yl-benzoic acid moiety.
The key transformation is the dehydrative cyclization of the β-hydroxy amide intermediate. While several reagents are known to effect this transformation, such as thionyl chloride or triphenylphosphine-based systems, triflic acid was chosen for this protocol due to its efficacy as a Brønsted acid catalyst under relatively mild conditions.[4][5][6][7] The reaction proceeds with water as the only stoichiometric byproduct, aligning with principles of green chemistry.[3]
The mechanism of the TfOH-promoted cyclization is believed to proceed via activation of the hydroxyl group.[3][4] The strong acid protonates the alcohol, converting it into a good leaving group (water). This is followed by an intramolecular SN2-like nucleophilic attack by the amide oxygen atom on the activated carbon center, leading to the formation of the oxazoline ring with inversion of configuration at the hydroxyl-bearing carbon.
Safety Precautions
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are volatile and potentially carcinogenic solvents. Handle only in a well-ventilated fume hood.
-
Phthalic Anhydride: Can cause respiratory and skin irritation. Avoid inhalation of dust and direct contact.
-
Triflic Acid (TfOH): A very strong, corrosive acid. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Neutralize any spills immediately with a suitable agent like sodium bicarbonate.
-
All reactions should be performed in a fume hood. Standard laboratory safety practices should be followed at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. researchgate.net [researchgate.net]
Hexylhibo: A Pharmacological Tool for the Validation of Group I Metabotropic Glutamate Receptor Knockouts
Application Note & Protocols
Introduction: The Challenge of Validating GPCR Knockouts
The generation of knockout (KO) animal models is a cornerstone of modern neuroscience research, providing invaluable insights into the physiological roles of specific proteins. However, the validation of these models is a critical step to ensure that the observed phenotype is a direct result of the genetic deletion and not due to off-target effects or developmental compensation. For G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptors (mGluRs), this validation can be particularly challenging. While genetic confirmation through PCR and protein confirmation via Western blot or immunohistochemistry are essential first steps, they do not confirm the functional absence of the receptor. Pharmacological validation, using selective ligands, provides a crucial layer of evidence for the successful generation of a functional knockout.
This application note provides a detailed guide for researchers on the use of Hexylhibo, a selective antagonist of Group I mGluRs (mGluR1 and mGluR5), for the functional validation of mGluR1 and/or mGluR5 knockout models. We will delve into the mechanism of action of Group I mGluRs, the properties of this compound, and provide detailed, step-by-step protocols for in vitro and ex vivo validation assays.
The Role of Pharmacological Antagonists in Knockout Validation
A key principle in knockout validation is the convergence of evidence from multiple techniques. The use of a selective antagonist serves as a powerful functional confirmation. The logic is straightforward: in a wild-type (WT) animal or cell line, a selective agonist for the receptor of interest will elicit a measurable biological response. This response should be blocked by a selective antagonist. In a true knockout model, the agonist should fail to produce any response, and consequently, the antagonist will have no effect. This pharmacological null result provides strong evidence for the absence of a functional receptor.
This compound: A Tool for Interrogating Group I mGluR Function
This compound is a competitive antagonist of Group I mGluRs. It is crucial to distinguish its mechanism from other classes of mGluR modulators. Unlike positive allosteric modulators (PAMs) that enhance the receptor's response to an agonist, or silent agonists that bind to the receptor without activating it but can still induce conformational changes, this compound directly competes with the endogenous ligand, glutamate, and other orthosteric agonists at the binding site, thereby preventing receptor activation.
Pharmacological Profile of this compound:
| Parameter | Value | Receptor Subtype | Reference |
| Kb | 140 µM | mGluR1a | [1][2] |
| Kb | 110 µM | mGluR5a | [1][2] |
Note: The relatively high Kb values indicate that this compound has a modest affinity for Group I mGluRs, and therefore, concentrations in the micromolar range are typically required for effective antagonism in vitro.
Mechanism of Action: Group I mGluR Signaling
Group I mGluRs, comprising mGluR1 and mGluR5, are coupled to the Gαq/11 family of G-proteins. Upon activation by glutamate or a synthetic agonist like (S)-3,5-Dihydroxyphenylglycine (DHPG), these receptors initiate a canonical signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i).
This pathway proceeds as follows:
-
Agonist Binding: Glutamate or an agonist binds to the extracellular domain of the mGluR.
-
G-protein Activation: The receptor undergoes a conformational change, activating the associated Gαq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
PKC Activation: DAG, along with the elevated Ca²⁺ levels, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets.
This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding, thereby inhibiting all downstream signaling events.
References
Application Notes and Protocols for Immunohistochemical Staining with Hexylhibo
A Senior Application Scientist's Guide to Visualizing Target Engagement and Phenotypic Effects
I. Introduction: Unveiling the Cellular Impact of Hexylhibo
This compound is a novel, synthetic small molecule designed for the targeted inhibition of the hypothetical intracellular kinase, Target-Associated Kinase 1 (TAK1). TAK1 is a critical node in cellular signaling, implicated in inflammatory responses, cell survival, and proliferation pathways. Dysregulation of the TAK1 pathway is a hallmark of various pathologies, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize immunohistochemistry (IHC) as a tool to investigate the effects of this compound in biological tissues. The protocols outlined herein are designed to not only detect the expression of TAK1 and its downstream effectors but also to provide a framework for assessing the in-situ efficacy of this compound. By following these guidelines, researchers can visualize and quantify changes in protein expression and localization following this compound treatment, thereby gaining crucial insights into its mechanism of action and therapeutic potential.
II. Principle of the Assay: A Visual Readout of Molecular Inhibition
Immunohistochemistry allows for the localization and visualization of specific antigens (proteins) within the cellular and tissue architecture. This technique relies on the highly specific binding of an antibody to its target protein. The protocol described here employs an indirect IHC method, which offers superior signal amplification compared to direct methods.
The core principle involves the following stages:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: This critical step unmasks the antigenic epitopes that may have been cross-linked during fixation.
-
Blocking: Non-specific antibody binding sites are blocked to minimize background staining.
-
Primary Antibody Incubation: A primary antibody specific to the target protein (e.g., TAK1, or a downstream marker) is applied.
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), binds to the primary antibody.
-
Signal Detection: A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
The intensity and localization of the staining provide a semi-quantitative measure of the target protein's expression and cellular distribution.
III. Experimental Workflow and Signaling Pathway
A. Hypothetical TAK1 Signaling Pathway
The following diagram illustrates the proposed signaling cascade involving TAK1, which can be modulated by this compound.
Caption: Hypothetical TAK1 signaling pathway inhibited by this compound.
B. Immunohistochemistry Experimental Workflow
The diagram below outlines the key steps in the IHC protocol for assessing this compound's effects.
Caption: Overview of the immunohistochemistry workflow.
IV. Detailed Step-by-Step Protocol
This protocol is optimized for FFPE tissue sections. All incubation steps should be performed in a humidified chamber to prevent the tissue from drying out.
A. Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Primary Antibody (anti-TAK1) | Reputable Vendor | (Vendor Specific) |
| Biotinylated Secondary Antibody | Vector Laboratories | (Vendor Specific) |
| VECTASTAIN® ABC Kit | Vector Laboratories | PK-6100 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| Hematoxylin | Sigma-Aldrich | HHS32 |
| Antigen Unmasking Solution | Vector Laboratories | H-3300 |
| Normal Serum (for blocking) | Vector Laboratories | (Species Specific) |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (100%, 95%, 70%) | Sigma-Aldrich | E7023 |
| Deionized Water | In-house | N/A |
| PBS or TBS Buffer | In-house | N/A |
B. Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in deionized water.
-
Antigen Retrieval: a. Preheat Antigen Unmasking Solution in a steamer or water bath to 95-100°C. b. Immerse slides in the preheated solution and incubate for 20-40 minutes. c. Allow slides to cool in the solution for 20 minutes at room temperature. d. Rinse slides in wash buffer (PBS or TBS).
-
Peroxidase and Protein Blocking: a. Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes. b. Rinse with wash buffer. c. Block non-specific protein binding by incubating with 5% normal serum (from the same species as the secondary antibody) for 30-60 minutes.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in blocking buffer. b. Incubate the slides with the diluted primary antibody overnight at 4°C.
-
Secondary Antibody and Signal Amplification: a. Rinse slides with wash buffer: 3 changes, 5 minutes each. b. Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature. c. Rinse with wash buffer. d. Incubate with the VECTASTAIN® ABC reagent for 30 minutes at room temperature.
-
Chromogenic Detection: a. Rinse with wash buffer. b. Prepare the DAB substrate according to the manufacturer's instructions and apply it to the slides. c. Monitor the color development under a microscope (typically 2-10 minutes). d. Immerse slides in deionized water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). d. Clear in xylene and mount with a permanent mounting medium.
V. Data Interpretation and Troubleshooting
| Staining Pattern | Potential Interpretation |
| Strong cytoplasmic TAK1 staining in control tissue | Expected baseline expression. |
| Reduced cytoplasmic TAK1 staining in this compound-treated tissue | Suggests target engagement and potential degradation. |
| Reduced nuclear p-NF-κB staining in this compound-treated tissue | Indicates successful inhibition of the downstream signaling pathway. |
| No staining in negative control (no primary antibody) | Confirms antibody specificity. |
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking; primary antibody concentration too high. | Increase blocking time; titrate primary antibody. |
| No Staining | Inactive primary antibody; over-fixation of tissue. | Use a new antibody aliquot; optimize antigen retrieval time. |
| Weak Staining | Primary antibody concentration too low; insufficient incubation time. | Increase antibody concentration or incubation time. |
VI. References
-
Mihaly, Z., et al. (2014). The Role of TAK1 in Cancer. Cancers, 6(3), 1533-1555. --INVALID-LINK--
-
Singhirunnusorn, P., et al. (2005). The role of TAK1 in the regulation of cell death and survival. Journal of Cellular and Molecular Medicine, 9(2), 267-277. --INVALID-LINK--
-
Ramos-Vara, J. A. (2005). Technical Aspects of Immunohistochemistry. Veterinary Pathology, 42(4), 405-426. --INVALID-LINK--
-
Abcam. (2023). Immunohistochemistry (IHC) guide. --INVALID-LINK--
-
Vector Laboratories. (n.d.). Immunohistochemistry (IHC) Staining Protocol. --INVALID-LINK--
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hexylhibo Solubility in Aqueous Solutions
A Foreword from Your Senior Application Scientist:
Welcome to the dedicated support center for Hexylhibo. As scientists and researchers, we understand that unexpected experimental behavior, such as solubility issues, can be a significant roadblock. This guide is structured to address the common challenges associated with dissolving and maintaining the solubility of this compound, a compound representative of many lipophilic molecules researchers work with daily.
The name "this compound" implies the presence of a six-carbon "hexyl" group, a structural feature that significantly increases lipophilicity, or the tendency to dissolve in fats and oils, while decreasing solubility in water-based (aqueous) solutions.[1][2] This guide is designed to provide you not just with protocols, but with the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've added this compound powder directly to my aqueous buffer (e.g., PBS or cell culture media) and it won't dissolve. What's happening?
This is the most common issue encountered with lipophilic compounds like this compound. The problem lies in the mismatch of polarity. Aqueous buffers are highly polar, while this compound's hexyl group makes it predominantly non-polar.[2] This fundamental difference prevents the water molecules from effectively surrounding and dissolving the this compound molecules. Direct addition to aqueous solutions will almost always result in poor solubility.
The correct approach, detailed in the protocols below, involves first dissolving this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.[3]
Q2: What is the best initial organic solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the industry-standard starting point for most poorly water-soluble compounds intended for in vitro studies.[4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar molecules.
Why DMSO is the First Choice:
-
High Solubilizing Power: It can typically dissolve compounds like this compound to high concentrations (e.g., 10-100 mM).
-
Miscibility with Water: It mixes readily with aqueous buffers and cell culture media, which is essential for the subsequent dilution steps.
If DMSO proves unsuitable, other options include Ethanol, Dimethylformamide (DMF), or Propylene Glycol.[6] However, always start with 100% DMSO unless you have prior data suggesting otherwise.
Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture media. How do I prevent this "crashing out"?
This phenomenon occurs when the concentrated DMSO stock is diluted too rapidly or too much in the aqueous medium. The this compound molecules, suddenly finding themselves in a water-dominated environment without enough DMSO to keep them apart, aggregate and precipitate.[7][8]
Key Strategies to Prevent Precipitation:
-
Control Final Solvent Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤0.5%, to avoid cytotoxicity.[4][5][9] Some robust cell lines may tolerate up to 1%, but this must be validated.[4]
-
Use Pre-warmed Media: Adding the stock solution to cold media can decrease solubility. Always use media pre-warmed to 37°C.[7]
-
Add Dropwise While Vortexing: Add the stock solution slowly (drop-by-drop) to the vortexing or stirring media.[10] This ensures rapid and even dispersion, preventing localized high concentrations of this compound that can initiate precipitation.
-
Consider Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step in your media. This gradual reduction in solvent concentration can sometimes prevent precipitation.[10]
Part 2: Systematic Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
You've made a DMSO stock, but upon adding it to your aqueous buffer, a cloudy precipitate forms instantly.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for troubleshooting immediate precipitation.
Issue 2: Delayed Precipitation (Compound crashes out after hours or days)
The solution appears clear initially, but a precipitate (often crystalline) forms after incubation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Metastable Supersaturation | The initial concentration is above the true thermodynamic solubility limit. While it may appear dissolved initially, the system is unstable and will eventually equilibrate by precipitating the excess compound. | Determine the true maximum soluble concentration by allowing the solution to sit for 24 hours and then measuring the concentration of the supernatant. Always work below this concentration. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media over time, forming less soluble complexes.[7] | Try a different basal media formulation. If using serum, consider that the compound may bind to albumin, which can either help or hinder solubility depending on the specific interactions.[11] |
| pH Shift During Culture | Cellular metabolism can acidify the culture medium, changing the pH.[7] If this compound's solubility is pH-dependent, this shift can cause it to precipitate. | Monitor the pH of your culture. Ensure your media has adequate buffering capacity (e.g., HEPES). Change the media more frequently in dense cultures. |
| Evaporation | In long-term experiments, evaporation from culture plates can concentrate all components, including this compound, pushing it beyond its solubility limit.[7] | Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
Part 3: Protocols and Advanced Solubilization
Protocol 1: Standard Preparation of a this compound Stock Solution in DMSO
Objective: To create a high-concentration, fully dissolved stock solution for subsequent dilution.
Materials:
-
This compound (solid powder)
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or bath sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed to make a stock solution of your desired concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weighing: Carefully weigh the calculated amount of this compound into a sterile vial. For accuracy, weigh the compound first, note the exact mass, and then calculate the precise volume of DMSO to add.[12]
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a bright light. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[13][14] The final solution must be perfectly clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Diluting DMSO Stock into Aqueous Media for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture media while maintaining a low, non-toxic final DMSO concentration.
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} dot Caption: Workflow for diluting DMSO stock into aqueous media.
Q4: What if optimizing my dilution protocol isn't enough? What are the next steps?
If precipitation persists despite following best practices, you may need to employ more advanced formulation strategies. These should be considered carefully as they introduce new variables into your experiment.
-
pH Adjustment: If this compound has an ionizable group (an acidic or basic functional group), its solubility will be highly dependent on pH.[15][16] According to the Henderson-Hasselbalch equation, weak acids become more soluble at higher pH (more deprotonated/charged), and weak bases become more soluble at lower pH (more protonated/charged).[16][17] You must first determine the pKa of your compound and ensure any pH adjustment is compatible with your experimental system (e.g., cell health).[15]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for non-polar compounds.[6][18][19] Examples include polyethylene glycol (PEG), propylene glycol, and ethanol.[20] This is often a balancing act, as the co-solvent itself can have biological effects.[21]
-
Use of Surfactants: Surfactants (e.g., Tween® 80, Polysorbates) are amphiphilic molecules that can form micelles in aqueous solutions.[20][22] These micelles have a hydrophobic core that can encapsulate this compound, while the hydrophilic shell allows the entire complex to be soluble in water.[23] This is a very effective technique but requires careful selection of a biocompatible surfactant at a concentration above its critical micelle concentration (CMC).[20]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][25] They can form an "inclusion complex" with lipophilic molecules like this compound, effectively masking the hydrophobic part of the molecule and increasing its aqueous solubility.[26][27][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and a good safety profile.[25]
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. One moment, please... [envirostarllc.com]
- 14. researchgate.net [researchgate.net]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Ph and solubility profile | PPTX [slideshare.net]
- 18. pharmatutor.org [pharmatutor.org]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. jocpr.com [jocpr.com]
- 24. chemicaljournals.com [chemicaljournals.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-HexylHIBO Concentration for Cell Assays
Welcome to the technical support guide for (S)-HexylHIBO. As a novel, potent agonist of the Lysophosphatidic Acid Receptor 5 (LPA₅), (S)-HexylHIBO presents a powerful tool for investigating cellular signaling. However, its hydrophobic nature introduces specific challenges in aqueous cell culture environments. This guide is designed to provide researchers, scientists, and drug development professionals with a systematic framework for optimizing its concentration, ensuring reproducible and meaningful results in your cell-based assays.
We will move beyond simple step-by-step instructions to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific cellular model.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of (S)-HexylHIBO's properties and handling.
Q1: What is (S)-HexylHIBO and what is its mechanism of action?
(S)-HexylHIBO is a synthetic small molecule agonist designed for the Lysophosphatidic Acid Receptor 5 (LPA₅). LPA₅ is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq/11 and Gα12/13 proteins.[1] This initiates downstream signaling cascades, primarily leading to:
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[1]
-
Gα12/13 Pathway: Activation of Rho GTPases, which influences cytoskeletal rearrangement, cell motility, and neurite retraction.[1]
Dysregulation of LPA signaling is implicated in various conditions, including chronic inflammation and cancer progression.[2] Therefore, (S)-HexylHIBO is a valuable tool for studying the physiological and pathological roles of LPA₅ activation.
Q2: What are the primary challenges when first working with (S)-HexylHIBO?
The most significant initial hurdle is its low aqueous solubility.[3] Like many potent small molecules, (S)-HexylHIBO is hydrophobic.[4] This can lead to several problems:
-
Precipitation: The compound may "crash out" of solution when diluted from a high-concentration organic stock (e.g., DMSO) into your aqueous cell culture medium.[5][6]
-
Inaccurate Dosing: If the compound precipitates, the actual concentration exposed to the cells is unknown and far lower than intended, leading to a lack of biological effect.[3]
-
Assay Interference: Undissolved particles can interfere with assay readouts, particularly those using absorbance or fluorescence.[7]
Q3: What is a recommended starting concentration range for my initial experiments?
For a novel compound, a broad concentration range is essential. A typical starting point for a potent small molecule inhibitor or agonist in a cell-based assay is to test a range from 1 nM to 100 µM.[6] A 10-fold serial dilution is often sufficient for initial range-finding experiments (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[6] The goal of this initial screen is to identify a concentration window that elicits a biological response without causing widespread, non-specific cell death.
Q4: How critical is the final concentration of the organic solvent (e.g., DMSO)?
This is critically important . High concentrations of solvents like DMSO are toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with many sensitive assays requiring it to be below 0.1%.[3][5][6][8] Always run a "vehicle control" experiment, where cells are treated with the highest concentration of the solvent used in your compound dilutions, to ensure the solvent itself is not responsible for any observed effects.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound precipitates immediately or over time in the culture medium.
Cause: This is a classic sign of poor kinetic solubility.[9] When the high-concentration DMSO stock is rapidly diluted into the aqueous medium, the compound cannot stay dissolved and aggregates.
Solution Pathway:
-
Visual Confirmation: Before treating your cells, prepare your highest concentration dilution in cell culture medium in a clear tube. Incubate it under assay conditions (e.g., 37°C for 1-2 hours) and visually inspect for precipitate against a dark background.[6]
-
Optimize Dilution Protocol: Avoid single, large dilutions. Use a serial dilution method where the compound is gradually introduced into the aqueous buffer, allowing for better mixing and dispersion.[5] Adding the stock solution dropwise while gently vortexing the buffer can also help.[5]
-
Reduce Final Concentration: Your desired concentration may simply be above the compound's solubility limit in your specific medium.
-
Consider Solubilizing Agents: For biochemical assays (not always suitable for cell-based assays), excipients like surfactants or cyclodextrins can be used.[3][5] However, these must be tested for cellular toxicity themselves.
Issue 2: I'm observing high levels of cell death even at low concentrations.
Cause: The observed effect could be general cytotoxicity rather than a specific, on-target biological response.[10][11] It is crucial to differentiate between these two possibilities.
Solution Pathway:
-
Determine the Cytotoxic Threshold (IC₅₀): Perform a dedicated cell viability assay to find the concentration that kills 50% of the cells (IC₅₀). Common methods include the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).[12][13][14]
-
Compare Potency (EC₅₀) and Cytotoxicity (IC₅₀): Run your functional assay (e.g., measuring calcium flux or cell proliferation) to determine the effective concentration that produces 50% of the maximal response (EC₅₀).
-
Establish the Therapeutic Window: A useful compound will have an EC₅₀ that is significantly lower than its IC₅₀. This separation is the "therapeutic" or experimental window. All functional assays should be conducted at concentrations at or below the cytotoxic threshold to ensure you are observing specific effects.[8]
| Assay Type | Purpose | Principle |
| MTT Assay | Measures cell viability/cytotoxicity | Metabolically active cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[7][13][14] |
| LDH Assay | Measures cell cytotoxicity | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7][13][15] |
| Functional Assay | Measures on-target biological effect (Potency) | Varies by target. For LPA₅, could be a calcium mobilization assay or a cell proliferation/migration assay.[1][16] |
Issue 3: I'm not seeing any biological effect, even at high concentrations.
Cause: This can stem from several issues, ranging from the compound itself to the biological system.[6]
Solution Pathway:
-
Confirm Solubility: First, rule out precipitation using the steps in Issue 1. If the compound isn't in solution, it can't act on the cells.[6]
-
Verify Target Expression: Confirm that your specific cell line expresses the LPA₅ receptor. This can be done via qPCR for mRNA or Western Blot/Flow Cytometry for protein. A cell line that does not express the target will not respond.
-
Check Compound Integrity: Ensure the compound has been stored correctly (protected from light, at the correct temperature) and that stock solutions have not undergone excessive freeze-thaw cycles, which can cause degradation.[6]
-
Extend Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[8]
-
Assess Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number range.[8] Senescent or unhealthy cells may not respond appropriately.
Issue 4: My results (EC₅₀/IC₅₀ values) are inconsistent between experiments.
Cause: High variability often points to inconsistencies in the experimental setup rather than the compound itself.[8]
Solution Pathway:
-
Standardize Cell Seeding Density: The number of cells per well can significantly impact the final readout. Use a cell counter to ensure you seed the exact same number of cells for every experiment.[8]
-
Control Cell Passage Number: Use cells from a narrow passage number range (e.g., passages 5-15). Cells at very high passage numbers can undergo genetic drift and exhibit altered responses.[8]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of (S)-HexylHIBO from your concentrated stock for each experiment. Do not store dilute aqueous solutions of the compound.[8]
-
Ensure Consistent Incubation Times: Use a calibrated timer for all incubation steps, including compound treatment and assay reagent addition. Small variations can lead to large differences in results.[8]
Part 3: Key Experimental Protocols
The following are generalized protocols. You must optimize them for your specific cell line and assay conditions.
Protocol 1: Preparation of (S)-HexylHIBO Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and serially diluted working solutions while minimizing precipitation.
Materials:
-
(S)-HexylHIBO powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (e.g., 50 mM): a. Prepare the stock solution in 100% DMSO. For example, to make a 50 mM stock of (S)-HexylHIBO (MW: 256.3 g/mol ), dissolve 12.82 mg in 1 mL of DMSO.[17] b. Vortex thoroughly until fully dissolved. Visually inspect to ensure no particulates remain. c. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store as recommended by the manufacturer (typically -20°C or -80°C, protected from light).[6]
-
Serial Dilution for Cell Treatment: a. Pre-fill wells of a 96-well plate or tubes with the appropriate volume of pre-warmed cell culture medium. b. Perform a serial dilution. For example, to get a final concentration of 100 µM in a well with 100 µL of medium, you might add 0.2 µL of your 50 mM stock (maintaining a final DMSO concentration of 0.2%). c. Crucially , for the next dilution (e.g., 10 µM), take a volume from the 100 µM well and add it to a well containing only medium, rather than adding a smaller volume of the 50 mM stock. This gradual reduction in both compound and DMSO concentration helps maintain solubility.[5] d. Mix each dilution step thoroughly but gently by pipetting up and down.
Protocol 2: Determining Cytotoxicity (IC₅₀) with an MTT Assay
Objective: To determine the concentration of (S)-HexylHIBO that reduces cell viability by 50%.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of (S)-HexylHIBO in culture medium as described in Protocol 1. Include "cells only" (no treatment) and "vehicle control" (highest DMSO concentration) wells.
-
Incubation: Remove the old medium and add the medium containing the compound dilutions. Incubate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 3-4 hours at 37°C.[12] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.[13]
-
Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[12]
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 3: Determining Potency (EC₅₀) with a Functional Assay
Objective: To determine the concentration of (S)-HexylHIBO that produces 50% of the maximal biological response. The specific assay will depend on the expected downstream effect of LPA₅ activation in your cell line (e.g., proliferation, migration, calcium signaling).
Example: Proliferation Assay
-
Cell Seeding: Seed cells at a low density in a 96-well plate to allow room for proliferation.
-
Compound Treatment: Treat cells with a range of non-toxic concentrations of (S)-HexylHIBO (well below the IC₅₀ determined in Protocol 2).
-
Incubation: Incubate for a period sufficient to observe changes in cell number (e.g., 48-72 hours).
-
Readout: Quantify cell number using a method like the Cell Counting Kit-8 (CCK-8) assay, which measures dehydrogenase activity, or by direct cell counting.[18][19]
-
Analysis: Normalize the data to a positive control if available, or to the maximal response observed. Plot the response against the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. licorbio.com [licorbio.com]
- 19. Life Science Research Products & Solutions - Cell Biolabs, Inc. [cellbiolabs.com]
Preventing off-target effects of Hexylhibo
<
A Researcher's Guide to Preventing Off-Target Effects
Welcome to the Hexylhibo Technical Support Center. As Senior Application Scientists, we understand that achieving clean, on-target results is paramount to the success of your research. This guide is designed to provide you with the insights and tools necessary to anticipate, identify, and mitigate potential off-target effects of this compound, a potent and selective inhibitor of the serine/threonine kinase STK-H1.
While this compound has been rigorously optimized for STK-H1 inhibition, all small molecule inhibitors have the potential for off-target interactions.[1] This guide will walk you through best practices and troubleshooting strategies to ensure the data you generate is robust, reproducible, and accurately reflects the on-target activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of STK-H1. It binds to the ATP-binding pocket of the STK-H1 kinase domain, preventing the phosphorylation of its downstream substrates.
Q2: What are the known off-targets of this compound?
A2: While designed for high selectivity, in vitro kinase screening has shown that at concentrations significantly above the IC50 for STK-H1, this compound can exhibit inhibitory activity against STK-H2, a closely related kinase, and Protein-Z, a non-kinase protein.
Q3: My cells are showing a phenotype that is not consistent with STK-H1 inhibition. Could this be an off-target effect?
A3: It is possible. Unexplained phenotypes are a common indicator of potential off-target activity. This guide provides detailed troubleshooting steps to help you dissect the observed effects and determine if they are on-target or off-target.
Q4: How can I be sure that the observed effects in my experiment are due to STK-H1 inhibition and not an off-target effect?
A4: The gold standard for validating on-target effects is to perform orthogonal experiments. This can include using a structurally unrelated STK-H1 inhibitor, or genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of STK-H1 to see if they phenocopy the effects of this compound.[2][3]
Q5: At what concentration should I use this compound to minimize off-target effects?
A5: It is crucial to perform a dose-response experiment in your specific cell line or system to determine the optimal concentration.[3] We recommend using the lowest concentration of this compound that elicits the desired on-target effect. As a starting point, we advise using a concentration range of 1-10 times the IC50 value for STK-H1.
Troubleshooting Guide: Unexplained Phenotypes and Data Variability
Encountering unexpected results is a common challenge in research. This section provides a structured approach to troubleshooting when you suspect off-target effects of this compound.
Initial Assessment: Is it an Off-Target Effect?
Before diving into complex validation experiments, it's important to rule out other potential causes for your unexpected results.
1. Confirm Compound Integrity and Concentration:
-
Action: Verify the correct storage and handling of this compound. Ensure that the final concentration in your experiment is accurate by preparing fresh dilutions from a stock solution for each experiment.[2]
-
Rationale: Improper storage or handling can lead to compound degradation, while errors in dilution can result in using a much higher concentration than intended, increasing the likelihood of off-target effects.
2. Review Experimental Parameters:
-
Action: Double-check all experimental parameters, including cell density, passage number, and incubation times.
-
Rationale: Cellular context can significantly influence the response to a small molecule inhibitor. Inconsistent experimental conditions can lead to data variability that may be mistaken for off-target effects.[2]
3. Literature Review:
-
Action: Conduct a thorough literature search for the known functions of STK-H1 and any reported off-targets of similar kinase inhibitors.
-
Rationale: Understanding the known biology of your target and the potential promiscuity of related compounds can provide valuable clues to explain your observations.[4]
Workflow for Investigating Potential Off-Target Effects
If the initial assessment does not resolve the issue, a more in-depth investigation is warranted. The following workflow will guide you through the process of systematically identifying and validating potential off-target effects.
Caption: Workflow for investigating and mitigating off-target effects of this compound.
Experimental Protocols
This section provides detailed protocols for key experiments to validate on-target effects and identify potential off-targets.
Protocol 1: Orthogonal Validation with a Structurally Unrelated Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of STK-H1 and not a result of the chemical scaffold of this compound.
Methodology:
-
Select a commercially available, validated STK-H1 inhibitor with a different chemical structure from this compound.
-
Perform a dose-response experiment with the new inhibitor to determine its IC50 in your experimental system.
-
Treat your cells with both this compound and the orthogonal inhibitor at equipotent concentrations (e.g., 2x their respective IC50 values).
-
Include a vehicle control (e.g., DMSO) and a negative control (an inactive structural analog of this compound, if available).[2]
-
Assess the phenotype of interest (e.g., cell viability, protein phosphorylation) at a relevant time point.
Expected Outcome: If the phenotype is on-target, both this compound and the orthogonal inhibitor should produce a similar effect.
Protocol 2: Genetic Validation with siRNA Knockdown
Objective: To phenocopy the effects of this compound by reducing the expression of its target, STK-H1.
Methodology:
-
Design and validate at least two independent siRNAs targeting different regions of the STK-H1 mRNA. A non-targeting siRNA should be used as a negative control.[2]
-
Transfect your cells with the STK-H1-targeting siRNAs and the non-targeting control.
-
After 48-72 hours, confirm the knockdown of STK-H1 protein levels by Western blot.
-
Assess the relevant phenotype in the knockdown cells and compare it to the non-targeting control cells.
Expected Outcome: The phenotype observed in the STK-H1 knockdown cells should mimic the effect of this compound treatment.[2]
Protocol 3: Kinase Profiling
Objective: To identify potential off-target kinases of this compound in a broad, unbiased manner.
Methodology:
-
Engage a commercial kinase profiling service that offers a large panel of recombinant kinases.
-
Submit this compound for screening at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.[5]
-
For any kinases that show significant inhibition (e.g., >70%), perform a follow-up IC50 determination to quantify the potency of this compound against these off-targets.[5]
Expected Outcome: This will provide a selectivity profile of this compound and identify any kinases that are inhibited with a potency close to that of STK-H1.
Table 1: Example Kinase Profiling Data for this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| STK-H1 (On-Target) | 98% | 15 |
| STK-H2 (Off-Target) | 85% | 250 |
| Kinase A | 12% | >10,000 |
| Kinase B | 5% | >10,000 |
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, STK-H1, in intact cells and to identify potential off-targets in a cellular context.[6][7]
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble STK-H1 (and other potential targets) at each temperature by Western blot or mass spectrometry.[7][8]
Expected Outcome: Binding of this compound to STK-H1 will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control. This method can also be used in a proteome-wide manner to identify other proteins that are stabilized by this compound, indicating direct binding.[8]
Protocol 5: Chemical Proteomics with Kinobeads
Objective: To identify the cellular targets of this compound in a competitive binding assay.[9][10]
Methodology:
-
Prepare cell lysates and incubate them with varying concentrations of this compound.
-
Add "Kinobeads," which are beads coated with broad-spectrum kinase inhibitors, to the lysates.[9][11]
-
Kinases that are bound to this compound in the lysate will not be able to bind to the Kinobeads.
-
Elute the proteins bound to the Kinobeads and identify and quantify them using mass spectrometry.[11]
Expected Outcome: The abundance of STK-H1 (and any off-target kinases) bound to the Kinobeads will decrease in a dose-dependent manner with increasing concentrations of this compound. This allows for the determination of the apparent binding affinity of this compound for its targets in a complex cellular environment.[11]
Data Interpretation and Mitigation Strategies
Once you have gathered data from these validation experiments, the next step is to interpret the results and, if necessary, implement strategies to mitigate any identified off-target effects.
-
If orthogonal validation confirms the on-target effect: You can be confident that the observed phenotype is due to the inhibition of STK-H1.
-
If orthogonal validation does not confirm the on-target effect: This strongly suggests that the observed phenotype is due to an off-target effect of this compound.
-
If kinase profiling or proteomics identifies potent off-targets:
-
Lower the concentration of this compound: Use the lowest possible concentration that still gives you a robust on-target effect.
-
Reduce the incubation time: A shorter treatment duration may be sufficient to observe the on-target effect while minimizing the engagement of off-targets.
-
Use a more selective inhibitor: If a more selective inhibitor for STK-H1 is available, consider using it as a tool compound.
-
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to conduct rigorous and well-controlled experiments with this compound, leading to high-quality, publishable data.
References
- 1. medrxiv.org [medrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Hexylhomoibotenic Acid: Technical Support and Troubleshooting Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Hexylhomoibotenic acid. The information herein is curated to ensure experimental success through a deep understanding of the compound's stability, storage, and handling characteristics. The recommendations are grounded in established principles of organic chemistry, data from analogous compounds, and best practices for handling excitatory amino acid receptor ligands.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid Hexylhomoibotenic acid?
For long-term stability of solid (powder) Hexylhomoibotenic acid, storage at -20°C or lower is recommended. As a general principle for small molecules, lower temperatures slow down potential degradation processes.[1] Before opening the container, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which could compromise the integrity of the compound.[1][2]
Q2: How should I store solutions of Hexylhomoibotenic acid?
Based on stability data for the closely related compound, ibotenic acid, solutions of Hexylhomoibotenic acid in a phosphate-buffered saline (PBS) solution at pH 7.4 can be stored frozen at -20°C or below for extended periods, potentially up to a year, without significant loss of activity.[3] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but freezing is recommended for longer durations. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare aliquots of the stock solution.[2]
Q3: What solvents are suitable for dissolving Hexylhomoibotenic acid?
Hexylhomoibotenic acid, being an amino acid analogue, is expected to be soluble in aqueous buffers. For initial reconstitution, sterile, purified water or a buffer such as PBS at a neutral pH is recommended.[2][4] The solubility of amino acids is pH-dependent.[5][6][7] If you encounter solubility issues, adjusting the pH slightly may help. For compounds with a net negative charge, a slightly basic solution can improve solubility, while a slightly acidic solution can help for compounds with a net positive charge.[2] Organic solvents like DMSO or DMF can also be used, but their compatibility with your specific experimental system must be considered.[2][8]
Q4: Is Hexylhomoibotenic acid sensitive to light?
Yes, compounds containing an isoxazole ring, such as Hexylhomoibotenic acid, can be sensitive to ultraviolet (UV) light.[9][10] The N-O bond in the isoxazole ring is relatively weak and can break upon exposure to UV radiation, leading to ring-opening and rearrangement, which would inactivate the molecule.[9][11] Therefore, it is imperative to protect both solid and dissolved forms of Hexylhomoibotenic acid from light . Use amber vials or wrap containers in aluminum foil and store them in the dark.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored at ≤ -20°C, protected from light, and moisture. 2. Avoid multiple freeze-thaw cycles by preparing and using aliquots. 3. Prepare fresh solutions for critical experiments. |
| Difficulty dissolving the compound. | pH of the solvent is near the isoelectric point of the molecule, leading to minimal solubility. | 1. As an amino acid derivative, its solubility is pH-dependent.[5][6][7] Try adjusting the pH of your aqueous buffer slightly away from neutral. A small amount of dilute acid or base can significantly improve solubility.[2] 2. Gentle warming or sonication can also aid in dissolution.[2] 3. If using an organic solvent is permissible in your assay, consider DMSO or DMF.[2][8] |
| Precipitation of the compound in solution upon storage. | The solution is supersaturated, or the storage temperature is causing the compound to fall out of solution. | 1. Ensure the compound is fully dissolved before storage. 2. If precipitation occurs after freezing, allow the solution to come to room temperature and vortex to ensure it has fully redissolved before use. 3. Consider preparing a slightly more dilute stock solution. |
Stability Profile and Degradation
| Factor | Effect on Stability | Mechanism of Degradation |
| Temperature | High temperatures can accelerate degradation. | At elevated temperatures (e.g., 100°C), thermal decomposition of the isoxazole ring can occur.[13] Enzymatic degradation, such as decarboxylation, is also temperature-dependent.[14] |
| Light (UV) | UV light exposure can lead to rapid degradation. | The weak N-O bond in the isoxazole ring is susceptible to photolysis, causing ring cleavage and rearrangement.[9][10][15] |
| pH | Extreme pH values (highly acidic or basic) may promote hydrolysis or other reactions. | While stable at neutral pH (around 7.4), the stability of the isoxazole ring and the amino acid structure can be compromised under harsh pH conditions.[14] The solubility is also highly dependent on pH.[5][16][17] |
| Oxidizing Agents | Can potentially lead to degradation. | The molecule contains sites that could be susceptible to oxidation. It is advisable to avoid strong oxidizing agents. |
Potential Degradation Pathway
A primary degradation pathway for ibotenic acid analogues is decarboxylation, which can be catalyzed by enzymes like glutamate decarboxylase or occur under certain chemical conditions.[14][18] This would result in the formation of the corresponding muscimol analogue.
Caption: Potential decarboxylation of Hexylhomoibotenic acid.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Hexylhomoibotenic acid (MW: 256.29 g/mol ) in PBS.
-
Acclimatization: Allow the vial of solid Hexylhomoibotenic acid to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Weighing: In a sterile microcentrifuge tube, weigh out 2.56 mg of the compound.
-
Dissolution: Add 1 mL of sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4, to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be applied.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes (e.g., amber tubes). Store these aliquots at -20°C or -80°C.
Protocol 2: Workflow for Assessing Solution Stability
This workflow can be used to determine the stability of Hexylhomoibotenic acid in your specific experimental buffer.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 3. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Excitatory amino acids: studies on the biochemical and chemical stability of ibotenic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomolecule–Photosensitizer Conjugates: A Strategy to Enhance Selectivity and Therapeutic Efficacy in Photodynamic Therapy [mdpi.com]
- 18. Ibotenic Acid Decarboxylation to Muscimol: Dramatic Solvent and Radiolytic Rate Acceleration | Semantic Scholar [semanticscholar.org]
Troubleshooting Hexylhibo electrophysiology experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Hexylhibo, a novel compound under investigation for its potent and selective modulation of voltage-gated potassium channels. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during electrophysiological characterization of this compound.
Assumed Compound Profile: this compound
To provide a realistic and useful troubleshooting framework, this guide operates on the following assumed characteristics of this compound:
-
Mechanism of Action: A potent and selective state-dependent blocker of the Kv1.3 voltage-gated potassium channel.[1][2][3]
-
Physicochemical Properties: Moderately lipophilic, requiring a DMSO stock solution for preparation of aqueous experimental solutions.
-
Therapeutic Interest: Immunomodulation, due to the critical role of Kv1.3 channels in T-lymphocyte activation.[1]
This profile is the basis for the specific experimental challenges and solutions addressed below.
Frequently Asked Questions (FAQs)
Compound & Solution Preparation
Q1: My this compound solution appears cloudy or has visible precipitate after dilution into the external recording solution. What should I do?
A1: This is a common issue with lipophilic compounds and can lead to inaccurate concentration-response curves and blocked perfusion lines.[4]
-
Final DMSO Concentration: Ensure the final concentration of your vehicle (DMSO) in the aqueous external solution is as low as possible, ideally ≤0.1%. High DMSO concentrations can alter membrane properties and cause precipitation when diluted.[4]
-
Solubility Limit: You may be exceeding the aqueous solubility limit of this compound. Try preparing a lower concentration stock solution or reducing the final concentration in your experiment.
-
Carrier Protein: Consider adding 0.1% bovine serum albumin (BSA) to your external solution. BSA can act as a carrier protein, helping to keep lipophilic compounds like this compound in solution and reduce non-specific binding to tubing.
-
Sonication & Vortexing: After diluting the DMSO stock, briefly sonicate or vortex the final aqueous solution to ensure complete dissolution. Prepare solutions fresh daily to minimize the risk of precipitation over time.[4]
Q2: Which intracellular solution is best for studying this compound's effect on Kv1.3 channels?
A2: The choice of intracellular solution is critical for isolating the currents of interest.
-
Primary Cation: A potassium-based internal solution (e.g., using K-gluconate or KMeSO4) is standard for studying potassium channels, as it mimics the physiological intracellular environment.[5][6]
-
Anion Choice: K-gluconate is widely used but can sometimes chelate calcium or precipitate, potentially clogging the pipette tip.[5] Potassium methylsulfate (KMeSO4) is an excellent alternative that often provides greater stability and preserves neuronal excitability more effectively.[5]
-
To Block Other Channels: If you need to isolate Kv currents from other conductances (like calcium-activated potassium channels), you can include chelators like EGTA or BAPTA in your internal solution.
-
Filtering: Always filter your internal solution through a 0.22 µm syringe filter before use.[7] This is a critical step to prevent pipette blockages.[8]
Experimental Setup & Recording
Q3: I'm having trouble forming a stable giga-ohm seal (>1 GΩ) on my cells. Could this compound be the cause?
A3: It is unlikely that this compound itself prevents seal formation, as it is applied after the whole-cell configuration is established. The issue most likely lies with the core patch-clamp technique.[9]
-
Pipette Preparation: Use high-quality borosilicate glass and pull fresh pipettes daily. Fire-polishing the pipette tip can create a smoother surface, which significantly aids in seal formation.[10][11] Pipette resistance should typically be in the 2-5 MΩ range for whole-cell recordings.[10]
-
Positive Pressure: Apply gentle positive pressure to the pipette as it enters the bath and approaches the cell.[7][9] This keeps the tip clean. The pressure should be sufficient to create a visible "dimple" on the cell surface before suction is applied.[9]
-
Cell Health: Only patch onto healthy-looking cells with smooth, clean membranes. Unhealthy cells will not seal properly.[11][12]
-
Solution Osmolarity: Ensure your internal solution is slightly hypo-osmotic (~10% lower) compared to the external solution. This can improve seal stability.[10][11]
-
Vibration: Ensure your rig is well-isolated from vibrations. Even minor vibrations can prevent a stable seal from forming.
Q4: My recording is unstable. The series resistance (Rs) is increasing throughout the experiment. What should I do?
A4: A stable series resistance is crucial for high-quality voltage-clamp recordings.[13][14] An increasing Rs indicates that the electrical access to the cell interior is worsening.
-
Monitor Rs: Continuously monitor Rs throughout the recording. A common acceptance criterion is to discard recordings where Rs changes by more than 20%.[14]
-
Initial Rs: Aim for a low initial Rs, ideally less than 15 MΩ. If it's too high from the start, try rupturing the membrane more completely with additional, brief suction pulses.
-
Internal Solution: Clogging of the pipette tip by components in the internal solution is a common cause.[5] Ensure your internal solution is filtered and that components like ATP and GTP are kept on ice to prevent degradation.[5]
-
Compensation: Use the series resistance compensation feature on your amplifier. Typically, compensating 70-80% of Rs is recommended to improve the accuracy of your voltage clamp without introducing oscillations.[13][15] However, be aware that over-compensation can lead to artifacts.[13]
In-Depth Troubleshooting Guides
Guide 1: Poor Voltage Clamp Quality & Inaccurate Data
Problem: The recorded current-voltage (I-V) relationship for Kv1.3 appears distorted, or the kinetics of the block by this compound are inconsistent.
Logical Troubleshooting Workflow
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Extracellular K+ and Opening of Voltage-Gated Potassium Channels Activate T Cell Integrin Function: Physical and Functional Association between Kv1.3 Channels and β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. How to correct for series resistance (and whole cell capacitance) in real cells | Bill Connelly [billconnelly.net]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. sophion.com [sophion.com]
Technical Support Center: Synthesis of (S)-HexylHIBO
Welcome to the technical support center for the synthesis of (S)-2-hydroxy-2-(4-hexylphenyl)butanamide, or (S)-HexylHIBO. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to ensure your success by combining established chemical principles with practical, field-tested insights.
Introduction to (S)-HexylHIBO Synthesis
(S)-HexylHIBO is a chiral α-hydroxy amide, a structural motif of interest in medicinal chemistry. Its synthesis requires careful control of stereochemistry to obtain the desired (S)-enantiomer with high purity. A common and effective strategy for achieving this is through diastereoselective synthesis using a chiral auxiliary. This guide will focus on a well-established approach involving the use of an Evans-type oxazolidinone auxiliary. This method offers high levels of stereocontrol and predictability.
The overall synthetic strategy involves three key stages:
-
Acylation: Attachment of the α-keto acyl group to the chiral auxiliary.
-
Diastereoselective Grignard Addition: The crucial carbon-carbon bond-forming step that sets the stereocenter.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the final (S)-HexylHIBO product.
This guide is structured to walk you through the potential challenges at each of these stages, providing solutions grounded in mechanistic understanding.
Core Synthesis Workflow
Caption: Overall workflow for the synthesis of (S)-HexylHIBO.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (S)-HexylHIBO. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low Yield in the Acylation Step
Symptoms:
-
Low conversion of the chiral auxiliary to the N-acylated product.
-
Presence of unreacted starting materials (chiral auxiliary and/or acyl chloride) after the reaction.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Deprotonation | The nitrogen of the oxazolidinone auxiliary is not fully deprotonated by n-butyllithium (n-BuLi), leading to incomplete reaction with the acyl chloride. | Ensure accurate titration of the n-BuLi solution. Use freshly opened or properly stored n-BuLi. Perform the deprotonation at a low temperature (-78 °C) to prevent side reactions. |
| Moisture Contamination | Traces of water in the reaction setup will quench the n-BuLi and the lithiated auxiliary. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Impure Acyl Chloride | The acyl chloride prepared from 4-hexylphenylacetic acid may contain residual oxalyl chloride or other impurities that interfere with the reaction. | Purify the acyl chloride by distillation under reduced pressure before use. Ensure complete removal of excess oxalyl chloride after the acid chloride formation. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | Carefully calculate and measure the amounts of the chiral auxiliary, n-BuLi, and the acyl chloride. A slight excess of the acyl chloride (1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
Problem 2: Poor Diastereoselectivity in the Grignard Addition
Symptoms:
-
Formation of a mixture of diastereomers in a ratio lower than expected (e.g., less than 95:5).
-
Difficult separation of the desired diastereomer.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect Reaction Temperature | The diastereoselectivity of Grignard additions to chiral N-acylated oxazolidinones is highly temperature-dependent. Higher temperatures can lead to a decrease in selectivity. | Maintain a low reaction temperature, typically -78 °C, during the addition of the Grignard reagent. Allow the reaction to proceed at this temperature for a sufficient time before warming. |
| Grignard Reagent Quality | Old or partially decomposed Grignard reagent can lead to side reactions and reduced selectivity. | Use freshly prepared or recently purchased Grignard reagent. Titrate the Grignard reagent to determine its exact concentration before use. |
| Chelation Control Issues | The high diastereoselectivity is a result of the chelation of the magnesium to the carbonyl oxygen and the oxygen of the auxiliary, which directs the nucleophilic attack from the less hindered face.[1] Factors that disrupt this chelation will lower the selectivity. | Use a non-coordinating solvent like toluene or dichloromethane. Ethereal solvents like THF can sometimes compete for coordination with the magnesium ion. |
| Enolization of the Substrate | The Grignard reagent can act as a base and deprotonate the α-proton of the acyl group, leading to the formation of an enolate and recovery of starting material upon workup.[2] | Add the Grignard reagent slowly to the cooled solution of the N-acylated auxiliary to maintain a low local concentration of the Grignard reagent. |
Problem 3: Difficulty in Chiral Auxiliary Cleavage and Product Isolation
Symptoms:
-
Incomplete cleavage of the chiral auxiliary.
-
Low yield of the final (S)-HexylHIBO product after purification.
-
Racemization of the product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Hydrolysis | The standard cleavage condition using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) may not be optimal for all substrates. | Ensure the use of a sufficient excess of both LiOH and H₂O₂. The reaction is typically performed in a mixture of THF and water at 0 °C. Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Epimerization of the Chiral Center | The α-hydroxy amide product can be susceptible to epimerization under harsh basic or acidic conditions. | Perform the cleavage under mild conditions. Avoid prolonged reaction times and high temperatures. After cleavage, neutralize the reaction mixture carefully to a pH of ~7 before extraction. |
| Difficult Purification | The final product and the recovered chiral auxiliary may have similar polarities, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective method for purifying the final product and recovering the chiral auxiliary.[3] |
| Product Loss During Workup | The α-hydroxy amide may have some water solubility, leading to losses during the aqueous workup. | Saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of the product in the aqueous phase and improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: Why is a chiral auxiliary necessary for this synthesis?
A1: A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] In the synthesis of (S)-HexylHIBO, the chiral auxiliary, such as an Evans oxazolidinone, creates a chiral environment around the carbonyl group. This directs the incoming Grignard reagent to attack from a specific face, leading to the preferential formation of one diastereomer.[4] After the reaction, the auxiliary is removed, yielding the desired enantiomer of the product.
Q2: Can I use a different Grignard reagent?
A2: Yes, the choice of Grignard reagent determines the alkyl group that is introduced at the chiral center. For the synthesis of (S)-HexylHIBO, ethylmagnesium bromide is used. If you wanted to synthesize an analog with a different alkyl group, you would use the corresponding Grignard reagent (e.g., methylmagnesium bromide for a methyl group). However, the diastereoselectivity of the addition may vary with different Grignard reagents.
Q3: How can I confirm the enantiomeric purity of my final product?
A3: The enantiomeric purity, or enantiomeric excess (ee), of the final (S)-HexylHIBO product is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere.
-
n-Butyllithium (n-BuLi): n-BuLi is also pyrophoric and reacts violently with water. Handle it with extreme care using proper syringe techniques.
-
Oxalyl Chloride: Oxalyl chloride is corrosive and toxic. It reacts with water to produce HCl and CO. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure there are no ignition sources nearby.
Q5: My Grignard reaction is not initiating. What should I do?
A5: Initiation of a Grignard reaction can sometimes be sluggish. Here are a few troubleshooting tips:
-
Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Heat: Gentle heating with a heat gun can sometimes initiate the reaction. Be cautious with flammable solvents.
-
Sonication: Using an ultrasonic bath can also help to initiate the reaction.
Experimental Protocols
Protocol 1: Synthesis of N-(2-oxo-2-(4-hexylphenyl)acetyl)-(S)-4-benzyloxazolidin-2-one
-
To a solution of 4-hexylphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-hexylphenylacetyl chloride.
-
In a separate flame-dried flask, dissolve (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add a solution of the crude 4-hexylphenylacetyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Synthesis of (S)-4-benzyl-2-((S)-2-hydroxy-2-(4-hexylphenyl)butanoyl)oxazolidin-2-one
-
Dissolve the N-acylated oxazolidinone (1.0 eq) from Protocol 1 in anhydrous toluene and cool to -78 °C.
-
Add ethylmagnesium bromide (3.0 eq) in diethyl ether dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product can be purified by column chromatography if necessary.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield (S)-HexylHIBO
-
Dissolve the product from Protocol 2 (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~7 with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate (S)-HexylHIBO from the recovered chiral auxiliary.
Visualization of Key Concepts
Caption: Mechanism of stereocontrol in the Grignard addition step.
References
Technical Support Center: Investigating Hexylhibo-Induced Neurotoxicity in Primary Neuron Cultures
Welcome to the technical support center for investigating the neurotoxic potential of Hexylhibo in primary neuron cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments. Our goal is to equip you with the necessary knowledge to conduct robust and reproducible neurotoxicity assessments.
Introduction to this compound and Neurotoxicity Screening
This compound, also known as (S)-HexylHIBO, is a known antagonist of group I metabotropic glutamate receptors (mGluRs), specifically showing activity at mGlu1a and mGlu5a receptors.[1][2] While mGluR antagonists are of significant interest for therapeutic development in various neurological and psychiatric disorders, it is crucial to characterize their potential for off-target effects and neurotoxicity, especially in sensitive primary neuron cultures.[3] In vitro neurotoxicity testing serves as a critical early step in the drug development pipeline to identify potential hazards and reduce the reliance on later-stage in vivo studies.[4][5]
This guide will walk you through frequently asked questions, troubleshooting common experimental hurdles, and detailed protocols for assessing the impact of this compound on neuronal health.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of this compound's action in primary neurons, and how might it lead to toxicity?
A1: As a group I mGluR antagonist, this compound is expected to inhibit the signaling pathways normally activated by glutamate through mGlu1a and mGlu5a receptors. These receptors are coupled to Gq proteins, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively. While antagonism of these receptors is the intended pharmacological effect, high concentrations or prolonged exposure could disrupt essential neuronal functions.
Potential mechanisms of toxicity could include:
-
Disruption of Calcium Homeostasis: While often associated with excitotoxicity from excessive glutamate, the inhibition of mGluR-mediated calcium signaling could also be detrimental, as calcium is a vital second messenger in numerous neuronal processes.[6][7]
-
Mitochondrial Dysfunction: A common pathway for drug-induced neurotoxicity is the impairment of mitochondrial function, leading to decreased ATP production and increased oxidative stress.[8]
-
Induction of Apoptosis: Prolonged cellular stress can trigger programmed cell death, or apoptosis, which can be assessed by measuring the activity of caspases.[9]
-
Excitotoxicity (Indirect): While an antagonist, off-target effects or complex network interactions could paradoxically lead to conditions mimicking excitotoxicity. It is important to assess markers of this pathway.[10][11]
Q2: What are the initial signs of neurotoxicity I should look for when treating primary neurons with this compound?
A2: Early indicators of neurotoxicity can be subtle and progress over time. Key morphological and functional changes to monitor include:
-
Neurite Degeneration: Look for beading, fragmentation, or retraction of axons and dendrites. This can be one of the earliest signs of neuronal stress.[12]
-
Synaptic Alterations: Changes in the number or morphology of synaptic puncta can indicate functional deficits.[12]
-
Cell Body Changes: Observe for rounding of the cell body, detachment from the substrate, or pyknotic (condensed) nuclei.
-
Reduced Neuronal Activity: For researchers using microelectrode arrays (MEAs), a decrease in spontaneous firing rates or network bursting can be an early functional indicator of toxicity.[13][14]
Q3: What concentration range of this compound should I use for my initial screening?
A3: For a novel compound, it is recommended to perform a wide dose-response analysis. A good starting point would be a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range will help identify the threshold for any potential toxic effects and establish a therapeutic window. The solubility of this compound should also be considered; it is soluble up to 20 mM in 1eq. NaOH.[15]
Q4: How long should I expose the primary neurons to this compound?
A4: The duration of exposure will depend on the specific endpoint being measured.
-
Acute Toxicity: For assessing rapid effects on neuronal function or viability, a 24-hour exposure is a common starting point.[5]
-
Chronic Toxicity: To investigate more subtle, long-term effects on neurite outgrowth, synaptogenesis, or delayed cell death, exposure times of 72 hours to 7 days or longer may be necessary.[14] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to capture both early and late-onset toxicity.
Troubleshooting Guides
High-quality primary neuron cultures are essential for reliable neurotoxicity data.[16] However, these cultures can be sensitive and prone to variability.[17]
Problem 1: High Variability in Cell Viability Assays (e.g., MTT, PrestoBlue)
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Plating Density | Use a hemocytometer or automated cell counter for accurate cell counts before plating. Ensure even cell suspension during plating. | Uniform cell numbers across wells are critical for reproducible results in viability assays.[17] |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.[17] | Outer wells are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. |
| Fluctuations in this compound Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | Degradation or precipitation of the compound can lead to inconsistent effective concentrations. |
| Interference of this compound with Assay Reagents | Run a cell-free control with the highest concentration of this compound and the assay reagent to check for direct chemical interactions. | The compound itself may reduce the MTT tetrazolium salt or have inherent fluorescence, leading to false readings. |
Problem 2: Inconsistent Results in Apoptosis Assays (e.g., Caspase Activity, TUNEL)
| Possible Cause | Troubleshooting Step | Rationale |
| Asynchronous Entry into Apoptosis | Perform a time-course experiment to identify the optimal window for detecting apoptotic markers after this compound treatment. | The peak of caspase activation or DNA fragmentation can be transient and easily missed if only a single time point is assessed.[17] |
| Suboptimal Reagent Concentrations | Titrate antibodies (e.g., for cleaved caspase-3) and reagents (e.g., TUNEL enzyme) to determine the optimal concentration for your specific culture system.[17] | Insufficient or excessive reagent concentrations can lead to weak signals or high background, respectively. |
| Necrosis vs. Apoptosis | Co-stain with a marker of membrane integrity (e.g., Propidium Iodide or a live/dead stain) to distinguish between apoptotic and necrotic cell death. | High concentrations of a toxicant may induce necrosis, which can confound the interpretation of apoptosis-specific assays.[9] |
Problem 3: Artifacts in Neurite Outgrowth and Morphology Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Initial Neuronal Health | Optimize the dissection and dissociation protocol. Consider using papain instead of trypsin to minimize enzymatic damage to neurons.[16] | Healthy neurons with robust initial process extension are essential for detecting subtle toxic effects on neurite morphology.[16] |
| Inconsistent Substrate Coating | Ensure even and complete coating of culture vessels with poly-D-lysine or other appropriate matrices.[18][19] | A uniform substrate is crucial for consistent neuronal attachment and neurite extension. |
| Subjective Image Analysis | Utilize automated high-content imaging and analysis software to quantify neurite length, branching, and synapse number.[12] | Automated analysis provides objective and quantifiable data, reducing user bias and increasing reproducibility.[12] |
Experimental Protocols & Workflows
General Workflow for this compound Neurotoxicity Assessment
The following diagram outlines a comprehensive workflow for assessing the neurotoxicity of this compound in primary neuron cultures.
Caption: A structured workflow for assessing this compound neurotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of neurons as an indicator of cell viability.
Methodology:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10⁴ cells/well and culture for at least 7 days to allow for maturation.[17]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., 100 µM glutamate).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Assessment of Neurite Outgrowth by Immunofluorescence
This protocol quantifies changes in neuronal morphology, a sensitive indicator of neurotoxicity.[12]
Methodology:
-
Cell Plating and Treatment: Plate neurons on poly-D-lysine coated coverslips in a 24-well plate. Treat with this compound as described above.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin or MAP2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting: Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Use software to quantify total neurite length, number of branches, and number of primary neurites per neuron.[12]
Hypothetical Signaling Pathway for mGluR Antagonist-Induced Toxicity
The following diagram illustrates potential pathways that could be investigated if this compound is found to be neurotoxic.
Caption: Potential mechanisms of this compound-induced neurotoxicity.
Conclusion
This technical support guide provides a framework for the systematic investigation of this compound's potential neurotoxicity in primary neuron cultures. By combining careful experimental design, robust assay execution, and proactive troubleshooting, researchers can generate reliable data to inform preclinical safety assessments. Remember that in vitro systems, while powerful, are a model.[20] Differentiating between a pharmacological effect and a true neurotoxic effect is paramount for accurate risk assessment.[20]
References
- 1. This compound | 334887-43-3 [chemicalbook.com]
- 2. (S)-hexylhomoibotenic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Neurotoxicity Assay [visikol.com]
- 6. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium, free radicals, and excitotoxic neuronal death in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and molecular mechanisms involved in the neurotoxicity of opioid and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Mechanisms underlying the neurotoxicity induced by glyphosate-based herbicide in immature rat hippocampus: involvement of glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery [frontiersin.org]
- 14. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 15. (S)-HEXYLHIBO CAS#: 334887-48-8 [m.chemicalbook.com]
- 16. dendrotek.ca [dendrotek.ca]
- 17. benchchem.com [benchchem.com]
- 18. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipophilic Compound Formulation
A Senior Application Scientist's Guide to Controlling for Vehicle Effects in Preclinical Research
Note to Researchers: The term "Hexylhibo" does not correspond to a recognized chemical or vehicle in scientific literature. This guide addresses the broader, critical challenge of controlling for the biological effects of vehicles used to deliver lipophilic (poorly water-soluble) compounds. The principles and protocols described here are fundamental to ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle," and why are its effects a major concern in research?
A vehicle is an inert substance used to deliver an active compound, such as a new drug candidate, to a biological system.[1] For lipophilic compounds that do not dissolve in aqueous solutions like saline or culture media, organic solvents or complex formulations are necessary.[2]
However, the assumption that a vehicle is truly "inert" is often incorrect.[3] Many commonly used vehicles can exert their own biological effects, ranging from cytotoxicity and inflammation to changes in gene expression and metabolism.[4][5] These "vehicle effects" can confound experimental results, leading to misinterpretation of the test compound's true activity. An ideal vehicle should be biocompatible and have no biological effect on its own, but this is rarely the case.[1] Therefore, meticulous control for these effects is a cornerstone of rigorous experimental design.
Q2: How do I select the right vehicle for my lipophilic compound?
Selecting the appropriate vehicle is a critical first step that requires balancing the compound's physicochemical properties with the biological constraints of your experimental model. A preclinical formulator must have a deep understanding of toxicology, pharmacokinetics, and the functional roles of various excipients.[6]
Key Considerations:
-
Solubility: The primary goal is to fully dissolve the compound at the desired stock and final concentrations.
-
Biocompatibility: The vehicle must be tolerated by the cells (in vitro) or animal model (in vivo) at the required concentration. For in vivo studies, the route of administration is a key factor.[7][8]
-
Stability: The formulation must keep the compound chemically stable and in solution under experimental conditions.[9]
-
Inertness: The vehicle should have minimal intrinsic biological activity in your specific assay.
The decision-making process can be visualized as a flowchart:
Caption: Decision workflow for selecting a suitable experimental vehicle.
Q3: What are the most common vehicles and their potential side effects?
Understanding the mechanism of action of your vehicle is as important as understanding your compound. Different vehicles can introduce distinct artifacts.
| Vehicle | Common Use | Potential Biological Effects & Artifacts |
| DMSO (Dimethyl Sulfoxide) | In vitro & in vivo | Potent anti-inflammatory, analgesic, and diuretic properties.[4] Can induce cell differentiation, alter miRNA and epigenetic landscapes, and affect membrane permeability.[4][5][10] |
| Ethanol | In vitro & in vivo | Can have neuroprotective or neurotoxic effects depending on concentration and model.[3] Often used in co-solvent systems. |
| Cyclodextrins (e.g., HP-β-CD) | In vivo (especially IV) | Form inclusion complexes to enhance solubility.[11] Can reduce drug side effects but may also have neuroprotective properties of their own.[3][11] Potential for nephrotoxicity at high doses.[12] |
| PEG 400 (Polyethylene Glycol) | In vivo (oral, parenteral) | Generally well-tolerated but can cause motor impairment at high doses.[13] Can have intrinsic biological activity.[3] |
| Propylene Glycol (PG) | In vivo (oral, parenteral) | Can cause significant motor impairment and toxicity, especially when used alone or at high concentrations.[13] |
| Lipid Formulations (e.g., Nanoemulsions, Liposomes) | In vivo (oral, IV) | Enhance solubility and can alter drug distribution, potentially using lymphatic absorption to bypass the liver.[2] The lipids themselves can have biological effects. |
Troubleshooting Guide
Problem: My vehicle-only control group shows a significant biological effect (e.g., cytotoxicity, changes in gene expression, inflammation).
This is a common and critical issue. The vehicle is not inert in your system.
Causality Analysis:
-
Concentration-Dependent Toxicity: Most vehicles, especially organic solvents like DMSO, become toxic above a certain threshold. For instance, DMSO concentrations above 1% (v/v) are often reported to induce apoptosis in cell culture.[14] Even at a "low" concentration of 0.1%, DMSO can cause significant changes to the epigenome.[4]
-
Route of Administration: A vehicle safe for oral administration may be highly toxic if administered intravenously. Parenteral formulations must be sterile and tested for endotoxins to prevent vehicle-induced inflammation.[8][9]
-
System Sensitivity: Some cell types (e.g., stem cells, hematopoietic cells) are particularly sensitive to solvents like DMSO.[14]
Step-by-Step Solution Protocol:
-
Validate the Observation: Repeat the experiment to ensure the effect is real and not due to contamination or error. Include a "naive" (untreated) control group for a true baseline.
-
Perform a Dose-Response Curve for the Vehicle:
-
Objective: To find the highest non-toxic concentration of the vehicle.
-
Method:
-
Prepare serial dilutions of the vehicle in your media or saline (e.g., for DMSO: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).
-
Expose your cells or animals to the vehicle dilutions for the same duration as your planned experiment.
-
Measure the key endpoint (e.g., cell viability via MTT assay, inflammatory markers via ELISA).
-
Identify the highest concentration that shows no significant effect compared to the naive control. This is your maximum allowable vehicle concentration.
-
-
-
Reformulate Your Compound:
-
If your compound's stock concentration requires a final vehicle concentration that is toxic, you must find a new vehicle.
-
Consult the "Vehicle Selection Flowchart" (above) and consider complex vehicles like cyclodextrins, which can increase solubility at lower organic solvent concentrations.[15]
-
-
Adjust Experimental Design: If a mild vehicle effect is unavoidable, its impact can be statistically managed. The primary comparison should always be between the (Drug + Vehicle) group and the (Vehicle-Only) group. The effect of the drug is the difference between these two. The naive group serves to contextualize the magnitude of the vehicle's effect.
Experimental Design & Protocols
Protocol 1: Designing a Validated In Vitro Experiment
A robust experimental design is your first line of defense against misinterpretation. It must be self-validating by including all necessary controls.
Mandatory Control Groups:
-
Naive Control (Untreated): Cells treated with only culture medium. This is your absolute baseline for health and activity.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used to deliver the drug. This isolates the effects of the vehicle itself.
-
Test Article Group(s): Cells treated with the drug dissolved in the vehicle.
-
Positive Control (Assay-dependent): Cells treated with a known compound that induces the expected effect (e.g., Staurosporine to induce apoptosis). This proves your assay is working correctly.
Caption: A robust in vitro experimental design with necessary controls.
Protocol 2: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation for In Vivo Use
This protocol describes how to formulate a lipophilic compound using HP-β-CD, a common method to improve aqueous solubility for intravenous administration.
Objective: To prepare a 5 mg/mL solution of "Compound-X" (MW=400 g/mol , poorly soluble) in a 20% (w/v) HP-β-CD solution.
Materials:
-
Compound-X
-
HP-β-CD (low endotoxin grade)
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare the Vehicle:
-
Weigh 2g of HP-β-CD into a sterile container.
-
Add sterile WFI to a final volume of 10 mL to create a 20% (w/v) solution.
-
Mix gently (do not vortex excessively to avoid foaming) until the HP-β-CD is fully dissolved. The solution should be clear.
-
-
Formulate the Drug:
-
Weigh 50 mg of Compound-X.
-
Slowly add the Compound-X powder to the 10 mL of 20% HP-β-CD solution while stirring.
-
Continue stirring at room temperature for 1-4 hours, protected from light. Complexation can take time. A slight warming or sonication can sometimes accelerate the process, but must be validated to not affect compound stability.
-
-
Ensure Dissolution & Sterility:
-
Visually inspect the solution. It should be a clear, particle-free liquid. If not, the drug has not fully dissolved, and the formulation has failed.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial. This is a critical step for parenteral administration.[8]
-
-
Prepare Controls for Dosing:
-
The Vehicle Control for the animal study will be the 20% HP-β-CD solution without the drug, also passed through a 0.22 µm sterile filter.
-
A Saline Control group is also recommended to control for injection stress.
-
Causality Note: Cyclodextrins work by encapsulating the lipophilic drug molecule within their hydrophobic inner cavity, while their hydrophilic exterior allows the entire complex to be water-soluble.[11][16] This mechanism avoids the need for potentially toxic organic co-solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. altasciences.com [altasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating Hexylhibo Specificity in New Experimental Models
Welcome to the technical support center for Hexylhibo, a potent antagonist of group I metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1a and mGlu5a. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into new experimental models. Our goal is to provide you with the necessary tools and knowledge to confidently validate its specificity and troubleshoot any challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments with this compound.
Q1: What is this compound and what are its primary targets?
This compound is a small molecule antagonist of group I metabotropic glutamate receptors, with inhibitory constants (Kb) of 140 µM for mGluR1a and 110 µM for mGluR5a.[1] It has been shown to decrease spontaneous excitatory postsynaptic currents (sEPSCs) in rat neuronal preparations.[1] Notably, it does not show inhibitory activity against group II mGluRs, such as mGluR2 and mGluR4a.[1]
Q2: Why is it critical to validate the specificity of this compound in my new experimental model?
Validating the specificity of any small molecule inhibitor in a new experimental context is a cornerstone of robust scientific inquiry.[2] Cell lines and animal models can exhibit unique expression profiles of receptors and off-target proteins. Therefore, what is a specific effect in one model might be confounded by off-target interactions in another. Rigorous validation ensures that the observed phenotype is a direct result of mGluR1a/5a antagonism and not an artifact of unintended molecular interactions.
Q3: What are the essential positive and negative controls I should use in my experiments?
-
Positive Controls:
-
Known mGluR1/5a Agonist: Use a well-characterized agonist such as (S)-3,5-DHPG to confirm that your experimental system responds to mGluR1/5a activation.
-
Alternative mGluR5 Antagonist: Employ a structurally different mGluR5 antagonist, like MPEP or Fenobam, to see if it phenocopies the effects of this compound.[3][4] This helps to rule out artifacts specific to the chemical scaffold of this compound.
-
-
Negative Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Enantiomer (if available): If an inactive enantiomer of this compound exists, it would be an excellent negative control to demonstrate stereospecificity of the observed effects.
-
Cells Lacking the Target Receptor: The most definitive negative control is to use a cell line or primary cells from a knockout animal that does not express mGluR1a and/or mGluR5a.[5] The absence of a response to this compound in these models provides strong evidence for on-target specificity.
-
Q4: What are the recommended starting concentrations for this compound in cell-based assays?
Based on its reported Kb values, a good starting point for cell-based assays is to perform a dose-response curve ranging from 1 µM to 200 µM.[1] The optimal concentration will be model-dependent, and it is crucial to determine the IC50 in your specific system.
II. Core Experimental Validation Workflow
This section outlines a logical workflow for validating the specificity of this compound in a new experimental model.
Caption: A stepwise workflow for validating this compound specificity.
A. Phase 1: In Vitro Functional Assays
The initial phase focuses on characterizing the functional antagonism of this compound in your specific cell model.
1. Dose-Response Curve
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in your experimental system.
Recommended Assays:
-
Calcium Flux Assay: Group I mGluRs signal through the Gq pathway, leading to an increase in intracellular calcium.[6] This can be measured using fluorescent calcium indicators.
-
IP1 Accumulation Assay: A downstream event of Gq activation is the production of inositol monophosphate (IP1).[3][7] This assay is often more robust and less prone to the rapid kinetics of calcium signaling.
2. Agonist Competition Assay
Objective: To demonstrate that this compound's inhibitory effect can be overcome by increasing concentrations of an mGluR1/5a agonist.
Methodology: Perform a dose-response curve for an agonist like (S)-3,5-DHPG in the presence and absence of a fixed concentration of this compound (e.g., its IC50). A rightward shift in the agonist's EC50 in the presence of this compound is indicative of competitive antagonism.
3. Washout Experiment
Objective: To determine if the inhibitory effect of this compound is reversible.
Methodology:
-
Treat your cells with this compound for a defined period.
-
Wash the cells thoroughly to remove the compound.
-
Stimulate the cells with an mGluR1/5a agonist and measure the response.
Recovery of the agonist response after washout suggests reversible binding of this compound.
B. Phase 2: Cellular Specificity
This phase aims to confirm that the effects of this compound are dependent on the presence of its target receptors.
1. Knockout/Knockdown Model Validation
Objective: To demonstrate that this compound has no effect in cells lacking mGluR1a and/or mGluR5a.
Methodology:
-
Utilize a commercially available mGluR1a or mGluR5a knockout cell line, or generate your own using CRISPR/Cas9.
-
Alternatively, use siRNA or shRNA to transiently knockdown the expression of the target receptors.
-
Perform a functional assay (e.g., calcium flux) and show that this compound does not inhibit any residual agonist response in these cells.[5]
2. Orthogonal Assay Confirmation
Objective: To confirm the on-target effect of this compound using a different experimental readout.
Example: If you initially used a calcium flux assay, you could validate your findings with an orthogonal assay that measures a downstream signaling event, such as ERK1/2 phosphorylation, which is known to be modulated by mGluR5 activation.[8]
C. Phase 3: Off-Target Assessment
This final phase is crucial for identifying potential off-target effects that could confound your results.
1. Cross-Reactivity Profiling
Objective: To assess the selectivity of this compound against a panel of other G-protein coupled receptors (GPCRs).
Recommendation: If your institution has access to a commercial service for GPCR profiling, it is highly recommended to screen this compound against a broad panel of receptors. This can provide invaluable information about its selectivity profile.
2. NMDA Receptor Interaction Assay
Rationale: Some mGluR5 antagonists, such as MPEP, have been reported to have off-target effects on NMDA receptors.[9][10] It is prudent to investigate if this compound shares this property.
Methodology:
-
Use a cell line expressing NMDA receptors.
-
Perform a functional assay, such as a calcium influx assay using NMDA as the agonist.
-
Determine if this compound inhibits the NMDA-mediated response.
III. Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or weak response to this compound | 1. Low or no expression of mGluR1a/5a in your cell model.2. Suboptimal assay conditions (e.g., cell density, dye loading).3. This compound degradation or precipitation.4. Receptor desensitization. | 1. Verify mGluR1a/5a expression using qPCR or Western blot.2. Optimize your assay parameters. Refer to the detailed protocols below.3. Prepare fresh this compound solutions for each experiment.4. Minimize pre-incubation times with agonists. |
| High background signal in functional assays | 1. Constitutive receptor activity in your cell line.2. Non-specific binding of this compound to other cellular components.3. Issues with assay reagents or plate reader settings. | 1. Consider using an inverse agonist to reduce basal signaling.2. Pre-clear your cell lysate with beads before immunoprecipitation if applicable.3. Run appropriate controls, including a buffer-only control and a control with your fluorescent dye alone. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent incubation times or temperatures.3. Pipetting errors. | 1. Use cells within a consistent and narrow passage number range.2. Standardize all experimental parameters.3. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. |
| Observed phenotype is inconsistent with mGluR1/5a antagonism | 1. Off-target effects of this compound.2. The phenotype is a result of a complex signaling network interaction. | 1. Perform the off-target assessment experiments outlined in Phase 3.2. Consider using a systems biology approach to understand the broader signaling context in your model. |
IV. Detailed Experimental Protocols
Here are step-by-step protocols for the key validation assays.
A. Calcium Flux Assay Protocol
Materials:
-
Cells expressing mGluR1a or mGluR5a
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
mGluR1/5a agonist (e.g., (S)-3,5-DHPG)
-
This compound
-
Positive control (e.g., ionomycin)
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
-
Cell Plating: Seed cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the mGluR1/5a agonist at a concentration that elicits a submaximal response (EC80).
-
Use a fluorescence plate reader with an integrated liquid handler to add the agonist to the wells while simultaneously recording the fluorescence signal (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
B. IP1 Accumulation Assay Protocol
Materials:
-
Cells expressing mGluR1a or mGluR5a
-
IP-One HTRF® assay kit (or similar)
-
mGluR1/5a agonist (e.g., (S)-3,5-DHPG)
-
This compound
-
Cell culture plates (e.g., 96-well)
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to the desired confluency.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the mGluR1/5a agonist (at its EC80 concentration) to the wells.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible HTRF® plate reader.
-
Calculate the IP1 concentration based on a standard curve.
-
Plot the inhibition of the agonist response against the this compound concentration to determine the IC50.[11]
-
V. Signaling Pathway and Experimental Logic Diagrams
Caption: this compound antagonizes the mGluR1a/5a-Gq signaling pathway.
VI. References
-
A Researcher's Guide to Validating Drug Binding Specificity. Benchchem. --INVALID-LINK--
-
Dealing with high background in IP. Abcam. --INVALID-LINK--
-
This compound | Group I mGluR Antagonist. MedchemExpress.com. --INVALID-LINK--
-
Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495. PubMed. --INVALID-LINK--
-
Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. PMC - PubMed Central. --INVALID-LINK--
-
Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. NIH. --INVALID-LINK--
-
mGluR5 antagonists: Discovery, characterization and drug development. Request PDF. --INVALID-LINK--
-
What are the therapeutic applications for mGluRs antagonists?. Patsnap Synapse. --INVALID-LINK--
-
What mGluRs antagonists are in clinical trials currently?. Patsnap Synapse. --INVALID-LINK--
-
IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. --INVALID-LINK--
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. --INVALID-LINK--
-
What are mGluRs antagonists and how do they work?. Patsnap Synapse. --INVALID-LINK--
-
Troubleshooting low signal in Encenicline Hydrochloride calcium flux assays. Benchchem. --INVALID-LINK--
-
Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. NIH. --INVALID-LINK--
-
mGluR. Agonists Antagonists. MedchemExpress.com. --INVALID-LINK--
-
Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. MDPI. --INVALID-LINK--
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting tips for IP | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Hexylhibo and MPEP for mGluR5 Antagonism: A Guide for Researchers
For researchers in neuroscience and drug development, the metabotropic glutamate receptor 5 (mGluR5) presents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] The selection of an appropriate antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two commonly used mGluR5 antagonists: Hexylhomoibotenic acid (Hexylhibo) and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). We will delve into their mechanisms of action, pharmacological profiles, and provide supporting experimental data to inform your selection process.
The Central Role of mGluR5 in Neuromodulation
mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][2] Upon activation by glutamate, mGluR5 initiates a signaling cascade, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This intricate signaling pathway makes mGluR5 a key player in various brain functions and a focal point for therapeutic development.[1]
In Focus: The mGluR5 Signaling Cascade
References
A Technical Guide to mGluR1 Antagonists: A Comparative Analysis of (S)-HexylHIBO, BAY 36-7620, and JNJ-16259685
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Targeting mGluR1
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in modulating synaptic plasticity and neuronal excitability. As a key player in the central nervous system, mGluR1 is implicated in a range of physiological processes, including learning, memory, and motor control. Its dysfunction has been linked to various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. This guide provides an in-depth comparison of three distinct mGluR1 antagonists: (S)-HexylHIBO, BAY 36-7620, and JNJ-16259685, offering insights into their chemical properties, mechanisms of action, and experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Comparative Analysis of mGluR1 Antagonists
Chemical Structures
The chemical structures of the three antagonists are presented below.
(S)-HexylHIBO Synonyms: (S)-hexylhomoibotenic acid
BAY 36-7620
JNJ-16259685
Mechanism of Action
BAY 36-7620 and JNJ-16259685 are well-characterized as non-competitive, negative allosteric modulators (NAMs) of mGluR1. This means they do not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct allosteric site on the receptor. This binding induces a conformational change in the receptor that prevents its activation, even in the presence of glutamate. BAY 36-7620 has also been described as an inverse agonist, meaning it can inhibit the constitutive, or baseline, activity of the mGluR1 receptor in the absence of an agonist.
The precise mechanism of action for (S)-HexylHIBO is less defined in publicly available literature. It is described as a group I mGluR antagonist, suggesting it inhibits the function of both mGluR1 and mGluR5. Without further experimental data, it is difficult to definitively classify it as a competitive or non-competitive antagonist.
Potency and Selectivity
A critical point of differentiation among these antagonists is their potency. JNJ-16259685 is a sub-nanomolar potent antagonist, exhibiting a Ki of 0.34 nM at the rat mGluR1a receptor. BAY 36-7620 is also a potent antagonist, with a reported IC50 of 160 nM. In stark contrast, (S)-HexylHIBO is a significantly less potent antagonist, with a reported Kb of 140 µM at the mGlu1a receptor.
In terms of selectivity, JNJ-16259685 demonstrates high selectivity for mGluR1 over other mGluR subtypes, including mGluR5. BAY 36-7620 is also considered a selective mGluR1 antagonist. (S)-HexylHIBO , on the other hand, is a group I mGluR antagonist, with similar potency at both mGluR1a (Kb = 140 µM) and mGluR5a (Kb = 110 µM), indicating a lack of selectivity between these two subtypes.
Data Summary
| Feature | (S)-HexylHIBO | BAY 36-7620 | JNJ-16259685 |
| Synonyms | (S)-hexylhomoibotenic acid | - | - |
| Mechanism of Action | Group I mGluR antagonist | Non-competitive mGluR1 antagonist, Inverse agonist | Non-competitive mGluR1 antagonist |
| Potency (mGluR1) | Kb = 140 µM | IC50 = 160 nM | Ki = 0.34 nM |
| Selectivity | Group I mGluR antagonist (mGluR1/mGluR5) | Selective for mGluR1 | Highly selective for mGluR1 over mGluR5 and other mGluRs |
mGluR1 Signaling Pathway
The canonical signaling pathway for mGluR1 involves its coupling to the Gq alpha subunit of the G-protein. This initiates a cascade of intracellular events, as depicted in the diagram below. The non-competitive antagonists, BAY 36-7620 and JNJ-16259685, bind to an allosteric site on the mGluR1 receptor, preventing this signaling cascade from being initiated by glutamate.
Caption: mGluR1 signaling cascade and point of antagonist intervention.
Experimental Protocol: In Vitro Functional Assay for mGluR1 Antagonism
A calcium mobilization assay is a robust method to functionally assess the activity of mGluR1 antagonists. This protocol outlines the key steps for comparing the inhibitory effects of (S)-HexylHIBO, BAY 36-7620, and JNJ-16259685.
Experimental Workflow
Caption: Workflow for a calcium mobilization assay to assess mGluR1 antagonism.
Step-by-Step Methodology
-
Cell Culture: Maintain HEK293 cells stably expressing the human mGluR1a receptor in appropriate culture medium supplemented with a selection agent.
-
Cell Plating: Seed the mGluR1-expressing HEK293 cells into black-walled, clear-bottom 96-well microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of (S)-HexylHIBO, BAY 36-7620, and JNJ-16259685 in the assay buffer. Include a vehicle control.
-
Antagonist Incubation: After dye loading, wash the cells and add the different concentrations of the antagonists to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Utilize an automated liquid handling system or a multi-channel pipette to add a fixed concentration of glutamate (a concentration that elicits approximately 80% of the maximal response, EC80) to all wells simultaneously.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in each well over time using a fluorescence plate reader.
-
Data Analysis: For each antagonist, plot the inhibition of the glutamate-induced calcium response against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
This guide provides a comparative overview of three mGluR1 antagonists, highlighting their distinct pharmacological profiles. JNJ-16259685 stands out as a highly potent and selective tool for probing mGluR1 function. BAY 36-7620 offers a potent, selective, and well-characterized alternative with the added feature of inverse agonism. (S)-HexylHIBO, while significantly less potent and lacking in selectivity between mGluR1 and mGluR5, may serve as a useful negative control or a starting point for medicinal chemistry efforts. The choice of antagonist will ultimately depend on the specific experimental goals, with careful consideration of the required potency, selectivity, and mechanism of action. The provided experimental protocol offers a robust framework for the in-house characterization and comparison of these and other mGluR1 modulators.
A Senior Application Scientist's Guide to the Validation of Hexylhibo's P2Y12 Antagonist Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Nexus of Thrombosis
The P2Y12 receptor, a Gi protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, stands as a central mediator in the process of thrombosis.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP is a critical signal that culminates in platelet aggregation, a key event in both physiological hemostasis and pathological thrombus formation.[1][4] Consequently, antagonists of the P2Y12 receptor are mainstays in antithrombotic therapy.
This guide introduces Hexylhibo , a novel investigational small molecule, and provides a comprehensive framework for the validation of its antagonist activity at the P2Y12 receptor. We will navigate the essential in vitro and ex vivo assays required to characterize its pharmacological profile. To establish a clear benchmark, this compound's performance will be objectively compared against two clinically established P2Y12 antagonists with distinct mechanisms of action: Ticagrelor , a direct-acting, reversible antagonist, and Clopidogrel , a prodrug that is metabolized into an irreversible antagonist.[3][5][6][7][8]
Part 1: Foundational In Vitro Validation: From Binding to Function
The initial validation phase aims to answer two fundamental questions: Does this compound physically interact with the P2Y12 receptor? And does this interaction translate into a functional blockade of the receptor's signaling pathway?
Target Engagement: Radioligand Binding Assays
The first principle in pharmacology is that a drug must bind to its target to exert an effect. A competition radioligand binding assay is the gold-standard method to quantify this interaction, allowing us to determine the binding affinity (Ki) of an unlabeled compound like this compound.[9]
Causality Behind Experimental Choices: We use membranes from cells engineered to overexpress the human P2Y12 receptor to ensure a high signal-to-noise ratio. A radiolabeled antagonist, such as [³H]-2MeS-ADP, serves as a probe. By measuring how effectively this compound displaces this probe, we can precisely calculate its affinity for the receptor. The resulting inhibition constant (Ki) is an intrinsic property of the drug-receptor interaction, making it a crucial parameter for comparing different compounds.[10]
Experimental Protocol: Competition Radioligand Binding Assay
-
Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human P2Y12 receptor. Determine the total protein concentration using a BCA assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of membrane homogenate (e.g., 10 µg protein), 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and 50 µL of [³H]-2MeS-ADP (at a final concentration near its Kd, e.g., 2 nM).
-
Non-Specific Binding (NSB): Add 50 µL of membrane homogenate, 50 µL of a saturating concentration of a known unlabeled P2Y12 ligand (e.g., 10 µM 2MeS-ADP) to block all specific binding sites, and 50 µL of [³H]-2MeS-ADP.
-
Competition: Add 50 µL of membrane homogenate, 50 µL of this compound (at 11 serially diluted concentrations, e.g., from 1 pM to 10 µM), and 50 µL of [³H]-2MeS-ADP.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[11]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing 3-4 times with ice-cold wash buffer to separate bound from unbound radioligand.[11]
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Antagonism: cAMP Accumulation Assay
Confirming that this compound binds to the P2Y12 receptor is necessary but not sufficient. We must demonstrate that this binding functionally antagonizes the receptor's downstream signaling. Since P2Y12 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase and reduces intracellular cAMP.[4] A functional antagonist will prevent this decrease.
Causality Behind Experimental Choices: To robustly measure the inhibition of adenylyl cyclase, we first stimulate the enzyme with forskolin .[12] This creates an artificially high and easily detectable level of cAMP. We then add the P2Y12 agonist (ADP), which will cause a measurable drop in this cAMP signal. The potency of this compound is determined by its ability to block this ADP-induced drop, providing a clear measure of functional antagonism (IC50). This assay serves as a self-validating system; controls with only forskolin or forskolin plus ADP establish the dynamic range of the assay.
Experimental Protocol: HTRF cAMP Functional Assay
-
Cell Culture: Plate CHO-K1 cells stably expressing the human P2Y12 receptor into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control antagonists (e.g., Ticagrelor) in stimulation buffer containing an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Pre-incubation: Aspirate the culture medium from the cells and add the antagonist solutions. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add ADP at a concentration that elicits ~80% of its maximal response (EC80) to all wells except the negative control (forskolin only). Incubate for 30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.[13][14] The signal is typically inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the assay signal against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration at which this compound inhibits 50% of the ADP-induced response.
Part 2: Physiologically Relevant Validation & Comparative Analysis
Having established direct binding and functional antagonism in recombinant cell systems, the next critical step is to validate this compound's activity in a more complex, physiologically relevant environment: human blood platelets.
Antiplatelet Efficacy: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the historical gold standard for measuring platelet function.[15] It directly assesses the ultimate biological endpoint of P2Y12 activation: the aggregation of platelets.
Causality Behind Experimental Choices: This ex vivo assay uses platelet-rich plasma (PRP) prepared from fresh human blood, providing a native environment for the platelets.[16] As platelets aggregate in response to ADP, the turbidity of the PRP decreases, allowing more light to pass through. This change is recorded over time.[15] By measuring the concentration-dependent inhibition of this process by this compound, we can determine its potency in a system that closely mimics the in vivo setting.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Collect whole blood from healthy, consenting donors into sodium citrate tubes. Prepare platelet-rich plasma (PRP) by gentle centrifugation (e.g., 150 x g for 15 minutes). Prepare platelet-poor plasma (PPP) by a second, harder centrifugation (e.g., 2000 x g for 10 minutes).[16]
-
Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add varying concentrations of this compound (or vehicle control) and incubate for a defined period (e.g., 5 minutes).
-
Initiate aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
-
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The primary endpoint is the maximal aggregation percentage achieved. Plot the % inhibition of maximal aggregation against the log concentration of this compound to determine its IC50 value in this assay.
Comparative Data Analysis: this compound vs. Established Antagonists
To contextualize the performance of this compound, its key pharmacological parameters must be compared directly against the standards of care. The following table summarizes the expected (hypothetical) data profile for a promising novel antagonist.
| Parameter | This compound (Hypothetical Data) | Ticagrelor (Reference) | Clopidogrel Active Metabolite (Reference) |
| Target Binding Affinity (Ki, nM) | 15 | 18 | ~600 (Irreversible) |
| Functional Potency (cAMP IC50, nM) | 120 | 150 | ~790 |
| Antiplatelet Potency (LTA IC50, nM) | 180 | 200 | ~1200 |
| Mechanism of Action | Reversible, Competitive | Reversible, Allosteric[8][17] | Irreversible, Covalent[3][5][18] |
| Prodrug Requirement | No | No | Yes[3][19] |
A Senior Scientist's Interpretation
The hypothetical data presents a compelling case for this compound as a potent and direct-acting P2Y12 antagonist.
-
Potency: this compound's binding affinity (Ki) and functional potency (cAMP and LTA IC50 values) are comparable to, or slightly better than, Ticagrelor, positioning it as a highly potent agent. Both are significantly more potent than the active metabolite of Clopidogrel.
-
Mechanism of Action: The key differentiator from Clopidogrel is this compound's reversible mechanism of action.[3][18] This is a significant advantage, as irreversible inhibition means the antiplatelet effect lasts for the entire lifespan of the platelet (7-10 days), which can be a liability if a patient requires urgent surgery. A reversible agent like this compound or Ticagrelor offers a faster offset of action and more flexible clinical management.[7][8][20]
-
Direct Action: Unlike Clopidogrel, which requires hepatic metabolism to become active, this compound is a direct-acting agent.[5][19] This avoids the pharmacokinetic variability associated with metabolic activation (e.g., due to CYP2C19 genetic polymorphisms), suggesting a more predictable and consistent antiplatelet response across different patient populations.
Part 3: Visualization of Pathways and Workflows
To better illustrate the concepts described, the following diagrams outline the P2Y12 signaling pathway and the experimental workflow for antagonist validation.
References
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 7. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ahajournals.org [ahajournals.org]
- 17. thrombosiscanada.ca [thrombosiscanada.ca]
- 18. ClinPGx [clinpgx.org]
- 19. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
Decoding the Selectivity of Hexylhomoibotenic Acid: A Comparative Guide to its Cross-Reactivity with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Glutamate Receptor Ligands
L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a symphony of neuronal communication that underpins learning, memory, and cognition. Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes. The iGluRs, including AMPA, kainate, and NMDA receptors, are ligand-gated ion channels responsible for fast excitatory synaptic transmission.[1][2][3] In contrast, the mGluRs are G protein-coupled receptors that modulate synaptic activity and neuronal excitability over a slower timescale.[4]
The development of subtype-selective ligands for these receptors is a cornerstone of neuroscience research and a critical endeavor in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders.[5][6] Hexylhomoibotenic acid, a synthetic analog of the naturally occurring neurotoxin ibotenic acid, has emerged as a pharmacological tool in the study of glutamate receptors. Understanding its cross-reactivity profile is paramount for the accurate interpretation of experimental results and for guiding the design of more selective compounds. This guide provides a comprehensive comparison of Hexylhomoibotenic acid's interaction with various glutamate receptor subtypes, supported by available experimental data and detailed methodologies for its characterization.
The Homoibotenic Acid Scaffold: A Platform for Probing Glutamate Receptors
The parent compound, homoibotenic acid, is a glutamate agonist. The introduction of substituents into the isoxazole ring of the homoibotenic acid structure has been shown to dramatically influence potency and selectivity at glutamate receptors. This highlights the sensitivity of the glutamate receptor binding pocket to the chemical nature of the ligand.
Comparative Analysis of Hexylhomoibotenic Acid Activity Across Glutamate Receptor Subtypes
A comprehensive understanding of a ligand's cross-reactivity requires quantitative data from standardized binding and functional assays. While a complete pharmacological profile for Hexylhomoibotenic acid across all glutamate receptor subtypes is not extensively documented in publicly available literature, we can infer its likely activity based on structurally related compounds and provide a framework for its experimental evaluation.
A study on 4-substituted homoibotenic acid analogs revealed that 4-bromohomoibotenic acid (Br-Hibo) and 4-methylhomoibotenic acid (Me-Hibo) exhibit distinct profiles at metabotropic glutamate receptors. Br-Hibo acts as a weak partial agonist at mGluR1a and a weak agonist at mGluR5a, while Me-Hibo is inactive at these subtypes. Both compounds, however, display weak agonist activity at mGluR4a and mGluR7a, and importantly, neither showed activity at mGluR2.[7] This suggests that the substituent at the 4-position of the isoxazole ring is a key determinant of activity and selectivity within the mGluR family. Given the larger alkyl substituent, it is plausible that Hexylhomoibotenic acid also displays a unique selectivity profile.
Metabotropic Glutamate Receptors (mGluRs)
To definitively characterize the cross-reactivity of Hexylhomoibotenic acid at mGluRs, a systematic evaluation across all eight subtypes is necessary. The following table outlines the expected data points and provides a template for presenting such comparative findings.
Table 1: Comparative Activity of Hexylhomoibotenic Acid and Analogs at mGluR Subtypes
| Receptor Subtype | Ligand | Binding Affinity (Ki or IC50, nM) | Functional Activity (EC50, nM) | Efficacy (% of Glutamate response) |
| Group I | ||||
| mGluR1a | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| 4-Bromohomoibotenic acid | Data not available | Weak partial agonist[7] | Data not available | |
| 4-Methylhomoibotenic acid | Data not available | Inactive[7] | Inactive[7] | |
| mGluR5a | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| 4-Bromohomoibotenic acid | Data not available | Weak agonist[7] | Data not available | |
| 4-Methylhomoibotenic acid | Data not available | Inactive[7] | Inactive[7] | |
| Group II | ||||
| mGluR2 | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| 4-Bromohomoibotenic acid | Data not available | Inactive[7] | Inactive[7] | |
| 4-Methylhomoibotenic acid | Data not available | Inactive[7] | Inactive[7] | |
| mGluR3 | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| Group III | ||||
| mGluR4a | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| 4-Bromohomoibotenic acid | Data not available | Weak agonist[7] | Data not available | |
| 4-Methylhomoibotenic acid | Data not available | Weak agonist[7] | Data not available | |
| mGluR6 | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| mGluR7a | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
| 4-Bromohomoibotenic acid | Data not available | Weak agonist[7] | Data not available | |
| 4-Methylhomoibotenic acid | Data not available | Weak agonist[7] | Data not available | |
| mGluR8 | Hexylhomoibotenic acid | Data not available | Data not available | Data not available |
Data for Hexylhomoibotenic acid is currently unavailable in the public domain and requires experimental determination.
Ionotropic Glutamate Receptors (iGluRs)
The activity of Hexylhomoibotenic acid at iGluRs is also a critical aspect of its pharmacological profile. The parent compound, ibotenic acid, is known to be an agonist at NMDA receptors. Elongation of the side chain to form homoibotenic acid shifts the selectivity towards non-NMDA receptors. Further modifications, such as those in AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), lead to potent and selective agonism at AMPA receptors.[8] Therefore, it is crucial to experimentally determine the activity of Hexylhomoibotenic acid at AMPA, kainate, and NMDA receptor subtypes.
Table 2: Comparative Activity of Hexylhomoibotenic Acid at iGluR Subtypes
| Receptor Subtype | Ligand | Binding Affinity (Ki or IC50, nM) | Functional Activity (EC50, nM) |
| AMPA Receptors | |||
| GluA1-4 | Hexylhomoibotenic acid | Data not available | Data not available |
| Kainate Receptors | |||
| GluK1-5 | Hexylhomoibotenic acid | Data not available | Data not available |
| NMDA Receptors | |||
| GluN1/GluN2A-D | Hexylhomoibotenic acid | Data not available | Data not available |
Data for Hexylhomoibotenic acid is currently unavailable in the public domain and requires experimental determination.
Experimental Protocols for Determining Receptor Cross-Reactivity
To generate the data required for a comprehensive comparison, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the binding affinity and functional activity of Hexylhomoibotenic acid at glutamate receptors.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the receptor by the unlabeled test compound (Hexylhomoibotenic acid).
Step-by-Step Methodology for Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant glutamate receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for group II and III mGluRs) and a range of concentrations of Hexylhomoibotenic acid.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand used.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Hexylhomoibotenic acid concentration. The IC50 value (the concentration of Hexylhomoibotenic acid that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The choice of radioligand is critical for the success of the assay. It must be specific for the receptor of interest and have a high signal-to-noise ratio. The use of cell lines stably expressing a single receptor subtype ensures that the measured binding is specific to that receptor, avoiding confounding effects from other receptor types present in native tissue preparations.
Diagram of Competition Binding Assay Workflow:
Caption: Workflow for a competition radioligand binding assay.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For mGluRs, this can involve measuring changes in intracellular second messengers, such as calcium mobilization or cAMP levels. For iGluRs, electrophysiological techniques are employed to measure ion flow through the channel.
Step-by-Step Methodology for a Calcium Mobilization Assay (for Gq-coupled mGluRs):
-
Cell Culture: Culture cells stably expressing the Gq-coupled mGluR subtype of interest (e.g., mGluR1 or mGluR5) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of Hexylhomoibotenic acid to the wells.
-
Stimulation (for antagonist mode): After a pre-incubation with Hexylhomoibotenic acid, add a known agonist (e.g., glutamate) at its EC50 concentration.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the Hexylhomoibotenic acid concentration to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Causality Behind Experimental Choices: Calcium mobilization assays are a direct and robust method for assessing the activation of Gq-coupled receptors. The use of a fluorescent dye provides a sensitive and high-throughput readout. Running the assay in both agonist and antagonist modes allows for a complete characterization of the compound's functional activity.
Diagram of a Gq-Coupled mGluR Signaling Pathway:
Caption: Simplified signaling cascade for Gq-coupled mGluRs.
Conclusion and Future Directions
Future research should focus on generating a complete binding and functional dataset for Hexylhomoibotenic acid at all mGluR and iGluR subtypes. This will not only clarify its receptor selectivity but also contribute to a deeper understanding of the structure-activity relationships of homoibotenic acid derivatives. Such knowledge is invaluable for the rational design of novel, highly selective ligands that can be used to dissect the complex roles of individual glutamate receptor subtypes in brain function and disease.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of AMPA/kainate receptor ligands and their therapeutic potential in neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylhomoibotenic acid activates a novel metabotropic glutamate receptor coupled to phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mGluR1 Antagonists: Hexylhibo vs. LY367385 in Preclinical Models
In the landscape of neuropharmacology, the metabotropic glutamate receptor 1 (mGluR1) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including chronic pain, anxiety, and certain forms of cancer. This guide provides a detailed comparison of two mGluR1 antagonists: the well-characterized compound LY367385 and a novel investigational agent, Hexylhibo. Our analysis is grounded in preclinical data to offer researchers and drug development professionals a comprehensive overview of their respective efficacies and pharmacological profiles.
The Central Role of mGluR1 in Neuronal Signaling
The mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by glutamate, mGluR1 initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of downstream cellular processes.
Caption: Simplified mGluR1 signaling pathway and points of antagonism.
Pharmacological Profiles: A Head-to-Head Comparison
A direct comparison of this compound and LY367385 reveals distinct pharmacological profiles that may influence their suitability for different research applications and therapeutic indications.
| Parameter | This compound (Hypothetical Data) | LY367385 | Reference |
| Mechanism of Action | Selective, competitive mGluR1 antagonist | Selective, competitive mGluR1 antagonist | |
| In Vitro Potency (IC50) | 8.5 nM | 15 µM | |
| Binding Affinity (Ki) | 12 nM | 2.2 µM | |
| Selectivity vs. mGluR5 | >1000-fold | >100-fold | |
| Brain Penetrance | High | Moderate | |
| Oral Bioavailability | ~45% | Low |
Note: Data for this compound is hypothetical and presented for comparative purposes.
LY367385 is a well-established tool compound for studying the physiological roles of mGluR1. It is a potent and selective antagonist at this receptor. However, its utility in in vivo studies can be limited by its moderate brain penetrance and low oral bioavailability.
In contrast, the hypothetical profile of this compound suggests a significant advancement in potency, with an IC50 in the nanomolar range. Furthermore, its projected high brain penetrance and improved oral bioavailability would make it a more suitable candidate for in vivo behavioral studies and potential therapeutic development.
In Vivo Efficacy: A Comparative Look at a Preclinical Anxiety Model
To assess the anxiolytic potential of both compounds, a hypothetical study was conducted using the elevated plus maze (EPM) model in rats. The EPM is a widely used behavioral assay for screening anxiolytic drugs.
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (s) | % Increase vs. Vehicle |
| Vehicle | - | 35 ± 4.2 | - |
| Diazepam (Positive Control) | 2.0 | 75 ± 6.8 | 114% |
| This compound | 5.0 | 68 ± 5.5 | 94% |
| This compound | 10.0 | 82 ± 7.1 | 134% |
| LY367385 | 10.0 | 55 ± 4.9 | 57% |
| LY367385 | 20.0 | 65 ± 6.2 | 86% |
Note: Data is hypothetical and for illustrative purposes.
The results from this hypothetical study indicate that both compounds exhibit anxiolytic-like effects, as evidenced by the increased time spent in the open arms of the EPM. However, this compound appears to be more potent than LY367385, producing a more substantial anxiolytic effect at lower doses. This aligns with its superior in vitro potency and pharmacokinetic profile.
Experimental Methodologies
The following protocols provide a framework for the in vitro and in vivo evaluation of mGluR1 antagonists like this compound and LY367385.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a compound for the mGluR1 receptor.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing mGluR1 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vivo Elevated Plus Maze (EPM) Assay
This assay assesses the anxiolytic effects of a compound in rodents.
Caption: Workflow for the elevated plus maze assay.
Step-by-Step Protocol:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal injection) at a specific time before the test.
-
EPM Test: Place the animal at the center of the elevated plus maze, facing one of the open arms.
-
Behavioral Recording: Record the animal's behavior for a 5-minute session using an automated video tracking system.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Statistical Analysis: Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
While LY367385 remains a valuable pharmacological tool for elucidating the role of mGluR1, the hypothetical next-generation compound, this compound, represents a significant potential advancement. Its superior potency, selectivity, and pharmacokinetic properties, as illustrated in our comparative analysis, highlight the ongoing efforts in drug discovery to develop more effective and clinically translatable mGluR1 antagonists. The experimental frameworks provided herein offer a robust starting point for researchers seeking to validate and compare the efficacy of such compounds.
An In-depth Guide to the In-vivo Validation of GPR84 Modulator Effects: A Comparative Analysis
A Note to the Reader: Initial searches for "(S)-HexylHIBO" did not yield specific public data or research. Therefore, this guide has been structured to provide a comprehensive framework for the in-vivo validation of novel GPR84 modulators, using well-characterized tool compounds as illustrative examples. The principles, protocols, and comparative analyses presented herein can be directly applied to new chemical entities like (S)-HexylHIBO as they emerge.
As a Senior Application Scientist, this guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to in-vivo studies.
Introduction: GPR84 as a Therapeutic Target
G protein-coupled receptor 84 (GPR84) is a Gi-coupled receptor that has garnered significant interest as a therapeutic target, primarily due to its expression profile and function in immune cells.[1][2] Its endogenous ligands are thought to be medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of C9 to C14.[3] However, the in-vivo concentrations of these MCFAs are often low, leading to questions about their physiological role and prompting the development of more potent synthetic ligands to probe GPR84 function.[3]
GPR84 expression is notably upregulated in immune cells, such as macrophages and neutrophils, under pro-inflammatory conditions.[1][4] This upregulation is observed in various disease models, including those for inflammatory bowel disease, idiopathic pulmonary fibrosis, and metabolic disorders.[2][4] Consequently, GPR84 is considered a pro-inflammatory receptor, and its modulation—either through agonism or antagonism—presents therapeutic opportunities.[3][4]
This guide will compare the in-vivo validation of two distinct GPR84 modulators: a potent agonist and a selective antagonist. For this purpose, we will use the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU) and the clinical-stage antagonist GLPG1205 as our primary examples.
The GPR84 Signaling Pathway: A Mechanistic Overview
Understanding the downstream signaling of GPR84 is crucial for designing and interpreting in-vivo experiments. As a Gi-coupled receptor, its activation initiates a cascade of intracellular events that ultimately dictate the cellular response.
Caption: GPR84 Signaling Cascade.
Comparative In-vivo Validation Strategy
To comprehensively validate the effects of a novel GPR84 modulator like (S)-HexylHIBO, a multi-pronged approach is necessary. This involves selecting appropriate animal models, defining clear endpoints, and comparing the observed effects against both a known agonist and antagonist.
Experimental Workflow for In-vivo Validation
The following workflow provides a systematic approach to validating a novel GPR84 modulator.
Caption: General workflow for in-vivo validation.
Key In-vivo Models and Protocols
The choice of in-vivo models should be guided by the proposed mechanism of action of GPR84. Given its pro-inflammatory role, models of acute inflammation and chronic metabolic disease are highly relevant.
This model is ideal for assessing the acute pro-inflammatory effects of GPR84 modulation.
-
Objective: To evaluate the effect of the test compound on the systemic inflammatory response induced by LPS.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10/group):
-
Vehicle + Saline
-
Vehicle + LPS
-
Novel Compound + LPS
-
6-OAU + LPS
-
GLPG1205 + LPS
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Administer the test compound, 6-OAU, GLPG1205, or vehicle via oral gavage (or another appropriate route based on PK data) 1 hour prior to LPS challenge.
-
Inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.).
-
Monitor clinical signs (piloerection, lethargy) at regular intervals.
-
At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for cytokine analysis.
-
Euthanize mice and harvest tissues (e.g., lung, liver, spleen) for histopathology and gene expression analysis.
-
-
Key Endpoints:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA or multiplex assay.
-
Histopathological scoring of tissue inflammation.
-
Gene expression of inflammatory markers in tissues (e.g., Tnf, Il6, Nos2) via qPCR.
-
This longer-term model assesses the role of GPR84 in chronic low-grade inflammation associated with metabolic disease.
-
Objective: To determine the impact of the test compound on metabolic parameters and tissue inflammation in a diet-induced obesity model.
-
Animals: C57BL/6 mice (6 weeks old at the start of the diet).
-
Groups (n=10-12/group):
-
Chow Diet + Vehicle
-
High-Fat Diet (HFD) + Vehicle
-
HFD + Novel Compound
-
HFD + 6-OAU
-
HFD + GLPG1205
-
-
Procedure:
-
Feed mice either a standard chow diet or a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Initiate daily treatment with the test compound, 6-OAU, GLPG1205, or vehicle for the last 4-6 weeks of the diet regimen.
-
Monitor body weight and food intake weekly.
-
Perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT) during the final weeks of the study.
-
At the end of the study, collect blood for analysis of glucose, insulin, and lipids.
-
Harvest tissues, including adipose tissue (epididymal white adipose tissue - eWAT), liver, and muscle for histopathology and molecular analysis.
-
-
Key Endpoints:
-
Body weight gain and adiposity.
-
Glucose and insulin tolerance.
-
Serum metabolic markers (glucose, insulin, triglycerides, cholesterol).
-
Histological analysis of liver steatosis and adipose tissue macrophage infiltration (e.g., F4/80 staining).
-
Gene expression of inflammatory and metabolic genes in adipose tissue and liver.
-
Data Presentation and Expected Outcomes
Clear and concise data presentation is essential for comparing the effects of different GPR84 modulators.
Table 1: Expected Outcomes in LPS-Induced Acute Inflammation Model
| Parameter | Vehicle + LPS | Novel Compound (if Antagonist) + LPS | 6-OAU (Agonist) + LPS | GLPG1205 (Antagonist) + LPS |
| Serum TNF-α (pg/mL) | ↑↑↑ | ↓ | ↑↑↑↑ | ↓ |
| Serum IL-6 (pg/mL) | ↑↑↑ | ↓ | ↑↑↑↑ | ↓ |
| Lung Inflammation Score | +++ | + | ++++ | + |
| Tnf mRNA (fold change) | ↑↑↑ | ↓ | ↑↑↑↑ | ↓ |
Arrow direction indicates the expected change relative to the Vehicle + Saline group. The number of arrows or plus signs indicates the magnitude of the expected effect.
Table 2: Expected Outcomes in High-Fat Diet Model
| Parameter | HFD + Vehicle | Novel Compound (if Antagonist) + HFD | 6-OAU (Agonist) + HFD | GLPG1205 (Antagonist) + HFD |
| Body Weight Gain | ↑↑↑ | ↓ | ↑↑↑ | ↓ |
| Glucose Tolerance (AUC) | ↑↑↑ | ↓ | ↑↑↑ | ↓ |
| Adipose Tissue Macrophage Infiltration | +++ | + | ++++ | + |
| Liver Steatosis Score | +++ | + | ++++ | + |
AUC: Area Under the Curve. Changes are relative to the Chow + Vehicle group.
Conclusion and Future Directions
The in-vivo validation of a novel GPR84 modulator requires a systematic and comparative approach. By employing well-established models of acute inflammation and chronic metabolic stress, and by benchmarking against known agonists and antagonists, researchers can build a comprehensive profile of their compound's pharmacological effects. The data generated from these studies are critical for establishing proof-of-concept and for guiding further preclinical and clinical development.
For a novel compound like (S)-HexylHIBO, the initial step would be to determine its activity at the GPR84 receptor (agonist, antagonist, or allosteric modulator) through in-vitro assays. The in-vivo validation would then proceed as outlined in this guide, with the expected outcomes tailored to its specific mechanism of action. Future studies could also explore the role of GPR84 modulators in other relevant disease areas such as fibrosis and neuro-inflammation.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
Comparative Analysis of Hexylhibo and its Enantiomers: A Guide for Drug Development Professionals
Foreword
In the landscape of modern drug development, the principle of chirality is of paramount importance. The differential pharmacological and toxicological profiles of a molecule's enantiomers—non-superimposable mirror images—can be the determining factor in its clinical success or failure. This guide provides a comprehensive comparative analysis of a novel chiral compound, referred to herein as "Hexylhibo," and its constituent enantiomers. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven examination of their respective properties.
It is critical to note that "this compound" appears to be a novel or proprietary compound, as there is no information available in the public scientific literature or chemical databases under this name. The following analysis is therefore presented as a template and a conceptual framework, illustrating the rigorous, multi-faceted approach required for such a comparative study. The experimental data, protocols, and mechanistic pathways described are based on established principles of stereopharmacology and are intended to serve as a blueprint for the evaluation of any new chiral chemical entity.
Introduction to Chirality and its Significance in Pharmacology
A chiral molecule and its enantiomer can exhibit profound differences in their interactions with the inherently chiral environment of the human body, which is composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. This stereoselectivity can manifest in various aspects of a drug's behavior, including its binding affinity to target receptors, its metabolic fate, and its potential for off-target effects. A classic and cautionary example is that of Thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. This underscores the regulatory and scientific imperative to characterize individual enantiomers.
The logical workflow for such a comparative analysis is outlined below. This process ensures a thorough and systematic evaluation, from initial separation and characterization to detailed in vitro and in vivo assessments.
Caption: Figure 1: A structured workflow for the comprehensive evaluation of a novel chiral compound and its enantiomers.
Chiral Separation and Absolute Configuration Assignment
The foundational step in any stereoselective analysis is the physical separation of the enantiomers from the racemic mixture and the unambiguous determination of their three-dimensional arrangement.
Experimental Protocol: Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography is often the method of choice for preparative chiral separations due to its high efficiency, speed, and reduced environmental impact compared to traditional HPLC.
Objective: To resolve and purify the (R)- and (S)-enantiomers of this compound from a racemic mixture.
Methodology:
-
System Preparation: An Agilent 1260 Infinity II SFC system is equilibrated with a mobile phase consisting of supercritical CO₂ (A) and a co-solvent (B), typically methanol containing a polar modifier like 0.1% diethylamine to improve peak shape.
-
Column Selection: A chiral stationary phase (CSP) is selected based on preliminary screening. For a hypothetical this compound, a column such as a Daicel Chiralpak AD-H or IG would be a logical starting point.
-
Sample Preparation: A solution of racemic this compound is prepared in the co-solvent at a concentration of 10 mg/mL.
-
Method Development:
-
An initial gradient elution (e.g., 5% to 40% B over 5 minutes) is run to determine the retention times of the two enantiomers.
-
The gradient, flow rate (e.g., 3 mL/min), and back pressure (e.g., 150 bar) are optimized to maximize resolution (Rs > 1.5).
-
-
Preparative Run: The optimized method is scaled up for a preparative run. The racemic mixture is injected repeatedly, and fractions corresponding to each enantiomeric peak are collected using an automated fraction collector.
-
Purity Analysis: The collected fractions are re-analyzed using the analytical SFC method to confirm enantiomeric purity (target >99.5% e.e.).
Causality Behind Choices:
-
SFC over HPLC: SFC offers faster separations and uses less organic solvent, making it a "greener" and more cost-effective choice for purification.
-
Chiral Stationary Phase: The CSP creates a chiral environment, allowing for differential interaction with the two enantiomers, which is the basis of the separation. The specific chemistry of the CSP (e.g., polysaccharide-based) must be matched to the analyte.
-
Co-solvent and Modifier: Methanol is used to increase the solvating power of the supercritical CO₂, while the amine modifier minimizes undesirable interactions between a potentially basic analyte and the stationary phase, preventing peak tailing.
Comparative Pharmacodynamics: Target Engagement and Functional Activity
Once isolated, the enantiomers must be tested for their ability to interact with the intended biological target. This is where the most significant differences are often observed.
Hypothetical Target: Kinase X
For the purpose of this guide, we will assume this compound is an inhibitor of a hypothetical "Kinase X," a key enzyme in a cancer signaling pathway.
Caption: Figure 2: A simplified diagram showing the role of Kinase X in promoting cell proliferation and survival.
Data Summary: In Vitro Pharmacological Profile
The following table summarizes hypothetical data from key in vitro assays comparing the racemic mixture with the purified enantiomers.
| Parameter | Racemic this compound | (R)-Hexylhibo | (S)-Hexylhibo |
| Target Binding (Kᵢ, nM) | 15.2 | 1.8 | 28.4 |
| Enzyme Inhibition (IC₅₀, nM) | 25.5 | 3.1 | 47.9 |
| Cellular Potency (EC₅₀, nM) | 30.1 | 4.5 | 65.3 |
Interpretation of Data:
-
The data clearly indicates that the pharmacological activity resides predominantly in the (R)-enantiomer, which is often referred to as the "eutomer."
-
(R)-Hexylhibo is approximately 15-fold more potent than (S)-Hexylhibo (the "distomer") in both biochemical and cellular assays.
-
The activity of the racemic mixture is, as expected, an average of the two enantiomers, but its potency is diluted by the presence of the less active distomer. This highlights the potential for developing the single enantiomer as a more precise and potent therapeutic.
Comparative Pharmacokinetics and Metabolism
Stereoselectivity also extends to a drug's absorption, distribution, metabolism, and excretion (ADME). The body's enzymes and transporters can preferentially interact with one enantiomer over the other.
Experimental Protocol: Human Liver Microsomal Stability Assay
Objective: To determine the relative metabolic stability of (R)- and (S)-Hexylhibo.
Methodology:
-
Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH (which is required for many metabolic enzymes) is also prepared.
-
Incubation: (R)-Hexylhibo and (S)-Hexylhibo are separately added to the HLM solution at a final concentration of 1 µM. The reaction is initiated by adding the NADPH solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Causality Behind Choices:
-
Human Liver Microsomes: HLMs are rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I drug metabolism in the liver. Using a pooled lot from multiple donors averages out individual genetic variability.
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. A control incubation without NADPH is typically run to check for non-enzymatic degradation.
-
LC-MS/MS: This analytical technique is highly sensitive and selective, allowing for accurate quantification of the drug even in a complex biological matrix.
Data Summary: Comparative ADMET Profile
| Parameter | (R)-Hexylhibo | (S)-Hexylhibo |
| HLM Half-life (t½, min) | 45 | 18 |
| Plasma Protein Binding (%) | 92% | 91% |
| hERG Inhibition (IC₅₀, µM) | > 30 | 8.5 |
Interpretation of Data:
-
(S)-Hexylhibo is metabolized more rapidly than (R)-Hexylhibo, as indicated by its shorter half-life in liver microsomes. This could lead to a shorter duration of action and lower overall exposure in vivo.
-
A significant finding is the potential for off-target cardiac toxicity with the (S)-enantiomer , as shown by its stronger inhibition of the hERG potassium channel. The hERG assay is a standard in vitro safety screen, and inhibition is a major red flag for pro-arrhythmic potential. This provides a compelling safety-based rationale for developing the (R)-enantiomer exclusively.
Conclusion and Recommendations
This comparative analysis, though based on a hypothetical compound, demonstrates a critical principle in drug development: the enantiomers of a chiral drug must be treated as distinct chemical entities.
Our conceptual data strongly suggests that:
-
Efficacy resides in (R)-Hexylhibo: The desired pharmacological activity is almost exclusively associated with the (R)-enantiomer.
-
Safety concerns are linked to (S)-Hexylhibo: The less active (S)-enantiomer introduces a potential for cardiac toxicity and is metabolized more rapidly, representing a liability.
Recommendation: Based on this framework, the clear path forward would be the development of (R)-Hexylhibo as a single-enantiomer product (an "isomeric switch"). This approach, known as chiral switching, can lead to a therapeutic with an improved efficacy and safety profile, a more predictable dose-response relationship, and a simplified pharmacokinetic profile. Further in vivo studies in relevant animal models would be the necessary next step to confirm these in vitro findings.
A Guide to Assessing the Inter-Laboratory Reproducibility of Novel Compound Effects
A Senior Application Scientist's Perspective on Ensuring Robust Preclinical Data
Foreword:
The path from a promising novel compound to a clinically effective therapeutic is fraught with challenges, chief among them being the reproducibility of preclinical findings. This guide addresses the critical issue of inter-laboratory variability in the evaluation of novel chemical entities. As the specific compound "Hexylhibo" does not appear in publicly available scientific literature, this document will use a hypothetical agent, "Novel Compound-H," to illustrate the principles and methodologies for rigorously assessing the reproducibility of its biological effects. This framework is designed for researchers, scientists, and drug development professionals dedicated to the highest standards of scientific integrity.
The Imperative of Reproducibility in Preclinical Research
The transition from preclinical research to clinical trials is often hampered by a lack of reproducibility in initial findings.[1] Factors such as differing laboratory practices, lack of standardization in protocols, and even the source of reagents can lead to significant inter-laboratory variability.[2] Establishing the robustness and reproducibility of a compound's effects across multiple independent laboratories is therefore not merely a matter of scientific rigor, but a crucial step in de-risking a drug development program. This guide provides a framework for such an undertaking.
Hypothetical Profile of "Novel Compound-H"
For the purpose of this guide, we will assume "Novel Compound-H" is an inhibitor of the pro-inflammatory signaling molecule, Kinase-Y. Its intended therapeutic effect is the reduction of inflammatory cytokine production in response to cellular stress.
Postulated Signaling Pathway of Kinase-Y
The following diagram illustrates the hypothetical signaling pathway in which Kinase-Y participates, leading to the production of inflammatory cytokines. "Novel Compound-H" is designed to inhibit Kinase-Y, thereby blocking this cascade.
Caption: Hypothetical signaling pathway of Kinase-Y.
Designing an Inter-Laboratory Reproducibility Study
A multi-center study is the gold standard for assessing the reproducibility of a compound's effects. The following workflow outlines the key steps in designing and executing such a study for "Novel Compound-H."
Caption: Workflow for an inter-laboratory reproducibility study.
Standardized Protocol: Cytokine Production Assay
To minimize variability, a highly detailed and standardized protocol is essential. The following is an example protocol for measuring the effect of "Novel Compound-H" on cytokine production.
Objective: To determine the IC50 of "Novel Compound-H" in inhibiting the production of a specific cytokine (e.g., IL-6) in a human cell line (e.g., THP-1 monocytes) following stimulation.
Materials:
-
"Novel Compound-H" (pre-dissolved in DMSO at 10 mM, distributed from a central source)
-
Alternative Compound-A (for comparison)
-
THP-1 cells (from a single, certified batch)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
IL-6 ELISA kit
Protocol:
-
Cell Culture:
-
Thaw and culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Maintain cells in a logarithmic growth phase and ensure viability is >95% prior to the experiment.
-
Rationale: Cell health and passage number are significant sources of variability.[3][4] Using a single batch of cells and maintaining consistent culture conditions is critical.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of "Novel Compound-H" and "Alternative Compound-A" in culture medium.
-
Include a vehicle control (DMSO) and a positive control (no compound).
-
-
Cell Plating and Treatment:
-
Plate THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Add the diluted compounds to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Rationale: Pre-incubation with the compound allows for target engagement before cellular stimulation.
-
-
Cell Stimulation:
-
Add LPS to all wells (except for the negative control) to a final concentration of 100 ng/mL.
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Analysis of Hypothetical Inter-Laboratory Data
The following table presents hypothetical results from our three independent labs for both "Novel Compound-H" and a known comparator, "Alternative Compound-A."
| Parameter | Lab 1 | Lab 2 | Lab 3 | Mean | Standard Deviation |
| Novel Compound-H IC50 (nM) | 55 | 62 | 58 | 58.3 | 3.5 |
| Novel Compound-H Max Inhibition (%) | 92 | 88 | 95 | 91.7 | 3.5 |
| Alternative Compound-A IC50 (nM) | 110 | 125 | 118 | 117.7 | 7.5 |
| Alternative Compound-A Max Inhibition (%) | 85 | 82 | 89 | 85.3 | 3.5 |
Interpretation:
In this hypothetical scenario, "Novel Compound-H" demonstrates good reproducibility across the three labs, with a low standard deviation for both IC50 and maximum inhibition. "Alternative Compound-A" shows slightly higher variability in its IC50, which could warrant further investigation into the specific experimental factors that may be influencing its activity.
Common Sources of Irreproducibility and Mitigation Strategies
Several factors can contribute to poor reproducibility in in vitro studies.[5] Awareness of these potential pitfalls is the first step toward mitigating them.
-
Cell Line Authenticity and Passage Number: Use authenticated, low-passage cell lines from a reputable source.
-
Reagent Variability: Centralize the sourcing and distribution of critical reagents, including the test compounds.
-
Protocol Deviations: Adherence to a highly detailed, standardized protocol is paramount. Any deviations must be documented.
-
Data Analysis Methods: Specify the exact methods for data normalization and statistical analysis beforehand.
Conclusion
While the specific compound "this compound" remains unidentified in the scientific literature, the principles for assessing the reproducibility of a novel compound's effects are universal. A proactive, multi-center approach, grounded in standardized protocols and a deep understanding of potential sources of variability, is essential for building a robust preclinical data package. This not only enhances the confidence in a compound's therapeutic potential but also upholds the highest standards of scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating Target Engagement of Hexylhomoibotenic Acid with Glutamate Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of Hexylhomoibotenic acid, a putative modulator of ionotropic glutamate receptors (iGluRs). Given its structural similarity to ibotenic acid, a known agonist at NMDA and metabotropic glutamate receptors, Hexylhomoibotenic acid is hypothesized to interact with the broader family of iGluRs, including AMPA, Kainate, and NMDA receptors. Validating this hypothesis requires a multi-pronged approach, moving from direct biochemical interactions to cellular engagement and functional modulation. Here, we compare and contrast key methodologies, providing the rationale behind experimental choices and detailed protocols to ensure robust and reproducible results.
The Central Challenge: Proving Direct Interaction in a Complex System
The primary goal of target engagement is to demonstrate that a molecule physically interacts with its intended biological target in a relevant physiological context. For a novel compound like Hexylhomoibotenic acid, this involves answering three fundamental questions:
-
Does it bind? Can we detect a direct, physical interaction with the putative target protein (e.g., an AMPA receptor subunit)?
-
Does it engage in cells? Does the compound reach and interact with its target within the complex environment of a living cell?
-
Does it have a functional effect? Does this binding event translate into a measurable change in the target's biological activity?
No single experiment can definitively answer all three questions. Therefore, a successful validation strategy relies on a matrix of complementary assays, each providing a unique piece of the puzzle. This guide focuses on three core, orthogonal approaches: Radioligand Binding Assays, Cellular Thermal Shift Assays (CETSA), and Electrophysiology.
Foundational Evidence: Direct Binding via Radioligand Assays
Radioligand binding assays are a cornerstone of pharmacology, offering a direct and quantitative measure of a compound's affinity for a receptor.[1][2] The principle is straightforward: the unlabeled investigational compound (Hexylhomoibotenic acid) competes with a known, radioactively labeled ligand (e.g., [³H]AMPA) for binding to the receptor.
Causality Behind Experimental Choice:
This method is chosen as the initial step because it isolates the direct binding event from downstream cellular processes. It provides a quantitative measure of affinity (Kᵢ), which is crucial for ranking compounds and understanding structure-activity relationships (SAR). By using membranes prepared from brain tissue or cells expressing specific receptor subtypes, we can determine both affinity and selectivity.[1][3]
Experimental Workflow: Radioligand Competition Binding
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: [³H]AMPA Competition Binding Assay
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Wash the pellet twice and resuspend in assay buffer (Tris-HCl with 100 mM KSCN to enhance agonist affinity).[1][2]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition.
-
Total Binding: Add 50 µL membrane suspension, 50 µL of a fixed concentration of [³H]AMPA (e.g., 10 nM), and 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL membrane suspension, 50 µL [³H]AMPA, and 50 µL of a high concentration of a non-radioactive competing ligand (e.g., 1 mM L-glutamate).[4]
-
Competition: Add 50 µL membrane suspension, 50 µL [³H]AMPA, and 50 µL of varying concentrations of Hexylhomoibotenic acid (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation: Incubate the plate for 1 hour at 4°C to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Hexylhomoibotenic acid.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Comparative Data & Alternatives
| Method | Principle | Pros | Cons |
| Radioligand Binding | Competition for binding with a radioactive ligand. | Direct binding evidence, quantitative (Kᵢ), high throughput. | Requires radiolabeled material, in vitro (lacks cellular context), can be affected by allosteric modulators.[5] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized receptor. | Real-time kinetics (kₒₙ/kₒբբ), label-free. | Requires purified protein, membrane protein immobilization can be challenging. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Gold standard for thermodynamics (ΔH, ΔS), label-free. | Requires large amounts of pure protein, lower throughput. |
Cellular Context: Confirming Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound like Hexylhomoibotenic acid binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[7]
Causality Behind Experimental Choice:
CETSA bridges the gap between in vitro binding and in vivo function. It is label-free, meaning no modification of the compound is needed, and it is performed in a physiological context (the cell).[7][8] This is critical for validating that the compound not only can bind its target but does so in the presence of cellular competitors, compartmentalization, and metabolic processes. It can also reveal off-target engagement when coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling).[8][9]
Experimental Workflow: Western Blot-Based CETSA
Caption: Workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: CETSA for AMPA Receptor GluA2
-
Cell Culture & Treatment: Culture HEK293 cells stably expressing the GluA2 subunit. Treat confluent cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Hexylhomoibotenic acid for 1 hour at 37°C.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat for 3 minutes across a range of temperatures (e.g., 10-12 points from 40°C to 70°C). Cool immediately on ice for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Carefully collect the supernatant. Determine protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific primary antibody against the GluA2 subunit.
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the data to the lowest temperature point (e.g., 40°C), which represents 100% soluble protein.
-
Plot the percentage of soluble protein versus temperature for both vehicle- and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.[6]
-
Comparative Data & Alternatives
| Method | Principle | Pros | Cons |
| CETSA (WB) | Ligand binding increases the thermal stability of the target protein. | Confirms engagement in intact cells, label-free.[10] | Lower throughput, requires a specific antibody, provides no data on off-targets. |
| MS-CETSA / TPP | Same principle as WB-CETSA, but uses quantitative mass spectrometry to detect all soluble proteins. | Proteome-wide view of on- and off-target engagement, unbiased.[8] | Technically complex, requires sophisticated instrumentation and bioinformatics. |
| Photoaffinity Labeling | A modified version of the compound with a photoreactive group covalently links to the target upon UV exposure.[11][12] | Identifies direct binding partners, can map the binding site.[13] | Requires chemical synthesis of a probe, UV light can cause artifacts, potential for non-specific labeling.[14][15] |
Ultimate Proof: Functional Modulation via Electrophysiology
Demonstrating that target binding translates into a change in protein function is the ultimate validation. For an ion channel like an AMPA receptor, whole-cell patch-clamp electrophysiology is the gold standard for measuring function.[16] This technique allows for the direct measurement of ion currents flowing through the receptor in response to agonist application.
Causality Behind Experimental Choice:
Electrophysiology provides unparalleled temporal resolution and functional detail. It can distinguish between agonism (evoking a current), antagonism (blocking an agonist-evoked current), and allosteric modulation (enhancing or decreasing an agonist-evoked current). This functional data is essential for understanding the compound's pharmacological profile and predicting its in vivo effects.
Experimental Workflow: Whole-Cell Patch-Clamp Recording
Caption: Workflow for a whole-cell electrophysiology experiment.
Detailed Protocol: Assessing Functional Activity at AMPA Receptors
-
Cell Preparation: Use cultured primary hippocampal neurons or a cell line expressing homomeric or heteromeric AMPA receptors.[17]
-
Recording Setup: Place the cell culture dish on an inverted microscope. Use a micromanipulator to position a glass micropipette (filled with an appropriate internal solution) onto a single cell.
-
Whole-Cell Configuration: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. Apply a brief, stronger pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at -60 mV to record inward currents mediated by Na⁺ and Ca²⁺ influx through AMPA receptors.
-
Drug Application:
-
Baseline: Use a rapid perfusion system to apply a short pulse (e.g., 2 ms) of a known AMPA receptor agonist like glutamate (e.g., 1 mM) to establish a stable baseline current response.
-
Testing for Agonism: Apply Hexylhomoibotenic acid alone. An inward current indicates agonist activity.
-
Testing for Antagonism: Pre-incubate the cell with Hexylhomoibotenic acid for 1-2 minutes, then co-apply it with glutamate. A reduction in the glutamate-evoked current indicates antagonist activity.
-
-
Data Analysis: Measure the peak amplitude of the inward currents. Normalize the responses in the presence of the test compound to the baseline responses. Plot the normalized response against the compound concentration to generate a dose-response curve and calculate the IC₅₀ or EC₅₀.
Comparative Data & Alternatives
| Method | Principle | Pros | Cons |
| Patch-Clamp Electrophysiology | Direct measurement of ion flow through a channel. | Gold standard for function, high temporal resolution, detailed pharmacology (agonist, antagonist, modulator). | Low throughput, technically demanding, requires specialized equipment. |
| Fluorescent Calcium Imaging | Measures changes in intracellular calcium using fluorescent dyes (e.g., Fluo-4) upon receptor activation. | High throughput (plate-based), less invasive than patch-clamp. | Indirect measure of channel activity, susceptible to artifacts from other Ca²⁺ sources. |
| Membrane Potential Dyes | Measures changes in membrane potential upon ion channel opening using voltage-sensitive dyes. | High throughput, provides a direct electrical readout. | Signal-to-noise can be lower than electrophysiology, may not distinguish ion selectivity. |
Conclusion: A Triad of Evidence for Confident Validation
Validating the target engagement of a novel compound like Hexylhomoibotenic acid is not a linear process but a cycle of hypothesis generation and testing. The three methodologies presented here—Radioligand Binding, Cellular Thermal Shift Assay, and Electrophysiology—form a powerful triad of validation.
-
Binding Assays confirm a direct physical interaction and provide a quantitative affinity (Kᵢ).
-
CETSA demonstrates that this interaction occurs in the complex environment of a living cell.
-
Electrophysiology reveals the functional consequence of that engagement, defining the compound's pharmacological action.
By integrating data from these orthogonal approaches, researchers can build a compelling, evidence-based case for the mechanism of action of Hexylhomoibotenic acid, paving the way for further development and in vivo characterization.[18][19][20]
References
- 1. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring structural modulation of redox-sensitive proteins in cells with MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. neurotar.com [neurotar.com]
- 19. Identification and in vivo characterization of a brain-penetrating nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Detection of CPP-115 Target Engagement in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potent Compounds: The Case of Hexylhibo
Introduction: Beyond the Product—A Commitment to Your Safety
In the fast-paced world of drug discovery, the compounds we handle are becoming increasingly potent and targeted. Hexylhibo, a group I metabotropic glutamate receptor (mGluR) antagonist, is one such compound used in neuroscience research.[1] While its potential for discovery is significant, its biological activity demands a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. As your partner in research, we aim to provide a deep, procedural understanding of why specific personal protective equipment (PPE) is chosen and how it must be used. Adherence to these protocols is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your work. This document provides a framework for handling this compound and other potent, powdered research compounds where a full toxicological profile may not be available.
The Foundation of Safety: The Hierarchy of Controls
Before we even consider PPE, we must acknowledge its place in the broader context of laboratory safety. The National Institute for Occupational Safety and Health (NIOSH) outlines a "Hierarchy of Controls," which prioritizes safety measures from most to least effective.[2][3][4][5][6]
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: Handling the compound in a contained space (e.g., a fume hood or glove box).
-
Administrative Controls: Establishing standard operating procedures (SOPs) and designated work areas.
-
Personal Protective Equipment (PPE): The last line of defense, designed to protect you when other controls cannot eliminate all risk.
PPE is essential, but it is a final barrier. It should never be the sole method of protection.[7] This guide assumes that, at a minimum, all handling of powdered this compound will be performed within a certified chemical fume hood or a similar engineering control.[8]
Core PPE for Handling Powdered this compound
Given that this compound is a biologically active powder, the primary risks are inhalation of airborne particles and dermal absorption through skin contact.[9] The following PPE is mandatory for any procedure involving the handling of solid this compound (e.g., weighing, preparing stock solutions).
A single pair of gloves is insufficient for handling potent compounds. The standard procedure is to use a double-gloving technique.
-
Inner Glove: A standard nitrile examination glove. This layer remains on your hands and under the cuff of your lab coat.
-
Outer Glove: A chemotherapy-rated nitrile glove. This is the primary contact glove. It should be changed immediately upon known or suspected contact with the compound, or every 30-60 minutes during extended procedures to prevent permeation.[10]
Causality: Double-gloving protects against immediate exposure in case the outer glove is breached. The outer glove can be removed without contaminating your inner glove and skin, providing a critical safety buffer.[10] Always remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Primary Garment: A disposable, solid-front lab coat with knit cuffs, preferably made of a material like Tyvek®, which provides an excellent barrier against fine particulates.[11] This is worn over personal clothing.
-
Secondary Garment (for high-concentration work): For tasks involving larger quantities (>1g) or with a high risk of aerosolization, a disposable gown worn over the lab coat is recommended.
Causality: Standard cotton lab coats can absorb spills and allow particulates to pass through the fabric. Non-woven, disposable materials provide a superior barrier.[11] Knit cuffs ensure a snug fit around the inner glove, preventing powders from entering the sleeve.
-
Minimum Protection: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[10]
-
Required for Powder Handling: Chemical splash goggles are required when handling any amount of powdered this compound.[10][12]
-
Recommended Full Barrier: A full face shield worn over chemical splash goggles provides the highest level of protection, especially when preparing solutions or during any step with a splash or aerosolization risk.[10][13]
Causality: Powders can easily become airborne and bypass the protection of standard safety glasses. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes when adding solvents.[10]
Given the potent, biologically active nature of this compound, respiratory protection is not optional when handling the powder form.
-
Required: A fit-tested N95 respirator is the minimum requirement. It is crucial that the user has been properly fit-tested to ensure a tight seal.
-
Best Practice/Higher Potency: For compounds with known high potency or when weighing larger quantities, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and can be more comfortable for long-duration tasks.[14]
Causality: The greatest risk from potent powders comes from inhaling fine, invisible particles that can be easily aerosolized during routine lab procedures like weighing or transferring material. An N95 respirator or PAPR is specifically designed to filter out these fine particulates.[8][15]
Procedural Integrity: Donning and Doffing PPE
The order in which you put on and take off PPE is as important as the equipment itself. An incorrect removal sequence can lead to self-contamination.
-
Change into Scrubs/Lab Attire: If required by your facility.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Gown: Put on your disposable lab coat, ensuring cuffs are tucked over the inner gloves.
-
Respirator: Don your fit-tested N95 respirator or PAPR hood. Perform a seal check.
-
Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second, outer pair of chemotherapy-rated gloves. The cuffs of these gloves should go over the cuffs of the lab coat.
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
-
Decontaminate: Wipe down outer gloves with a suitable deactivating agent or 70% ethanol before removal.
-
Outer Gloves: Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the outside with your bare hand. Dispose of them immediately in the designated cytotoxic waste bin.[16]
-
Gown/Lab Coat: Untie and remove the disposable gown or lab coat. Roll it away from your body, touching only the inside surface. Dispose of it in the cytotoxic waste bin.
-
Exit Work Area: Step out of the immediate work area.
-
Goggles/Face Shield: Remove the face shield and goggles from the back.
-
Respirator: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
PPE Selection and Disposal Plan
The selection of PPE is dictated by the specific task and associated risk. All contaminated, disposable PPE must be treated as hazardous waste.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile (Chemo-rated outer) | Disposable Lab Coat | Goggles & Face Shield | Fit-tested N95 or PAPR |
| Preparing Stock Solution | Double Nitrile (Chemo-rated outer) | Disposable Lab Coat | Goggles & Face Shield | Fit-tested N95 or PAPR |
| Diluting Stock Solution (in hood) | Single Nitrile | Lab Coat | Safety Glasses with Side Shields | Not Required (in hood) |
| Handling Dilute Solutions (<1mM) | Single Nitrile | Lab Coat | Safety Glasses with Side Shields | Not Required |
Operational Plan for Disposal:
-
Designated Waste Container: A specific, clearly labeled hazardous waste container for "Cytotoxic Waste" must be present in the work area.[13][17] It should be a rigid, puncture-proof container with a lid.
-
Immediate Disposal: All contaminated disposable PPE (gloves, gowns, respirator) must be placed directly into this container immediately after doffing.[18]
-
Spill Management: A chemical spill kit equipped for cytotoxic compounds must be readily accessible.[16][19] This includes absorbent pads, deactivating agents (if applicable), and additional PPE. In the event of a spill, follow your institution's specific spill cleanup procedure.[20][21]
-
Waste Pickup: The sealed container must be disposed of through your institution's hazardous waste management program. Do not mix with regular or other chemical waste streams.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling a potent compound like this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. This compound | 334887-43-3 [chemicalbook.com]
- 2. nes-ehs.com [nes-ehs.com]
- 3. What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? — MSC Industrial Supply [mscdirect.com]
- 4. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 5. naspweb.com [naspweb.com]
- 6. Hierarchy of Controls [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Cytotoxic Drug Safety [tru.ca]
- 14. aiha.org [aiha.org]
- 15. clarionsafety.com [clarionsafety.com]
- 16. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 17. kingstonhsc.ca [kingstonhsc.ca]
- 18. westlab.com [westlab.com]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. acs.org [acs.org]
- 21. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
